molecular formula C11H14N3Na4O15P3 B8117531 N4-Acetylcytidine triphosphate sodium

N4-Acetylcytidine triphosphate sodium

Numéro de catalogue: B8117531
Poids moléculaire: 613.12 g/mol
Clé InChI: VSBLTNBKSQTQJC-XGZYCNACSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N4-Acetylcytidine triphosphate sodium is a useful research compound. Its molecular formula is C11H14N3Na4O15P3 and its molecular weight is 613.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBLTNBKSQTQJC-XGZYCNACSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3Na4O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N4-Acetylcytidine Triphosphate Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure, Properties, and Applications of N4-Acetylcytidine Triphosphate Sodium for Researchers, Scientists, and Drug Development Professionals.

N4-Acetylcytidine triphosphate (ac4CTP) sodium salt is a modified nucleotide of growing interest in the fields of molecular biology, drug discovery, and RNA therapeutics. As the direct precursor for the incorporation of N4-acetylcytidine (ac4C) into RNA transcripts, ac4CTP is an essential tool for studying the role of this epitranscriptomic modification. The acetylation of cytidine (B196190) at the N4 position, catalyzed by the enzyme N-acetyltransferase 10 (NAT10), has been shown to enhance the stability and translational efficiency of messenger RNA (mRNA).[1] This guide provides a comprehensive overview of the structure, properties, and experimental applications of ac4CTP sodium salt.

Chemical Structure and Properties

N4-Acetylcytidine triphosphate is an analog of the canonical cytidine triphosphate (CTP), featuring an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification introduces subtle but significant changes to the molecule's chemical properties, which in turn affect the characteristics of the RNA into which it is incorporated.

Two common forms of this compound are commercially available: the free acid and a sodium salt, typically the tetrasodium (B8768297) salt. It is crucial to distinguish between these forms as their molecular weights differ.

Table 1: Chemical and Physical Properties of N4-Acetylcytidine Triphosphate

PropertyValue (Free Acid)Value (Tetrasodium Salt)Reference(s)
Molecular Formula C11H18N3O15P3C11H14N3Na4O15P3[2]
Molecular Weight 525.19 g/mol 613.12 g/mol [2]
Exact Mass 525.00 g/mol -[2]
Appearance Colorless to slightly yellow solution in water-[2]
Purity ≥ 95% (HPLC)-[2]
Concentration (Aqueous Solution) 100 mM - 110 mM-[2]
pH (Aqueous Solution) 7.0 ± 0.5-[2]
Storage Conditions -20°C (short-term exposure to ambient temperature possible)-[2]
Shelf Life 12 months from date of delivery-[2]

Table 2: Spectroscopic Properties of N4-Acetylcytidine Triphosphate

PropertyValueReference(s)
λmax 243 nm (in Tris-HCl, pH 7.5)[2]
Molar Extinction Coefficient (ε) 11.2 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[2]

Biological Significance and Signaling Pathways

The primary biological role of ac4CTP is to serve as the substrate for the enzyme N-acetyltransferase 10 (NAT10), the sole known enzyme responsible for installing the ac4C modification in eukaryotic RNA.[1][3] This modification has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a crucial role in regulating RNA metabolism.

The NAT10-mediated ac4C modification has been linked to several cellular processes and signaling pathways, most notably the NF-κB pathway. Activation of the NF-κB signaling pathway can promote the expression of NAT10.[1] In turn, NAT10-mediated ac4C modification of specific mRNAs can influence downstream signaling, including the Wnt/β-catenin pathway, and has been implicated in cancer progression.[1]

NAT10_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-inflammatory Signals (e.g., Cytokines, LPS) IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates NAT10_mRNA NAT10 mRNA NAT10_protein NAT10 Protein NAT10_mRNA->NAT10_protein Translation ac4C_mRNA ac4C-modified mRNA NAT10_protein->ac4C_mRNA Acetylation ac4CTP N4-Acetylcytidine Triphosphate (ac4CTP) ac4CTP->NAT10_protein Substrate Target_mRNA Target mRNA Target_mRNA->NAT10_protein Substrate NAT10_gene NAT10 Gene NFkB_n->NAT10_gene Promotes Transcription NAT10_gene->NAT10_mRNA Transcription

NAT10-mediated ac4C modification and its link to the NF-κB signaling pathway.

Experimental Protocols

Chemical Synthesis and Purification of N4-Acetylcytidine-5'-Triphosphate

While commercially available, understanding the synthesis of ac4CTP can be valuable for specialized applications. The synthesis generally involves a two-step process: N4-acetylation of cytidine followed by phosphorylation. A general protocol for a similar class of compounds, N4-acyl-2'-deoxycytidine-5'-triphosphates, has been described and can be adapted.[4]

Step 1: N4-Acetylation of Cytidine

  • Activation of Acetic Acid: Acetic acid is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting acetic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate solvent such as ethyl acetate.[4]

  • Acylation of Cytidine: The activated acetic acid is then reacted with cytidine in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 24-48 hours.[4]

  • Purification: The resulting N4-acetylcytidine is purified by column chromatography.

Step 2: Phosphorylation of N4-Acetylcytidine

  • One-pot Phosphorylation: A common method for phosphorylation is the one-pot synthesis using phosphoryl chloride (POCl3) in trimethyl phosphate.[4][5] The N4-acetylcytidine is reacted with POCl3, followed by the addition of a pyrophosphate salt (e.g., tributylammonium (B8510715) pyrophosphate) to form the triphosphate.[4]

  • Purification: The crude ac4CTP is purified using anion-exchange chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[6] The final product is typically isolated as a sodium salt.

Synthesis_Workflow Step1 N4-Acetylation (Activated Acetic Acid, DMF) Intermediate N4-Acetylcytidine Step1->Intermediate Step2 Phosphorylation (POCl3, Pyrophosphate) Intermediate->Step2 Crude Crude ac4CTP Step2->Crude Purification Purification (Anion-Exchange & RP-HPLC) Crude->Purification Final Pure ac4CTP Sodium Salt Purification->Final

General workflow for the chemical synthesis and purification of ac4CTP.
In Vitro Transcription Incorporating N4-Acetylcytidine Triphosphate

ac4CTP can be used as a substrate for in vitro transcription (IVT) to generate RNA containing ac4C modifications. This is typically performed using bacteriophage RNA polymerases such as T7, T3, or SP6.[7] The following is a general protocol that can be optimized for specific templates and applications.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, UTP solutions (100 mM)

  • N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Protocol:

  • Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The final concentration of each nucleotide should be optimized, but a starting point is to replace CTP entirely with ac4CTP at an equimolar concentration.

ComponentVolume (for a 20 µL reaction)Final Concentration
10x Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
UTP (100 mM)2 µL10 mM
ac4CTP (100 mM)2 µL10 mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
Nuclease-free waterto 20 µL
  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • RNA Purification: Purify the ac4C-containing RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or gel electrophoresis.

  • Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity by gel electrophoresis.

IVT_Workflow Reagents IVT Reaction Mix: - T7 RNA Polymerase - ATP, GTP, UTP, ac4CTP - Transcription Buffer - RNase Inhibitor Incubation Incubation (37°C, 2-4 hours) Reagents->Incubation DNase DNase I Treatment (37°C, 15-30 min) Incubation->DNase Purification RNA Purification (LiCl, Spin Column, or Gel) DNase->Purification QC Quantification & Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Final_RNA ac4C-containing RNA QC->Final_RNA

Workflow for in vitro transcription incorporating ac4CTP.

Conclusion

This compound salt is a vital reagent for the synthesis of ac4C-modified RNA, enabling detailed investigation into the functional consequences of this important epitranscriptomic mark. This guide provides a foundational understanding of its structure, properties, and key experimental applications. As research into the epitranscriptome continues to expand, the use of ac4CTP will undoubtedly play a central role in uncovering the intricate ways in which RNA modifications regulate biological processes in health and disease.

References

N4-Acetylcytidine Triphosphate Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2803886-33-9

This technical guide provides an in-depth overview of N4-Acetylcytidine triphosphate sodium (ac4CTP), a modified nucleotide of significant interest in RNA research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Properties and Specifications

This compound is the sodium salt of N4-acetylcytidine-5'-triphosphate. It is a key substrate for the enzymatic incorporation of N4-acetylcytidine (ac4C) into RNA transcripts. The ac4C modification is a conserved post-transcriptional modification found in all domains of life, playing a crucial role in regulating RNA stability, translation efficiency, and other cellular processes.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and literature sources.

PropertyValueSource
CAS Number 2803886-33-9[1][3]
Molecular Formula C11H14N3Na4O15P3[1][3]
Molecular Weight 613.12 g/mol [1][3]
Purity (HPLC) ≥ 95% - 99.91%[1][4]
Form Solution in water or solid[4]
Concentration (Solution) 100 mM - 110 mM[4][5]
pH (Solution) 7.0 ± 0.5[4][5]
Spectroscopic Properties λmax: 243 nm, ε: 11.2 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[4][5]
Storage Conditions Store at -20°C. Short-term exposure to ambient temperature is possible.[4][5]
Shelf Life 12 months from date of delivery[4]

Biological Significance and Applications

N4-acetylcytidine is a vital RNA modification that influences various biological processes. The introduction of ac4C into RNA, facilitated by this compound in in vitro transcription, allows for the study of these effects.

Key research applications include:

  • In Vitro Transcription: ac4CTP is efficiently used as a substrate by T7 RNA polymerase to produce RNA transcripts containing the ac4C modification. This is fundamental for studying the impact of ac4C on RNA structure, function, and interactions.[1][2]

  • RNA Stability and Translation: The presence of ac4C in mRNA has been shown to promote translation efficiency.[4]

  • Neuroinflammation: The nucleoside form, N4-acetylcytidine, has been observed to inhibit the growth of BV2 microglia cells.[2] It also plays a role in activating the NFκB signaling pathway and upregulating NLRP3 expression, suggesting its involvement in inflammatory processes.[2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Transcription with T7 RNA Polymerase to Incorporate ac4C

This protocol describes the synthesis of an RNA transcript containing N4-acetylcytidine using a commercially available T7 high-yield in vitro transcription kit, with the substitution of CTP with ac4CTP.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 High Yield In Vitro Transcription Kit (or individual reagents: T7 RNA Polymerase, reaction buffer, RNase inhibitor)

  • ATP, GTP, UTP solutions (100 mM)

  • This compound (ac4CTP) solution (100 mM)

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature to prevent spermidine (B129725) precipitation in the reaction buffer. The following is an example for a 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 10X T7 Reaction Buffer: 2 µL

    • ATP, GTP, UTP (100 mM each): 2 µL of each

    • ac4CTP (100 mM): 2 µL

    • Linearized DNA template (0.5-1.0 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and centrifuge briefly. Incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture. Mix and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized RNA using an appropriate RNA purification kit according to the manufacturer's instructions or perform a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration of the RNA transcript using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

Assessment of NFκB Activation in BV2 Microglia Cells

This protocol outlines a general procedure to investigate the effect of N4-acetylcytidine (the active metabolite) on the activation of the NFκB pathway in BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • N4-acetylcytidine (ac4C)

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibodies against phospho-NFκB p65, total NFκB p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed BV2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment:

    • The following day, replace the medium with fresh complete medium.

    • Treat the cells with varying concentrations of N4-acetylcytidine (e.g., 0.3 mM, 1 mM) for different time points (e.g., 3 hours, 6 hours).[2]

    • Include an untreated control and a positive control (e.g., LPS at 100 ng/mL).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NFκB p65 overnight at 4°C.

    • The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total NFκB p65 and the loading control.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control.

Signaling Pathways and Experimental Workflows

N4-Acetylcytidine-Induced NFκB and NLRP3 Inflammasome Activation

N4-acetylcytidine has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system. This activation is mediated through the induction of High Mobility Group Box 1 (HMGB1), which in turn activates the NFκB signaling pathway, leading to the upregulation of NLRP3 expression.[6]

G ac4C N4-Acetylcytidine HMGB1 HMGB1 Induction ac4C->HMGB1 NLRP3_assem NLRP3 Inflammasome Assembly ac4C->NLRP3_assem NFkB NFκB Activation HMGB1->NFkB NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp NLRP3_exp->NLRP3_assem Casp1 Caspase-1 Activation NLRP3_assem->Casp1 IL1b IL-1β Maturation Casp1->IL1b

N4-Acetylcytidine signaling pathway.
Experimental Workflow for ac4C-Seq

ac4C-seq is a method for the quantitative, single-nucleotide resolution mapping of cytidine (B196190) acetylation in RNA. It relies on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.

G cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatics Analysis rna_extraction 1. Total RNA Extraction reduction 2. Chemical Reduction (Sodium Cyanoborohydride) rna_extraction->reduction fragmentation 3. RNA Fragmentation reduction->fragmentation ligation 4. 3' Adapter Ligation fragmentation->ligation rt 5. Reverse Transcription (C to T misincorporation at ac4C sites) ligation->rt library_prep 6. Library Preparation & Sequencing rt->library_prep mapping 7. Read Mapping library_prep->mapping variant_calling 8. Single Nucleotide Variant (SNV) Calling mapping->variant_calling ac4c_identification 9. Identification of C->T Mutations variant_calling->ac4c_identification quantification 10. Quantification of ac4C Stoichiometry ac4c_identification->quantification

ac4C-seq experimental workflow.

References

A Technical Guide to N4-Acetylcytidine Triphosphate: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a critical role in regulating mRNA stability and translation efficiency. The precursor for the enzymatic incorporation of this modification is N4-acetylcytidine triphosphate (ac4CTP). This technical guide provides an in-depth overview of the molecular properties of N4-acetylcytidine triphosphate sodium, detailed experimental protocols for its incorporation into RNA via in vitro transcription, and a summary of its biological significance, particularly its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of molecular biology, drug discovery, and RNA therapeutics.

Physicochemical Properties

N4-acetylcytidine triphosphate is commercially available as a sodium salt. Its key molecular and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C11H14N3Na4O15P3[1]
Molecular Weight 613.12 g/mol [1]
CAS Number 2803886-33-9[1]
Purity ≥ 95% (HPLC)[2]
Form Solution in water[2]
Concentration 100 mM - 110 mM[2]
pH 7.0 ± 0.5[2]
λmax 243 nm[2]
Storage Conditions -20 °C[2]

Biological Role of N4-Acetylcytidine (ac4C)

N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[3] In eukaryotes, this modification is installed by the N-acetyltransferase 10 (NAT10) enzyme.[4] The presence of ac4C in mRNA has significant functional consequences:

  • Enhanced mRNA Stability: Acetylation of cytidine (B196190) residues in mRNA has been shown to increase the stability of the transcript, protecting it from degradation.[4]

  • Increased Translation Efficiency: The presence of ac4C within the coding sequence of an mRNA can promote its translation into protein.[4][5] This is achieved, in part, by improving the decoding efficiency at the ribosome.[4]

  • Role in Cellular Stress Response: Acetylated mRNAs have been found to be enriched in stress granules, suggesting a role for ac4C in the cellular response to stress.[6]

Experimental Protocols

In Vitro Transcription for Incorporation of N4-Acetylcytidine

This protocol describes the synthesis of RNA containing N4-acetylcytidine using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution

  • ATP, GTP, UTP solutions

  • T7 RNA Polymerase

  • 10X Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification reagents (e.g., spin column kit, lithium chloride, or phenol:chloroform)

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer. The following is an example for a 20 µL reaction; components should be added in the order listed:

ComponentVolumeFinal Concentration
Nuclease-free Waterto 20 µL-
10X Transcription Buffer2 µL1X
ATP, GTP, UTP (100 mM each)2 µL each10 mM each
N4-Acetylcytidine Triphosphate (100 mM)2 µL10 mM
Linear DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL-
  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[5]

  • Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.[7]

  • RNA Purification: Purify the transcribed RNA to remove enzymes, unincorporated nucleotides, and the degraded DNA template. Several methods can be used depending on the downstream application:

    • Spin Column Purification: This is a common and efficient method for removing proteins, salts, and unincorporated nucleotides.[8]

    • Lithium Chloride (LiCl) Precipitation: Effective for recovering longer RNA transcripts (>300 nucleotides) and removing most unincorporated nucleotides and proteins.[8]

    • Phenol:Chloroform Extraction followed by Ethanol Precipitation: A traditional method for deproteinization, though it may not completely remove free nucleotides.[8]

    • Gel Purification: Recommended for obtaining high-purity RNA, especially for removing truncated transcription products.[8]

In_Vitro_Transcription_Workflow cluster_prep Reaction Preparation cluster_reaction Transcription cluster_cleanup Purification Template Linear DNA Template (with T7 Promoter) Incubation Incubate at 37°C (2-4 hours) Template->Incubation NTPs ATP, GTP, UTP & ac4CTP NTPs->Incubation Enzymes T7 RNA Polymerase & RNase Inhibitor Enzymes->Incubation DNase_treatment DNase I Treatment Incubation->DNase_treatment Degrade DNA Template Purification RNA Purification (Spin Column, LiCl, etc.) DNase_treatment->Purification Remove Contaminants Final_Product ac4C-modified RNA Purification->Final_Product

Workflow for the in vitro transcription of N4-acetylcytidine-modified RNA.
Detection of N4-acetylcytidine in RNA (ac4C-seq)

A highly specific method for detecting ac4C at single-nucleotide resolution is ac4C-seq. This technique relies on the chemical reduction of ac4C, which leads to a misincorporation during reverse transcription.

Principle:

  • Chemical Reduction: N4-acetylcytidine is selectively reduced by sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3).

  • Reverse Transcription: The reduced ac4C base is read as a uridine (B1682114) (U) by reverse transcriptase.

  • Sequencing: During sequencing, this results in a C-to-T transition at the site of the original ac4C modification.

A detailed protocol for ac4C-seq can be found in the work by Sas-Chen et al. (2020).

Role in Signaling Pathways

The writer enzyme for ac4C, NAT10, has been implicated in major signaling pathways, particularly in the context of cancer progression.

Wnt/β-catenin Signaling Pathway

In colorectal cancer, NAT10 has been shown to promote tumor progression by activating the Wnt/β-catenin signaling pathway.[1] NAT10-mediated ac4C modification of specific target mRNAs, such as KIF23, enhances their stability.[1] This leads to increased protein expression, which in turn activates the Wnt/β-catenin cascade.[1][2]

Wnt_Signaling_Pathway NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA ac4C modification ac4C_KIF23_mRNA ac4C-KIF23 mRNA (Stabilized) KIF23_mRNA->ac4C_KIF23_mRNA KIF23_protein KIF23 Protein ac4C_KIF23_mRNA->KIF23_protein Increased Translation Wnt_pathway Wnt/β-catenin Pathway Activation KIF23_protein->Wnt_pathway Activates Progression Tumor Progression Wnt_pathway->Progression

Role of NAT10 and ac4C in the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway

The expression of NAT10 itself can be regulated by signaling pathways. In some cellular contexts, the activation of the NF-κB signaling pathway can lead to the upregulation of NAT10 expression.[9] This creates a potential feedback loop where inflammatory signals can influence the epitranscriptomic landscape.

NFkB_Signaling_Pathway Inflammatory_signals Inflammatory Signals (e.g., TNF-α, IL-1β) NFkB_activation NF-κB Pathway Activation Inflammatory_signals->NFkB_activation NAT10_expression Increased NAT10 Expression NFkB_activation->NAT10_expression Upregulates ac4C_modification Altered mRNA ac4C levels NAT10_expression->ac4C_modification Cellular_response Changes in Gene Expression ac4C_modification->Cellular_response

Regulation of NAT10 expression by the NF-κB signaling pathway.

Conclusion

N4-acetylcytidine triphosphate is a vital reagent for the study of the epitranscriptome. Its incorporation into RNA allows for the investigation of the functional consequences of ac4C modification, which is increasingly recognized as a key regulator of gene expression. The protocols and information provided in this guide offer a foundation for researchers to explore the role of this important RNA modification in their systems of interest. Further research into the interplay between ac4C and cellular signaling pathways holds promise for the development of novel therapeutic strategies.

References

Role of N4-acetylcytidine in mRNA translation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of N4-acetylcytidine (ac4C) in mRNA Translation Efficiency

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N4-acetylcytidine (ac4C) is an evolutionarily conserved, post-transcriptional RNA modification that has emerged as a critical regulator of messenger RNA (mRNA) metabolism. Catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), ac4C enhances both the stability and translation efficiency of target mRNAs.[1][2] This modification is dynamically regulated and has been implicated in numerous biological processes, from stem cell self-renewal to the progression of diseases like cancer.[3][4] This guide provides a comprehensive overview of the molecular mechanisms underlying ac4C's function, detailed protocols for its detection, quantitative data on its impact on protein expression, and a review of the signaling pathways that govern its deposition.

The ac4C Modification and its Writer Enzyme, NAT10

N4-acetylcytidine is a chemical modification where an acetyl group is added to the N4 position of a cytidine (B196190) base within an RNA molecule.[5] While first identified in non-coding RNAs like tRNA and rRNA in the 1960s and 70s, its presence and function in eukaryotic mRNA were only recently uncovered.[6][7]

The synthesis of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans and its homologs in other eukaryotes.[8][9] NAT10 utilizes acetyl-CoA to transfer the acetyl group onto cytidine residues within target RNA molecules.[9] This enzyme is highly expressed in various cancers and plays a pivotal role in processes requiring high translational output, such as cell proliferation and tumorigenesis.[3][10]

Mechanism of Action: How ac4C Enhances Translation

The ac4C modification enhances mRNA translation efficiency through a position-dependent mechanism. Its impact varies significantly depending on its location within the mRNA transcript.

  • Coding Sequence (CDS) Modification: When located within the CDS, particularly at the wobble position of codons, ac4C promotes translational elongation.[1][2] It is thought to stabilize the codon-anticodon interaction, thereby increasing the accuracy and speed of the decoding process by the ribosome.[9][11] This leads to a direct increase in protein synthesis from the modified mRNA.

  • 5' UTR Modification: In contrast, ac4C modification within the 5' untranslated region (5' UTR) has been shown to decrease translation initiation at the canonical start codon.[12] This suggests a more complex regulatory role where ac4C can modulate which proteins are synthesized by influencing the ribosome's entry and start-site selection.

  • mRNA Stability: Beyond translation, NAT10-dependent acetylation also increases the half-life of target mRNAs.[2][11] This stabilization contributes to an overall increase in the pool of available transcripts for translation, further boosting protein output.

Below is a diagram illustrating the core mechanism of ac4C in promoting translation elongation.

G hypoxia Hypoxia hif1a HIF1α hypoxia->hif1a inflammation Inflammation nfkb NF-κB (p65) inflammation->nfkb dna_damage DNA Damage parp1 PARP1 dna_damage->parp1 nat10_gene NAT10 Gene hif1a->nat10_gene + transcription nfkb->nat10_gene + transcription nat10_protein_nuc NAT10 (Nucleolus) parp1->nat10_protein_nuc PARylation nat10_gene->nat10_protein_nuc expression nat10_protein_nup NAT10 (Nucleoplasm) nat10_protein_nuc->nat10_protein_nup Translocation mrna mRNA nat10_protein_nuc->mrna ac4C Modification p53 p53 nat10_protein_nup->p53 Acetylation translation Increased Translation & mRNA Stability mrna->translation checkpoint Cell Cycle Checkpoint p53->checkpoint G rna_iso 1. Isolate & Fragment Poly(A) RNA ip 2. Immunoprecipitation with anti-ac4C Antibody rna_iso->ip wash 3. Wash & Elute ac4C-RNA fragments ip->wash library 4. Construct Sequencing Libraries (IP & Input) wash->library seq 5. High-Throughput Sequencing library->seq analysis 6. Peak Calling & Data Analysis seq->analysis

References

The Biological Function of N4-acetylcytidine (ac4C) in RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life. This modification, catalyzed by the "writer" enzyme N-acetyltransferase 10 (NAT10), plays a crucial role in regulating fundamental cellular processes by influencing RNA stability, structure, and translation efficiency. The recent identification of a potential "eraser" enzyme, SIRT7, suggests a dynamic regulatory mechanism for this epitranscriptomic mark. Dysregulation of ac4C levels has been implicated in a variety of human diseases, most notably cancer, highlighting its potential as a therapeutic target and biomarker. This technical guide provides a comprehensive overview of the biological functions of ac4C in different RNA species, detailed experimental protocols for its detection and analysis, and a summary of its involvement in cellular signaling pathways.

Introduction to N4-acetylcytidine (ac4C)

First discovered in the 1960s in transfer RNA (tRNA), N4-acetylcytidine (ac4C) is a chemical modification where an acetyl group is added to the N4 position of a cytidine (B196190) residue.[1] For decades, its presence was primarily characterized in abundant non-coding RNAs like tRNA and ribosomal RNA (rRNA).[1] However, with the advent of sensitive detection methods, ac4C has been identified in messenger RNA (mRNA) and other non-coding RNAs, revealing its widespread role in gene regulation.[2][3]

The primary enzyme responsible for installing this modification is N-acetyltransferase 10 (NAT10) in humans and its homolog Kre33 in yeast.[2][3] NAT10 utilizes acetyl-CoA as a donor to catalyze the ATP-dependent acetylation of cytidine.[1] The removal of this modification, or deacetylation, has been recently attributed to the NAD+-dependent deacetylase SIRT7, suggesting that ac4C is a reversible and dynamic mark.[4][5][6]

Biological Functions of ac4C in RNA

The functional consequences of ac4C modification are context-dependent, varying with the type of RNA molecule and the location of the modification within the transcript.

ac4C in Messenger RNA (mRNA)

In mRNA, ac4C has a profound impact on both stability and translation, playing a critical role in post-transcriptional gene regulation.

  • Enhancement of mRNA Stability: The presence of ac4C, particularly within the coding sequence (CDS), has been shown to increase the half-life of mRNA transcripts.[7][8] This stabilizing effect is thought to be due to the acetyl group's ability to protect the mRNA from degradation by ribonucleases.[7]

  • Regulation of Translation Efficiency: The effect of ac4C on translation is position-dependent. When located within the CDS, especially at the wobble position of codons, ac4C can enhance translation elongation.[2][8] Conversely, ac4C modification within the 5' untranslated region (5' UTR) can inhibit translation initiation.[9]

ac4C in Transfer RNA (tRNA)

In tRNA, ac4C is typically found in the anticodon loop and the D-arm. Its primary functions are to:

  • Ensure Translational Fidelity: By modifying the wobble position in the anticodon of specific tRNAs, such as tRNA-Met, ac4C ensures accurate codon recognition and prevents misincorporation of amino acids during protein synthesis.[10]

  • Stabilize tRNA Structure: ac4C contributes to the structural integrity of tRNA, particularly under conditions of cellular stress like elevated temperatures.[8][11] This stabilization is crucial for maintaining a functional pool of tRNAs for protein synthesis.

ac4C in Ribosomal RNA (rRNA)

ac4C is found at conserved sites within the 18S rRNA of the small ribosomal subunit. Its key roles include:

  • Facilitating Ribosome Biogenesis: The acetylation of 18S rRNA by NAT10 is a critical step in the processing and maturation of the 40S ribosomal subunit.[12]

  • Maintaining Translational Accuracy: Proper modification of rRNA is essential for the correct assembly and function of the ribosome, which in turn ensures the fidelity of protein translation.[12]

Quantitative Data on the Effects of ac4C

The following tables summarize quantitative data from various studies on the impact of ac4C on RNA stability and translation.

Table 1: Effect of NAT10 Knockdown on mRNA Half-life

GeneCell LineFold Change in Half-life (NAT10 KD vs. WT)Reference
ELOVL6MCF7Decreased[13]
ACSL3MCF7Decreased[13]
ACSL4MCF7Decreased[13]
OCT4hESCsSignificantly Reduced[14]
OGAMouse OocytesDecreased[15]

Table 2: Effect of ac4C Modification on Protein Expression

Gene/ConditionSystemFold Change in Protein ExpressionReference
ac4C-modified Luciferase Reporterin vitro and in vivoIncreased[8]
NAT10 OverexpressionCardiac Remodeling ModelsIncreased CD47 and ROCK2[16]
Remodelin (NAT10 inhibitor) TreatmentOsteosarcoma CellsDecreased FNTB[17]
NAT10 KnockdownNSCLC cellsDecreased FATP4 and CPT1A[18]

Experimental Protocols

Accurate detection and mapping of ac4C are crucial for understanding its biological roles. The two primary methods employed are ac4C-seq and acRIP-seq.

ac4C Sequencing (ac4C-seq)

This method allows for the quantitative, single-nucleotide resolution mapping of ac4C.

Principle: ac4C-seq is based on the chemical reduction of ac4C to tetrahydro-N4-acetylcytidine (reduced ac4C) using sodium cyanoborohydride (NaBH₃CN) under acidic conditions. This reduced base is misread as a thymine (B56734) (T) by reverse transcriptase, leading to a C-to-T transition in the resulting cDNA. High-throughput sequencing and bioinformatic analysis then identify the positions of ac4C based on these specific mutations.[2][19]

Detailed Protocol:

  • RNA Isolation and Preparation:

    • Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol).

    • Perform DNase treatment to remove any contaminating DNA.

    • Quantify and assess the quality of the RNA using a spectrophotometer and gel electrophoresis.

    • For mRNA-focused studies, perform poly(A) selection or ribosomal RNA depletion.

  • Chemical Reduction of ac4C:

    • Divide the RNA sample into two aliquots: one for the reduction reaction and one for the mock (control) reaction.

    • For the reduction reaction, incubate the RNA with sodium cyanoborohydride (NaBH₃CN) in an acidic buffer (e.g., sodium acetate, pH 5.0) at 20°C for 20 minutes.

    • For the mock reaction, incubate the RNA in the same buffer without NaBH₃CN.

    • Purify the RNA from both reactions using an RNA cleanup kit.

  • Library Preparation for Sequencing:

    • Fragment the RNA to a desired size (e.g., ~100-200 nucleotides).

    • Ligate a 3' adapter to the fragmented RNA.

    • Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and incorporates adenosine (B11128) opposite it.

    • Ligate a 5' adapter to the cDNA.

    • Amplify the library using PCR.

    • Perform size selection and purify the final library.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome or transcriptome.

    • Use specialized bioinformatic tools to identify C-to-T mismatches that are significantly enriched in the reduced sample compared to the mock control.

    • The frequency of the C-to-T transition at a specific site can be used to quantify the stoichiometry of ac4C modification.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based method is used to enrich for RNA fragments containing ac4C.

Principle: acRIP-seq involves the use of an antibody that specifically recognizes and binds to ac4C. RNA is fragmented and then incubated with the anti-ac4C antibody. The antibody-RNA complexes are then captured, and the enriched RNA is sequenced to identify the regions of the transcriptome that are acetylated.[5][20]

Detailed Protocol:

  • RNA Isolation and Fragmentation:

    • Isolate total RNA and perform DNase treatment as described for ac4C-seq.

    • Fragment the RNA to a size of approximately 100-200 nucleotides using RNA fragmentation reagents or enzymatic methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-ac4C antibody in an immunoprecipitation buffer. As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.

    • Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

    • Wash the beads several times to remove non-specifically bound RNA.

    • Elute the enriched RNA from the beads.

  • Library Preparation and Sequencing:

    • Purify the eluted RNA.

    • Construct sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Use peak-calling algorithms to identify regions that are significantly enriched in the acRIP sample compared to the input and IgG controls.

    • These enriched regions, or "peaks," represent the locations of ac4C modifications.

Signaling Pathways and Molecular Mechanisms

The dysregulation of NAT10 and ac4C modification has been increasingly linked to various diseases, particularly cancer. The following diagrams illustrate some of the known signaling pathways and experimental workflows.

ac4C_synthesis_and_function cluster_synthesis ac4C Synthesis and Removal cluster_function Biological Functions AcetylCoA Acetyl-CoA NAT10 NAT10 (Writer) AcetylCoA->NAT10 Acetyl group donor Cytidine Cytidine (in RNA) Cytidine->NAT10 ac4C N4-acetylcytidine (ac4C) SIRT7 SIRT7 (Eraser) ac4C->SIRT7 mRNA_stability Increased mRNA Stability ac4C->mRNA_stability Translation_elongation Enhanced Translation Elongation (CDS) ac4C->Translation_elongation Translation_initiation Inhibited Translation Initiation (5' UTR) ac4C->Translation_initiation tRNA_stability Increased tRNA Stability ac4C->tRNA_stability Translational_fidelity Enhanced Translational Fidelity ac4C->Translational_fidelity Ribosome_biogenesis Proper Ribosome Biogenesis ac4C->Ribosome_biogenesis NAT10->ac4C Acetylation SIRT7->Cytidine Deacetylation

Caption: The "writer" enzyme NAT10 installs ac4C, while the "eraser" SIRT7 removes it.

acRIP_seq_workflow start Total RNA Isolation fragmentation RNA Fragmentation start->fragmentation immunoprecipitation Immunoprecipitation with anti-ac4C Antibody fragmentation->immunoprecipitation washing Washing immunoprecipitation->washing elution Elution of Enriched RNA washing->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis end Identification of ac4C-containing RNA Regions analysis->end

Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

ac4C_seq_workflow start Total RNA Isolation reduction Chemical Reduction of ac4C (NaBH3CN) start->reduction fragmentation RNA Fragmentation reduction->fragmentation library_prep Reverse Transcription & Library Preparation fragmentation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (C-to-T Mutation Calling) sequencing->analysis end Single-Nucleotide Resolution Mapping of ac4C analysis->end NAT10_cancer_pathway NAT10 NAT10 Overexpression (in Cancer) ac4C_oncogene Increased ac4C on Oncogenic mRNAs NAT10->ac4C_oncogene mRNA_stability Increased mRNA Stability ac4C_oncogene->mRNA_stability translation Increased Translation ac4C_oncogene->translation oncoproteins Increased Oncoprotein Levels (e.g., c-Myc, BCL9L) mRNA_stability->oncoproteins translation->oncoproteins proliferation Increased Cell Proliferation oncoproteins->proliferation metastasis Increased Metastasis oncoproteins->metastasis drug_resistance Drug Resistance oncoproteins->drug_resistance

References

N-Acetyltransferase 10 (NAT10): A Technical Guide to the ac4C Writer Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N4-acetylcytidine (ac4C) is a conserved RNA modification increasingly recognized for its critical role in regulating RNA stability, translation, and function.[1] The primary enzyme responsible for catalyzing this modification in eukaryotes is N-acetyltransferase 10 (NAT10), positioning it as the sole identified "writer" of the ac4C mark.[2][3] NAT10's activity extends across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), influencing a wide array of cellular processes.[1][2] Dysregulation of NAT10 is implicated in numerous pathologies, most notably cancer, where its overexpression often correlates with poor prognosis by promoting proliferation, metastasis, and therapeutic resistance.[1][2][4] This document provides an in-depth technical overview of NAT10, covering its molecular mechanisms, biological functions, role in disease, and the experimental protocols used for its study, serving as a comprehensive resource for researchers and therapeutic developers.

Molecular Profile of N-Acetyltransferase 10 (NAT10)

NAT10 is a highly conserved protein and the first enzyme identified to catalyze the formation of ac4C in eukaryotic RNA.[5] It possesses both RNA binding and acetyltransferase activities.[5][6]

  • Structure: The structure of NAT10 consists of an RNA helicase-like domain linked to a Gcn5-related N-acetyltransferase (GNAT) domain.[1] Human NAT10 also contains a C-terminal nucleolar localization sequence (NLS) that dictates its primary subcellular location.[1]

  • Catalytic Activity: NAT10 functions as an RNA cytidine (B196190) acetyltransferase, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor and requiring ATP for energy in a manner that is not yet fully understood.[1][2] It transfers the acetyl group to the exocyclic N4-amine of cytidine residues within its target RNA molecules.[1]

  • Cellular Localization: NAT10 is predominantly an abundant nucleolar protein.[1] However, its localization can change based on cellular conditions. For instance, in hepatocellular carcinoma, NAT10 accumulation is observed in both the nucleus and the cytoplasm.[5] Following DNA damage, it can translocate to the nucleoplasm to stabilize p53.[1]

The ac4C "Writer" Mechanism and Its Functional Consequences

NAT10-mediated ac4C modification is a critical layer of epitranscriptomic regulation that impacts RNA fate and function. The acetylation of cytidine enhances the stability of the modified RNA and promotes its translational efficiency.[2][7]

Signaling and Regulatory Pathway

The expression and activity of NAT10 are regulated by various signaling pathways. In cancer, for example, the NF-κB pathway can be activated, leading to the binding of the p65 subunit to the NAT10 promoter and inducing its transcription. This creates a feedback loop where NAT10 can then activate downstream oncogenic pathways like Wnt/β-catenin.[2]

NAT10_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Enzyme cluster_downstream Downstream Effects NF-kB NF-kB NAT10 NAT10 NF-kB->NAT10 Activates Transcription HIF-1a HIF-1a HIF-1a->NAT10 Activates Transcription (Hypoxia) ac4C_mRNA mRNA ac4C Modification NAT10->ac4C_mRNA Oncogene_Stability Increased Oncogene mRNA Stability & Translation (e.g., KIF23, BCL9L, c-Myc) ac4C_mRNA->Oncogene_Stability Wnt_Pathway Wnt/β-catenin Pathway Activation Oncogene_Stability->Wnt_Pathway Tumor_Progression Tumor Progression (Proliferation, Metastasis, Chemoresistance) Wnt_Pathway->Tumor_Progression

Caption: Upstream and downstream signaling pathways involving NAT10 in cancer.

Substrates and Biological Functions

NAT10 has a broad range of RNA substrates, and its activity is crucial for numerous biological processes.[1][3] Beyond RNA, NAT10 can also acetylate protein substrates.[1][8]

Substrate Type Specific Example(s) Cofactor(s) / Adapter(s) Biological Function & Consequence of ac4C Reference(s)
rRNA 18S rRNA (at position 1842 in mammals)snoRNAsEssential for proper rRNA processing, ribosome biogenesis, and maturation. Loss impairs cell growth.[2][5]
tRNA tRNASer, tRNALeuTHUMPD1Enhances tRNA stability and structural integrity, ensuring translational fidelity and efficiency.[2]
mRNA Various oncogenes (c-Myc, KIF23, FSP1), DNA repair genes (AHNAK), pluripotency factors (OCT4, NANOG)-Increases mRNA stability and translational efficiency, leading to higher protein expression. Regulates processes like cell cycle, EMT, and chemoresistance.[2][3][9]
Protein p53 (at K120), α-tubulin, MORC2-Stabilizes p53 (counteracting Mdm2), regulates midbody function, and triggers G2 checkpoint under DNA damage.[1]

Role of NAT10 in Disease Pathophysiology

The dysregulation of NAT10 is a common feature in many human diseases, with a particularly prominent role in oncology.[1]

NAT10 in Pan-Cancer

High expression of NAT10 is observed across a wide range of cancers and is frequently associated with poor patient survival.[2][4] NAT10 drives malignancy by acetylating the mRNAs of key oncogenes and regulators of cellular processes.[1]

Cancer Type NAT10 Expression Key Downstream Targets & Pathways Functional Outcome Reference(s)
Hepatocellular Carcinoma (HCC) UpregulatedSMAD3, EMT-related genesPromotes metastasis, EMT, and chemoresistance.[4][10]
Colorectal Cancer (CRC) UpregulatedKIF23 (via Wnt/β-catenin), FSP1Promotes proliferation, metastasis, and ferroptosis resistance.[2]
Bladder Cancer UpregulatedAHNAK, p21, BCL9L, SOX4Enhances DNA damage repair, leading to cisplatin (B142131) chemoresistance and inhibition of apoptosis.[2][3]
Breast Cancer UpregulatedMDR1, BCRP, EMT regulatorsPromotes chemoresistance (e.g., to Doxorubicin) by reversing the epithelial-mesenchymal transition (EMT).[2][11]
Gastric Cancer UpregulatedSEPT9 (via HIF-1α), MDM2Creates a positive feedback loop with HIF-1α to promote glycolysis under hypoxia; decreases p53 levels.[2]
Acute Myeloid Leukemia (AML) UpregulatedEndoplasmic Reticulum Stress genesInhibits apoptosis and promotes cell survival.[3][4]
Other Diseases

Beyond cancer, NAT10 is implicated in:

  • Viral Infections: NAT10 can modify viral RNA genomes (e.g., enterovirus 71) or host mRNAs to enhance viral replication and stability.[1]

  • Autoimmune Disorders: Dysregulation of NAT10 is associated with systemic lupus erythematosus and rheumatoid arthritis, where it modulates immune responses.[1][5]

  • Aging Syndromes: NAT10 is linked to Hutchinson-Gilford progeria syndrome (HGPS).[8]

  • Cardiovascular & Metabolic Diseases: It can exacerbate myocardial injury and promote metabolic dysfunction-associated steatotic liver disease.[1]

Therapeutic Targeting of NAT10

Given its central role in driving disease, particularly cancer, NAT10 has emerged as a promising therapeutic target.[1] Strategies include the development of small-molecule inhibitors and gene silencing approaches.

Inhibitor Type Reported Mechanism of Action Therapeutic Potential Reference(s)
Remodelin (B1387608) Small MoleculeInhibits NAT10 acetyltransferase activity.Reverses EMT, suppresses hypoxia-induced HIFs, increases chemosensitivity, and alters lipid metabolism in cancer cells.[11][12][13]
siRNA/shRNA Gene SilencingReduces NAT10 protein levels via RNA interference.Suppresses tumor growth, enhances chemosensitivity, and allows for functional investigation of NAT10's roles.[9][11]

Key Experimental Protocols

Studying NAT10 and ac4C requires a specialized set of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: N4-acetylcytidine Sequencing (ac4C-seq)

This protocol allows for the quantitative, nucleotide-resolution mapping of ac4C sites across the transcriptome. It is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH₃), which induces misincorporation during reverse transcription.[14]

ac4C_Seq_Workflow cluster_treatment Chemical Treatment start Total RNA Extraction fragment RNA Fragmentation (200-300 nt) start->fragment split Split into 3 Samples fragment->split exp Experimental: + NaCNBH3 (Reduction) split->exp Exp. ctrl1 Control 1: Mock (Acid only) split->ctrl1 Ctrl. ctrl2 Control 2: Deacetylation + NaCNBH3 split->ctrl2 Ctrl. ligation 3' Adapter Ligation exp->ligation ctrl1->ligation ctrl2->ligation rt Reverse Transcription (Causes C>T/G/A mismatch at ac4C) ligation->rt library Library Preparation & High-Throughput Sequencing rt->library analysis Bioinformatic Analysis: Identify Mismatch Sites library->analysis

Caption: Experimental workflow for the ac4C-seq protocol.

Methodology:

  • RNA Preparation: Extract high-quality total RNA from cells or tissues. Perform mRNA enrichment if focusing on mRNA modifications.[15]

  • RNA Fragmentation: Fragment the RNA to an average size of 200-300 nucleotides using appropriate fragmentation buffers or enzymatic methods.

  • Chemical Reduction:

    • Experimental Sample: Treat the RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions (e.g., pH 4.0) to reduce the ac4C moiety.[14]

    • Control Samples: Prepare two controls: a mock-treated sample (acidic conditions without NaCNBH₃) and a deacetylated sample (enzymatic or chemical deacetylation followed by NaCNBH₃ treatment).[14]

  • Library Construction:

    • Ligate a 3' adapter to the fragmented RNA.

    • Perform reverse transcription. The reduced ac4C base will cause the reverse transcriptase to misincorporate a non-cognate nucleotide, creating a specific mutation signature at the modification site.[14]

    • Proceed with standard library preparation protocols, including 5' adapter ligation, amplification, and purification.

  • Sequencing and Analysis:

    • Sequence the libraries on a high-throughput platform.

    • Align reads to the reference transcriptome.

    • Develop a bioinformatic pipeline to identify sites with a significantly higher mismatch rate in the experimental sample compared to the controls. This indicates the location of an ac4C modification.

Protocol 2: NAT10 RNA Immunoprecipitation Sequencing (RIP-Seq)

This protocol identifies the specific RNA transcripts that physically associate with the NAT10 protein in vivo.[16]

Methodology:

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-RNA interactions. Include RNase inhibitors to prevent RNA degradation.

  • Immunoprecipitation:

    • Add a specific antibody targeting NAT10 to the cell lysate and incubate to form antibody-NAT10-RNA complexes.

    • Use a non-specific IgG antibody as a negative control.

    • Capture the complexes using Protein A/G magnetic beads.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binding partners.

  • RNA Elution and Purification:

    • Elute the RNA from the immunoprecipitated complexes, typically by digesting the protein with Proteinase K.

    • Purify the co-precipitated RNA using a standard RNA extraction method (e.g., phenol-chloroform or column-based kits).

  • Library Preparation and Sequencing:

    • Construct a sequencing library from the eluted RNA.

    • Sequence the library and align reads to the reference genome/transcriptome.

  • Data Analysis: Identify peaks or enriched transcripts in the NAT10-IP sample compared to the IgG control to determine NAT10's direct RNA targets.[16]

Protocol 3: Dot Blot for Global ac4C Detection

A simple, semi-quantitative method to assess the overall level of ac4C in a total RNA sample.[16]

Methodology:

  • RNA Preparation: Isolate total RNA. Prepare a serial dilution of the RNA samples.

  • Membrane Spotting: Spot the diluted RNA onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).

  • Crosslinking: Crosslink the RNA to the membrane using UV radiation.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for ac4C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Stain the membrane with methylene (B1212753) blue to visualize the total amount of RNA spotted, which serves as a loading control.[16]

Conclusion and Future Directions

NAT10 is unequivocally the central writer of ac4C, a pivotal epitranscriptomic mark. Its multifaceted roles in RNA metabolism, cell signaling, and protein function underscore its importance in both normal physiology and a spectrum of diseases, especially cancer.[1] The development of precise analytical tools like ac4C-seq has been instrumental in mapping its footprint, while inhibitors like Remodelin have validated its therapeutic potential.[12][14]

Future research should focus on:

  • Context-Dependent Roles: Elucidating how NAT10's function and substrate specificity are modulated in different cellular contexts and tissues.

  • Reader and Eraser Identification: Discovering the "reader" proteins that recognize and interpret the ac4C mark and identifying potential "eraser" enzymes that may reverse it.

  • Combinatorial Therapies: Exploring the synergistic effects of NAT10 inhibitors with existing chemotherapies and targeted agents to overcome drug resistance.[1]

  • Refining Detection Methods: Improving the sensitivity and accessibility of ac4C detection methods to facilitate clinical translation.[1]

References

The Discovery and Characterization of N4-acetylcytidine (ac4C) in tRNA and rRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life. Initially identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), this modification plays a crucial role in ensuring translational fidelity, maintaining RNA stability, and regulating ribosome biogenesis. The discovery and subsequent characterization of ac4C have been driven by advancements in analytical chemistry and high-throughput sequencing technologies. This technical guide provides an in-depth overview of the discovery of ac4C, its functional significance in tRNA and rRNA, detailed experimental protocols for its detection, and a summary of key quantitative data. Visualizations of experimental workflows and the enzymatic mechanism are provided to facilitate a comprehensive understanding of this critical RNA modification.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is a chemical modification of the cytidine (B196190) nucleobase where an acetyl group is added to the nitrogen atom at the N4 position.[1] This modification was first discovered in the 1960s during the initial sequencing efforts of eukaryotic tRNAs.[2][3] Subsequent research revealed its presence in rRNA and, more recently, in messenger RNA (mRNA).[2][4] The formation of ac4C is primarily catalyzed by the highly conserved enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, which utilizes acetyl-CoA as a donor.[4][5] In bacteria, the TmcA-type RNA acetyltransferases are responsible for this modification.[2] The presence of ac4C has been shown to enhance the stability of RNA structures and play a critical role in the accuracy of protein synthesis.[1][4]

Quantitative Data on ac4C in tRNA and rRNA

The following tables summarize the known locations and functional implications of ac4C in tRNA and rRNA across different organisms.

RNA TypeOrganism/Cell LineLocation of ac4CFunctionReference
tRNA Escherichia coliWobble position of tRNAMetPrevents misreading of codons, ensures translational fidelity.[4][4]
Saccharomyces cerevisiaePosition 12 of tRNASer and tRNALeu (D-arm)Stabilizes tRNA structure.[1][4][1][4]
HumanPosition 12 of tRNASer and tRNALeuPromotes tRNA stability.[5][6][5][6]
rRNA Rat Hepatocytes18S rRNAEarly evidence of ac4C in eukaryotic rRNA.[4][4]
Saccharomyces cerevisiae18S rRNAEssential for the biogenesis of the small ribosomal subunit.[7][7]
Human (HEK293 cells)Position 1842 in 18S rRNAInvolved in rRNA processing and ribosome biogenesis.[4][8][4][8]
HumanHelix 34 (C1337) and Helix 45 (C1842) of 18S rRNARegulates ribosome maturation.[6][9][6][9]

Experimental Protocols for ac4C Detection

The detection and mapping of ac4C have evolved from traditional biochemical methods to high-throughput sequencing techniques that offer single-nucleotide resolution.

Early Detection Methods

Initial identification of ac4C relied on techniques such as two-dimensional paper chromatography and partial enzymatic digestions.[2] More recently, methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used for the qualitative and quantitative analysis of ac4C in RNA digests.[3][4]

High-Throughput Sequencing Methods

Modern approaches leverage chemical treatment to induce specific signatures at ac4C sites, which can then be identified by next-generation sequencing.

This method is based on the chemical reduction of ac4C using sodium cyanoborohydride (NaBH4) under acidic conditions. The reduced ac4C is susceptible to misincorporation by reverse transcriptase, leading to a C-to-T transition in the resulting cDNA, which can be identified through sequencing.[10][11]

Detailed Protocol for ac4C-seq:

  • RNA Preparation: Isolate total RNA from the biological sample of interest using a standard method like TRIzol extraction. Ensure high quality and purity of the RNA.

  • Chemical Reduction:

    • Resuspend 1-5 µg of total RNA in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add sodium cyanoborohydride (NaBH4) to a final concentration of 100 mM.

    • Incubate the reaction at 37°C for 1 hour.

    • Purify the RNA to remove the reducing agent and by-products, for example, using ethanol (B145695) precipitation.

  • Control Reaction: Prepare a parallel sample without the addition of NaBH4 to serve as a negative control for identifying reduction-dependent misincorporations.

  • RNA Fragmentation and Library Preparation:

    • Fragment the treated and control RNA to the desired size (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.

    • Perform 3'-end dephosphorylation and 5'-end phosphorylation.

    • Ligate a 3' adapter to the fragmented RNA.

  • Reverse Transcription:

    • Perform reverse transcription using a reverse transcriptase that can read through the reduced ac4C base and introduce a non-cognate nucleotide.

  • cDNA Ligation and PCR Amplification:

    • Ligate a 5' adapter to the cDNA.

    • Amplify the resulting library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference transcriptome.

    • Identify C-to-T misincorporations that are significantly enriched in the NaBH4-treated sample compared to the control. These sites correspond to the locations of ac4C.

Similar to ac4C-seq, RedaC:T-seq also utilizes sodium borohydride (B1222165) to reduce ac4C to tetrahydro-ac4C. This modified base is then read as a thymidine (B127349) during reverse transcription, allowing for the identification of ac4C sites as C-to-T transitions in the sequencing data.[12][13]

Visualizing Workflows and Mechanisms

Experimental Workflow for ac4C-seq

ac4C_seq_workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis Total_RNA Total RNA Isolation Reduction Chemical Reduction (NaBH4) Total_RNA->Reduction Control Control (No NaBH4) Total_RNA->Control Fragmentation RNA Fragmentation Reduction->Fragmentation Adapter_Ligation_3 3' Adapter Ligation Fragmentation->Adapter_Ligation_3 RT Reverse Transcription (C>T misincorporation) Adapter_Ligation_3->RT Adapter_Ligation_5 5' Adapter Ligation RT->Adapter_Ligation_5 PCR PCR Amplification Adapter_Ligation_5->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Bioinformatic Analysis (Identify C>T mismatches) Sequencing->Analysis

Caption: Workflow of the ac4C-seq method for transcriptome-wide mapping of N4-acetylcytidine.

Enzymatic Acetylation of Cytidine by NAT10

NAT10_mechanism cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Cytidine Cytidine in RNA NAT10 NAT10 Cytidine->NAT10 binds Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT10 binds ac4C N4-acetylcytidine in RNA NAT10->ac4C releases CoA Coenzyme A NAT10->CoA releases

Caption: Schematic of NAT10-catalyzed N4-acetylcytidine formation.

Role of ac4C in tRNA and rRNA Function

tRNA

In tRNA, ac4C is crucial for maintaining translational fidelity.[4] For instance, in E. coli, ac4C at the wobble position of tRNAMet ensures the correct reading of the AUG start codon and prevents misincorporation of methionine at AUA codons.[4] In eukaryotes, ac4C in the D-arm of tRNASer and tRNALeu contributes to the structural stability of the tRNA molecule.[1][4]

rRNA

The presence of ac4C in rRNA is essential for ribosome biogenesis and function.[8] In humans, NAT10-mediated acetylation of 18S rRNA is required for the proper processing of the 30S precursor into mature 18S rRNA.[8] The modification is located in functionally important regions of the ribosome, such as helix 45, which is near the decoding center, suggesting a role in modulating the ribosome's translational activity.[5][14]

Implications for Drug Development

Given the essential role of NAT10 in cell proliferation and its upregulation in various cancers, it has emerged as a promising target for anti-cancer therapies.[5][8] The development of small molecule inhibitors targeting the acetyltransferase activity of NAT10 is an active area of research. A deeper understanding of the substrate recognition and catalytic mechanism of NAT10, facilitated by the methods described in this guide, is critical for the rational design of such inhibitors.

Conclusion

The discovery and characterization of N4-acetylcytidine in tRNA and rRNA have unveiled a critical layer of post-transcriptional gene regulation. The development of sophisticated detection methods has been instrumental in elucidating the precise locations and functional roles of this modification. For researchers and drug development professionals, a thorough understanding of ac4C biology and the available experimental tools is paramount for exploring its potential as a biomarker and a therapeutic target in various diseases.

References

N4-Acetylcytidine triphosphate sodium mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of N4-Acetylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that plays a critical role in regulating gene expression and cellular function across all domains of life. While N4-acetylcytidine triphosphate (ac4CTP) serves as the substrate for the in vitro synthesis of ac4C-modified RNA, the "mechanism of action" discussed herein refers to the functional consequences of the ac4C modification within an RNA molecule. This modification is enzymatically installed by N-acetyltransferase 10 (NAT10) in vivo. The presence of ac4C in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and primary microRNAs (pri-miRNAs), profoundly impacts RNA stability, translation efficiency, and structural integrity. Dysregulation of ac4C modification is increasingly implicated in human diseases, particularly cancer, making NAT10 a potential therapeutic target. This guide provides a detailed overview of the core mechanisms of ac4C, experimental protocols for its detection, and its applications in drug development.

The Enzymatic Basis of N4-acetylcytidine Formation

In eukaryotes, the primary enzyme responsible for catalyzing the formation of ac4C is N-acetyltransferase 10 (NAT10).[1][2][3][4] NAT10 is an ATP-dependent RNA acetyltransferase that utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine (B196190) residues within specific RNA sequences.[5] This enzymatic process is fundamental to all downstream functions of ac4C.

Cytidine Cytidine in RNA NAT10 NAT10 Enzyme Cytidine->NAT10 AcetylCoA Acetyl-CoA AcetylCoA->NAT10 ATP ATP ATP->NAT10 ac4C N4-acetylcytidine (ac4C) CoA CoA ADP_Pi ADP + Pi NAT10->ac4C NAT10->CoA NAT10->ADP_Pi

Caption: Enzymatic formation of N4-acetylcytidine by NAT10.

Core Mechanisms of Action

The acetylation of cytidine confers unique biochemical properties that modulate RNA function through several key mechanisms.

Enhancement of RNA Stability

The addition of an acetyl group to cytidine enhances the structural integrity of RNA molecules.[6] This modification can protect RNA from degradation by cellular nucleases, thereby increasing the half-life of the transcript.[7] This is a critical factor for both endogenous RNAs and synthetic mRNA therapeutics. In long non-coding RNAs (lncRNAs), for instance, NAT10-mediated ac4C modification has been shown to promote stabilization and increase expression levels.[7]

Increased Translational Efficiency

The presence of ac4C in mRNA is strongly correlated with increased protein translation.[8][9][10] This modification, particularly when located in the coding sequence (CDS) or 5' untranslated region (UTR), can facilitate more efficient ribosome binding and initiation.[6] By promoting translation, ac4C plays a vital role in regulating the expression of key proteins involved in various cellular processes.

Regulation of RNA Structure and Biogenesis

ac4C is integral to the structure and function of non-coding RNAs.

  • rRNA : In 18S rRNA, ac4C is crucial for proper ribosome assembly and function.[3][7] Its absence can lead to defects in rRNA processing and a reduction in translational capacity.[5]

  • tRNA : ac4C is often found in the anticodon loop of tRNAs, such as tRNA-Ser and tRNA-Leu, where it ensures accurate codon recognition and maintains translational fidelity.[2][7]

  • pri-miRNA : Recent studies have shown that NAT10 acetylates primary microRNAs (pri-miRNAs). This ac4C modification enhances the interaction between the pri-miRNA and the DGCR8 microprocessor component, promoting the processing of pri-miRNAs into precursor miRNAs (pre-miRNAs) and thus increasing the biogenesis of mature miRNAs.[11][12]

Role in Disease and Signaling Pathways

Dysregulation of NAT10 and the subsequent alteration in ac4C levels are linked to numerous human diseases, most notably cancer.[1][4][8] NAT10 is often overexpressed in malignant tumors and can act as an oncogene by enhancing the stability and translation of cancer-promoting transcripts.[8]

cluster_outcomes Cancer Progression Phenotypes NAT10 NAT10 Overexpression in Cancer Cells ac4C Increased ac4C on Target mRNAs NAT10->ac4C Stability Increased mRNA Stability ac4C->Stability Translation Enhanced Translation ac4C->Translation Oncoproteins Oncoprotein Accumulation Stability->Oncoproteins Translation->Oncoproteins Proliferation Cell Proliferation Oncoproteins->Proliferation Metastasis Metastasis & EMT Oncoproteins->Metastasis DrugResistance Drug Resistance Oncoproteins->DrugResistance RNA Total RNA with ac4C Reduction Chemical Reduction (NaBH3CN) RNA->Reduction RT Reverse Transcription Reduction->RT cDNA cDNA with C>T Mutation at ac4C site RT->cDNA Sequencing High-Throughput Sequencing cDNA->Sequencing Analysis Bioinformatic Analysis: Identify C>T Sites Sequencing->Analysis cluster_ivt In Vitro Transcription (IVT) DNATemplate DNA Template IVT_Reaction IVT Reaction DNATemplate->IVT_Reaction NTPs NTPs + ac4CTP NTPs->IVT_Reaction Polymerase T7 RNA Polymerase Polymerase->IVT_Reaction mRNA_ac4C ac4C-Modified mRNA IVT_Reaction->mRNA_ac4C Purification Purification mRNA_ac4C->Purification FinalProduct Therapeutic mRNA Product Purification->FinalProduct Delivery Delivery to Cells (e.g., LNP) FinalProduct->Delivery Translation Enhanced Translation of Therapeutic Protein Delivery->Translation

References

The Physiological Significance of RNA Cytidine Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Initially identified in non-coding RNAs like tRNA and rRNA, its presence and function in messenger RNA (mRNA) have unveiled a new layer of epitranscriptomic control. This modification, catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), plays a pivotal role in modulating mRNA stability and translation efficiency. Dysregulation of ac4C levels is increasingly linked to a spectrum of human diseases, most notably cancer, where it influences oncogene expression and therapeutic resistance. This technical guide provides an in-depth overview of the discovery, molecular mechanisms, and physiological relevance of RNA cytidine (B196190) acetylation. It includes a compilation of quantitative data, detailed experimental protocols for ac4C detection, and visual representations of key signaling pathways, offering a comprehensive resource for researchers and professionals in drug development.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is an ancient RNA modification, first discovered in the 1960s, that is conserved across all domains of life.[1][2][3] It involves the addition of an acetyl group to the N4 position of a cytidine residue within an RNA molecule. In eukaryotes, this modification is predominantly found in tRNA (tRNA-Ser and tRNA-Leu) and 18S rRNA, where it contributes to structural stability and proper biogenesis.[2] More recently, transcriptome-wide mapping has revealed the dynamic presence of ac4C in mRNAs, opening a new frontier in the study of post-transcriptional gene regulation.[4]

The installation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans and its orthologs (e.g., Kre33 in yeast).[5][6] NAT10 is a multifunctional enzyme with both RNA acetyltransferase and protein lysine (B10760008) acetyltransferase activities.[7][8] Its role in modifying mRNA has profound implications for cellular physiology, influencing processes from stem cell self-renewal to stress responses and disease progression.[9][10][11]

The Molecular Mechanism of ac4C in mRNA Metabolism

The primary function of ac4C modification in mRNA is the enhancement of its stability and the promotion of its translation.[4][12][13][14][15][16]

  • Enhanced mRNA Stability : The presence of ac4C, particularly within the coding sequence (CDS), is associated with a significant increase in mRNA half-life.[4][12][15] By acetylating target transcripts, NAT10 protects them from degradation, leading to an overall increase in their abundance.[12][15] This stabilization is a key mechanism by which ac4C regulates the expression of critical genes, including pluripotency factors and oncogenes.[11][17]

  • Promoted Translation Efficiency : ac4C modification acts as a translational enhancer. Studies have shown that acetylated mRNAs are translated more efficiently both in vitro and in vivo.[4][14] Analysis of ac4C peak locations reveals an enrichment for cytidine in the wobble position of codons.[4][12] This suggests that ac4C may optimize decoding by the ribosome, similar to its role in ensuring translational fidelity in bacterial tRNA.[4][14]

  • Position-Dependent Effects : The functional outcome of ac4C modification can depend on its location within the mRNA transcript. While ac4C in the CDS robustly promotes translation elongation, its presence within the 5'-untranslated region (5'-UTR) can inhibit translation initiation.[18][6]

Core Regulatory Enzyme: N-acetyltransferase 10 (NAT10)

NAT10 is the sole enzyme known to catalyze ac4C on RNA in eukaryotes.[18][16][19] It functions as an ATP-dependent RNA acetyltransferase and possesses distinct domains for RNA binding and catalysis.[5] For its activity on specific RNA substrates, NAT10 often requires adapter proteins. For instance, THUMPD1 assists in the acetylation of tRNA.[18][20] While NAT10's primary role in the context of this guide is RNA acetylation, it also functions as a protein lysine acetyltransferase, with targets including histones and the tumor suppressor p53, adding complexity to its regulatory functions.[7][21]

Physiological and Pathological Roles

The dynamic regulation of mRNA acetylation by NAT10 is crucial for a wide array of biological processes and is implicated in numerous diseases.

Normal Physiological Processes
  • Stem Cell Fate and Development : NAT10 expression is positively correlated with pluripotency.[11] It maintains the self-renewal of human embryonic stem cells (hESCs) by acetylating and stabilizing the mRNA of core pluripotency factors, such as OCT4.[3][11][22][23] Depletion of NAT10 leads to the decay of these key transcripts and prompts spontaneous differentiation.[3][11]

  • Stress Response : Under conditions of cellular stress, such as oxidative stress, ac4C-modified mRNAs are enriched in stress granules—cytoplasmic aggregates of non-translating mRNAs and proteins.[10][17][24] This suggests a role for ac4C in triaging specific mRNAs for storage or regulated translation during the stress response.[10][24]

  • Other Processes : ac4C modification and NAT10 are also involved in spermatogenesis, oogenesis, embryonic development, cellular senescence, and bone remodeling.[9][25]

Role in Disease
  • Cancer : Upregulation of NAT10 is a common feature in many cancers, including colorectal, gastric, bladder, and liver cancers, and often correlates with poor prognosis.[8][9][17][19] NAT10-mediated ac4C modification promotes tumorigenesis by increasing the stability and translation of key oncogenic mRNAs.[13][19][26] This leads to the activation of cancer-promoting signaling pathways, enhanced cell proliferation, metastasis, and resistance to chemotherapy.[8][17][19]

  • Autoimmune and Inflammatory Disorders : Dysregulation of NAT10 is associated with autoimmune diseases like rheumatoid arthritis, where it modulates immune responses through RNA acetylation.[27]

  • Viral Infections : ac4C modification has been shown to play a pivotal role in the lifecycle of certain viruses by enhancing the stability and expression of viral RNA.[9][25]

Quantitative Data on ac4C Modification

The following tables summarize quantitative findings from various studies on RNA cytidine acetylation, providing a basis for comparison of its effects on mRNA metabolism.

Target RNAExperimental SystemMethodObserved Effect on StabilityQuantitative ChangeReference
Bulk acetylated mRNAHuman HeLa CellsBRIC-seqIncreased mRNA stabilitySignificantly longer half-life compared to non-acetylated transcripts[15]
OCT4 mRNAHuman Embryonic Stem CellsActinomycin D chaseIncreased mRNA stabilityNAT10 inactivation promoted transcript decay[3][11]
KIF23 mRNAColorectal Cancer CellsActinomycin D chaseIncreased mRNA stabilityNAT10 knockdown decreased KIF23 mRNA half-life[1][9]
TNC mRNAGastric Cancer CellsActinomycin D chaseIncreased mRNA stabilityNAT10 knockdown decreased TNC mRNA half-life[28][29]
COL5A1 mRNAGastric Cancer CellsmRNA decay assayIncreased mRNA stabilityNAT10 extended the half-life of COL5A1 mRNA[5]

Table 1: Effect of ac4C on mRNA Stability. This table presents data on how ac4C modification, primarily through the action of NAT10, enhances the stability of target mRNAs across different cellular contexts.

Target/SystemExperimental ApproachObserved Effect on TranslationQuantitative ChangeReference
Acetylated reporter mRNAIn vitro translation assayEnhanced translationRobustly stimulated translation, particularly with ac4C at wobble positions[4][14]
Acetylated transcriptsPolysome Profiling in HeLa CellsEnhanced translationHigher translation efficiency in WT cells; significantly decreased upon NAT10 depletion[15]
KIF23 mRNAWestern BlotIncreased protein expressionNAT10 overexpression increased KIF23 protein levels[1][9]
TNC mRNAWestern BlotIncreased protein expressionNAT10 knockdown decreased TNC protein levels[28][29]

Table 2: Effect of ac4C on Translation Efficiency. This table highlights findings that demonstrate the role of ac4C in promoting the efficient translation of modified mRNAs into proteins.

RNA SpeciesCellular ContextMethodStoichiometry / Detection RateReference
18S rRNA (nt 1842)Human HeLa CellsRedaC:T-seq~25% C:T mismatch rate at a ~100% acetylated site[27]
18S rRNAHuman HeLa CellsRetraC:TApproached stoichiometric detection (~100% C:T mismatch rate)[16]
Bulk mRNAHuman Embryonic Stem CellsLC-MS/MSNoticeable ac4C modifications detected across the transcriptome[11][23]
MVC Viral RNAInfected CellsLC-MS/MS~0.7% of cytidine residues were ac4C modified[22]

Table 3: Stoichiometry and Detection of ac4C. This table provides data on the abundance and detection efficiency of ac4C on different RNA molecules, illustrating the challenges and advancements in quantitative mapping.

Key Signaling Pathways Involving NAT10/ac4C

NAT10 and its ac4C modification are integrated into several critical signaling pathways that regulate cell fate and disease progression.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nuclear Events NAT10 NAT10 (Upregulated in CRC) KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA Binds & Acetylates ac4C ac4C KIF23_mRNA->ac4C KIF23_Protein KIF23 Protein KIF23_mRNA->KIF23_Protein Translation ac4C->KIF23_mRNA Stabilizes & Promotes Translation GSK3B GSK-3β KIF23_Protein->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Promotes Degradation Beta_Catenin->Nucleus Translocation Beta_Catenin_Nuke β-catenin TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates Proliferation CRC Proliferation & Metastasis Gene_Expression->Proliferation Beta_Catenin_Nuke->TCF_LEF Binds

Caption: NAT10 promotes colorectal cancer (CRC) by acetylating KIF23 mRNA, leading to Wnt/β-catenin pathway activation.[1][9][30]

p53_Regulation_Pathway cluster_p53_activation p53 Activation cluster_mdm2_degradation Mdm2 Degradation DNA_Damage DNA Damage / Cellular Stress NAT10_Nucleolus NAT10 (Nucleolus) DNA_Damage->NAT10_Nucleolus Induces NAT10_Nucleoplasm NAT10 (Nucleoplasm) NAT10_Nucleolus->NAT10_Nucleoplasm Translocation p53 p53 NAT10_Nucleoplasm->p53 Acetylates (K120) Mdm2 Mdm2 NAT10_Nucleoplasm->Mdm2 Counteracts NAT10_Nucleoplasm->Mdm2 Ubiquitinates (E3 Ligase Activity) p53_ac Acetylated p53 (K120) p53->p53_ac Mdm2->p53 Ubiquitinates for Degradation Mdm2_ubi Ubiquitinated Mdm2 Mdm2->Mdm2_ubi Apoptosis Apoptosis / Cell Cycle Arrest p53_ac->Apoptosis Activates Degradation Proteasomal Degradation Mdm2_ubi->Degradation

Caption: Upon DNA damage, NAT10 translocates to the nucleoplasm to activate p53 by acetylating it and promoting Mdm2 degradation.[5][7][10][21]

Experimental Protocols and Methodologies

Accurate detection and mapping of ac4C are paramount to understanding its function. Several key techniques have been developed for this purpose.

Workflow for ac4C Detection and Mapping

ac4C_Detection_Workflow cluster_methods Total_RNA 1. Isolate Total RNA (from WT and NAT10-/- cells) Ribodepletion 2. Ribosomal RNA Depletion Total_RNA->Ribodepletion Chemical_Treatment 3. Chemical Treatment Ribodepletion->Chemical_Treatment ac4C_seq ac4C-seq (NaCNBH3 Reduction) Chemical_Treatment->ac4C_seq RedaCT_seq RedaC:T-seq (NaBH4 Reduction) Chemical_Treatment->RedaCT_seq RT 4. Reverse Transcription (RT) ac4C_seq->RT RedaCT_seq->RT Library_Prep 5. Library Preparation & Sequencing RT->Library_Prep Bioinformatics 6. Bioinformatic Analysis Library_Prep->Bioinformatics Result Identification of C>T mismatches at ac4C sites Bioinformatics->Result

Caption: General workflow for single-nucleotide resolution mapping of ac4C using chemical modification and sequencing.

Detailed Protocol: RedaC:T-seq

This protocol details a method for mapping ac4C at base resolution using sodium borohydride (B1222165) (NaBH₄)-induced reduction, which causes a C>T transition at ac4C sites during reverse transcription.[13][31]

I. RNA Preparation and Ribodepletion (Day 1)

  • Isolate Total RNA : Extract high-quality total RNA from both wild-type (WT) and NAT10 knockout (NAT10⁻/⁻) cells using a standard Trizol-based method. The NAT10⁻/⁻ sample serves as a crucial negative control to minimize false positives.[31]

  • DNase Treatment : Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA using an acid-phenol:chloroform extraction followed by ethanol (B145695) precipitation.[31]

  • Ribosomal RNA (rRNA) Depletion : Remove abundant rRNA from 1-5 µg of total RNA using a commercial rRNA depletion kit (e.g., NEBNext rRNA Depletion Kit) according to the manufacturer's instructions.[31]

  • Purify Ribodepleted RNA : Clean up the ribodepleted RNA using RNAClean XP beads and quantify the final RNA concentration. Verify rRNA removal efficiency using a Bioanalyzer.[31]

II. NaBH₄ Reduction and RNA Fragmentation (Day 2)

  • Chemical Reduction :

    • For each sample (WT and NAT10⁻/⁻), prepare a 20 µL reaction containing up to 1 µg of ribodepleted RNA.

    • Add 5 µL of 5x Borate Buffer (250 mM Boric acid, 375 mM NaCl, pH 8.0).

    • Add 2.5 µL of freshly prepared 200 mM NaBH₄ in 10 mM NaOH.

    • Incubate at 55°C for 1 hour.[32]

  • RNA Purification : Purify the reduced RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) and elute in nuclease-free water.

  • RNA Fragmentation : Fragment the RNA to an average size of ~200 nucleotides using a fragmentation buffer (e.g., Magnesium-based buffer) and heat incubation (e.g., 94°C for 5-8 minutes). Immediately stop the reaction on ice.

III. Library Construction and Sequencing (Day 3-4)

  • End Repair and Adapter Ligation : Perform end-repair on the fragmented RNA, followed by ligation of a 3' adapter.

  • Reverse Transcription (RT) : Perform reverse transcription using a primer complementary to the 3' adapter. The NaBH₄-reduced ac4C (tetrahydro-ac4C) will cause the reverse transcriptase to misincorporate an adenosine, leading to a C>T signature in the final sequence.[31]

  • Second Adapter Ligation and Amplification : Ligate the 5' sequencing adapter to the cDNA and perform PCR amplification to generate the final sequencing library.

  • Sequencing : Sequence the prepared libraries on an Illumina platform.

IV. Bioinformatic Analysis

  • Read Mapping : Align the sequencing reads to the reference genome using a splice-aware aligner like STAR.[14]

  • Variant Calling : Identify single nucleotide variants (SNVs), specifically C>T mismatches, in the mapped reads for both WT and NAT10⁻/⁻ samples.

  • Identify ac4C Sites : True ac4C sites are identified as positions with a significantly higher C>T mismatch rate in the WT sample compared to the NAT10⁻/⁻ control.[31]

Protocol Principles: ac4C-seq

ac4C-seq is an alternative method that uses sodium cyanoborohydride (NaCNBH₃) under acidic conditions to reduce ac4C.[14][33][34][35] This also results in a modified base that is read as a 'T' during reverse transcription.[18][14] The workflow is similar to RedaC:T-seq but includes a crucial control: a sample pre-treated with mild alkali to deacetylate the RNA before reduction.[18] A true ac4C site will show a high C>T mismatch rate in the reduced sample, which is abrogated in both the mock-treated and the deacetylated controls.[18]

Protocol Principles: RNA Stability Assay (BRIC-seq)

To quantitatively measure the effect of ac4C on mRNA half-life, Bromouridine (BrU) Immunoprecipitation Chase and deep sequencing (BRIC-seq) can be employed.[20][36][37]

  • Metabolic Labeling : Cells (e.g., WT and NAT10⁻/⁻) are pulse-labeled with a uridine (B1682114) analog, 5'-bromo-uridine (BrU), which is incorporated into newly transcribed RNA.[37]

  • Chase : The BrU-containing medium is replaced with normal medium, and cells are harvested at multiple time points (e.g., 0, 4, 8, 12 hours).

  • Immunoprecipitation : BrU-labeled RNAs are specifically immunoprecipitated from total RNA using an anti-BrdU antibody.[37]

  • Sequencing and Analysis : The amount of each BrU-labeled transcript remaining at each time point is quantified by high-throughput sequencing. The decay rate and half-life for each transcript are then calculated by fitting the data to an exponential decay model.[36]

Conclusion and Future Directions

RNA cytidine acetylation is a fundamental epitranscriptomic mark with profound effects on gene expression. Its role in enhancing mRNA stability and translation efficiency places its writer enzyme, NAT10, at the nexus of critical cellular pathways in both health and disease. The clear link between elevated NAT10 activity and cancer progression has positioned it as a promising therapeutic target. The development of specific inhibitors, such as Remodelin, underscores the potential for targeting this pathway in oncology and other diseases.[1][30]

Future research will likely focus on several key areas: identifying the "reader" proteins that recognize ac4C to mediate its downstream effects, discovering potential "eraser" enzymes that might reverse the modification, and further elucidating the context-specific cofactors that guide NAT10 to its diverse mRNA targets. Continued refinement of detection methods will be crucial for mapping low-stoichiometry ac4C sites and understanding their dynamic regulation. A deeper understanding of the ac4C epitranscriptome will undoubtedly open new avenues for diagnostic and therapeutic innovation.

References

The Ubiquitous Mark: A Technical Guide to N4-acetylcytidine (ac4C) Conservation and Function Across the Domains of Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all three domains of life: Archaea, Bacteria, and Eukaryota.[1][2] This acetylation event, catalyzed by the N-acetyltransferase 10 (NAT10) enzyme family, plays a crucial role in modulating RNA stability, enhancing translation efficiency, and ensuring cellular homeostasis.[3][4][5] Dysregulation of ac4C levels has been increasingly implicated in various human diseases, including cancer and premature aging syndromes, making it a compelling target for novel therapeutic interventions.[3][6][7] This technical guide provides a comprehensive overview of the conservation, biosynthesis, and functional significance of ac4C, with a focus on the underlying molecular mechanisms and the experimental methodologies used for its detection and quantification.

Conservation and Distribution of ac4C

The presence of ac4C across all domains of life underscores its fundamental biological importance.[1][2] While the core machinery for ac4C deposition is conserved, the specific RNA targets and their modification stoichiometry can vary between organisms.

Table 1: Distribution and Known Locations of ac4C Across the Domains of Life

DomainOrganism ExamplesPrimary RNA TargetsSpecific LocationsKey Functions
Archaea ThermococcalesrRNA, tRNA, mRNAWidespread, temperature-inducibleEnhances RNA stability at high temperatures.[1]
Bacteria Escherichia colitRNAMetWobble position of the anticodonIncreases translational fidelity.[1][2]
Eukaryota Yeast, HumantRNASer, tRNALeu, 18S rRNA, mRNAD-arm of tRNA, Helices 34 & 45 of 18S rRNA, Coding Sequences (CDS) and 5' UTR of mRNAStabilizes tRNA, ensures proper ribosome biogenesis, enhances mRNA stability and translation.[3][5][6]

The ac4C Machinery: Biosynthesis and Regulation

The primary enzyme responsible for installing the ac4C mark is N-acetyltransferase 10 (NAT10) in eukaryotes, and its orthologs in archaea and bacteria.[3][8] NAT10 utilizes acetyl-CoA as a donor to catalyze the transfer of an acetyl group to the N4 position of cytidine (B196190).[3]

In eukaryotes, NAT10 often functions in complex with other proteins. For instance, the THUMP domain-containing protein 1 (THUMPD1) facilitates the binding of NAT10 to tRNA, thereby promoting ac4C modification.[3]

ac4C_Biosynthesis cluster_0 ac4C Biosynthesis Pathway Acetyl-CoA Acetyl-CoA NAT10 NAT10 Acetyl-CoA->NAT10 Cytidine_in_RNA Cytidine_in_RNA Cytidine_in_RNA->NAT10 ac4C_in_RNA ac4C_in_RNA NAT10->ac4C_in_RNA Acetylation THUMPD1 THUMPD1 THUMPD1->NAT10 Facilitates tRNA binding

Caption: Biosynthesis of N4-acetylcytidine (ac4C) by NAT10.

Dysregulation of NAT10 expression or activity is linked to various pathologies. For example, increased NAT10 levels are associated with poor prognosis in several cancers.[3]

Functional Implications of ac4C Modification

The addition of an acetyl group to cytidine has profound effects on the biophysical properties and biological functions of RNA.

  • Enhanced RNA Stability: The acetyl group in ac4C can protect RNA from degradation by nucleases, thereby increasing its half-life.[4][9] This is particularly crucial for maintaining the integrity of structural RNAs like rRNA and tRNA, and for stabilizing specific mRNAs.[3][9] In archaea, ac4C is hypothesized to increase RNA stability in response to thermal stress.[1]

  • Increased Translational Efficiency: ac4C modification within the coding sequences of mRNA has been shown to promote more efficient protein synthesis.[2][3] The precise mechanism is still under investigation but is thought to involve improved codon-anticodon interactions and enhanced recognition by the translational machinery.[2]

  • Modulation of RNA Structure: The presence of ac4C can reinforce the secondary structures of RNA, such as hairpins and internal loops, which are vital for their stability and function.[3] Studies have shown that ac4C increases the stability of C-G base pairs within an RNA duplex.[6]

  • Cellular Stress Response: Recent evidence suggests a role for ac4C in the cellular stress response. Specifically, ac4C on mRNA has been shown to promote the localization of these transcripts to stress granules, which are membrane-less organelles that form in response to cellular stress.[10][11][12] This indicates that ac4C may play a role in regulating gene expression under stress conditions.[10][13]

Experimental Protocols for ac4C Detection and Mapping

Several techniques have been developed to detect and map ac4C modifications in RNA. These methods vary in their sensitivity, resolution, and the type of information they provide.

ac4C-seq: Quantitative, Single-Nucleotide Resolution Mapping

ac4C-seq is a chemical-based method that allows for the quantitative, base-resolution mapping of ac4C sites across the transcriptome.[1][14][15]

Principle: The method relies on the chemical reduction of ac4C using sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[1][16] This reduction converts ac4C into a derivative that is misread as a uridine (B1682114) (U) by reverse transcriptase. Consequently, during cDNA synthesis, an adenine (B156593) (A) is incorporated opposite the modified base, leading to a C-to-T transition in the final sequencing data.[1][14]

Detailed Methodology:

  • RNA Isolation and Quality Control: Isolate total RNA from the biological sample of interest using standard methods (e.g., Trizol extraction). Assess RNA integrity and purity using a Bioanalyzer or similar instrument.

  • Spike-in Control: Add a synthetic RNA oligonucleotide containing a known ac4C site to the RNA sample. This serves as an internal control for the efficiency of the chemical reduction and reverse transcription steps.[1]

  • Sample Splitting: Divide the RNA sample into three aliquots for the experimental treatment and two control reactions.[15]

    • Reduced Sample (+NaCNBH₃): Treat with sodium cyanoborohydride under acidic conditions to reduce ac4C.[1]

    • Mock-Treated Control (-NaCNBH₃): Subject to the same acidic conditions but without the reducing agent. This controls for any acid-induced RNA damage or modifications.[1]

    • Deacetylation Control: Treat the RNA with mild alkali to remove the acetyl group from ac4C, followed by treatment with NaCNBH₃. This control ensures that the observed C-to-T mutations are specific to the acetylated cytidine.[1][14]

  • RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing (typically ~150-200 nucleotides).[1][14]

  • 3' Adapter Ligation: Ligate a 3' adapter to the fragmented RNA.[1][15]

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and incorporates a non-cognate nucleotide.[1]

  • cDNA Ligation and Library Preparation: Ligate a second adapter to the 3' end of the cDNA and proceed with library preparation for high-throughput sequencing.[1][14]

  • Sequencing and Data Analysis: Sequence the prepared libraries on a suitable platform. The sequencing reads are then aligned to a reference genome or transcriptome. Putative ac4C sites are identified by a significant increase in C-to-T mismatches in the reduced sample compared to the control samples.[1] The stoichiometry of ac4C at a given site can be estimated from the frequency of the C-to-T transition.[1]

ac4C_seq_Workflow cluster_0 ac4C-seq Experimental Workflow RNA_Isolation 1. RNA Isolation Chemical_Treatment 2. Chemical Treatment (+/- NaCNBH3, Deacetylation) RNA_Isolation->Chemical_Treatment Fragmentation 3. RNA Fragmentation Chemical_Treatment->Fragmentation Adapter_Ligation_1 4. 3' Adapter Ligation Fragmentation->Adapter_Ligation_1 Reverse_Transcription 5. Reverse Transcription (C->T misincorporation) Adapter_Ligation_1->Reverse_Transcription Adapter_Ligation_2 6. cDNA Adapter Ligation Reverse_Transcription->Adapter_Ligation_2 Sequencing 7. High-Throughput Sequencing Adapter_Ligation_2->Sequencing Data_Analysis 8. Data Analysis (Identify C->T mismatches) Sequencing->Data_Analysis

Caption: Workflow for ac4C-seq.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly accurate method for the absolute quantification of ac4C.[1][14]

Principle: RNA is enzymatically digested into single nucleosides or short oligonucleotides. These are then separated by liquid chromatography and analyzed by a mass spectrometer to identify and quantify ac4C based on its unique mass-to-charge ratio.

Detailed Methodology:

  • RNA Digestion: Digest purified RNA with a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to break it down into individual nucleosides.

  • LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • MS/MS Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument first measures the mass of the intact nucleoside (MS1) and then fragments it to produce a characteristic fragmentation pattern (MS2), which confirms the identity of ac4C.

  • Quantification: The amount of ac4C is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled ac4C internal standard.

Antibody-Based Methods (acRIP-seq)

Acetylated RNA immunoprecipitation followed by sequencing (acRIP-seq) utilizes an antibody specific to ac4C to enrich for ac4C-containing RNA fragments.[1][17]

Principle: An anti-ac4C antibody is used to immunoprecipitate fragmented RNA. The enriched RNA is then sequenced to identify the regions of the transcriptome that are acetylated.

Detailed Methodology:

  • RNA Fragmentation: Fragment total RNA or poly(A)-selected RNA.[17]

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads.[17]

  • Washing and Elution: Wash the beads to remove non-specifically bound RNA, and then elute the ac4C-containing RNA fragments.[17]

  • Library Preparation and Sequencing: Prepare a sequencing library from the eluted RNA and sequence it.

  • Data Analysis: Align the sequencing reads to a reference genome to identify enriched regions, which correspond to putative ac4C sites.

Limitations: A major limitation of antibody-based methods is their lower resolution compared to ac4C-seq, as they identify enriched regions rather than single modified bases.[1][14] Furthermore, the specificity of the antibody is crucial to avoid false positives.[14]

ac4C in Disease and as a Therapeutic Target

The critical roles of ac4C in fundamental cellular processes make its dysregulation a contributing factor to several diseases.

  • Cancer: NAT10 is frequently overexpressed in various cancers, and this is often associated with poor prognosis.[3] The ac4C modification can enhance the stability and translation of oncogenic mRNAs, thereby promoting tumor growth, proliferation, and metastasis.[3][5]

  • Premature Aging: Mutations in NAT10 are linked to premature aging syndromes, highlighting the importance of ac4C in maintaining cellular health and longevity.

The central role of NAT10 in ac4C deposition makes it an attractive target for drug development. Inhibitors of NAT10 could potentially be used to reduce the levels of ac4C on key oncogenic transcripts, thereby providing a novel therapeutic strategy for cancer treatment.

Future Perspectives

The field of epitranscriptomics is rapidly expanding, and the study of ac4C is at the forefront of this exciting area of research. Future investigations will likely focus on:

  • Identifying the full complement of ac4C "reader" proteins that recognize and bind to this modification to mediate its downstream effects.

  • Elucidating the "eraser" enzymes that may be responsible for removing the ac4C mark, which would add another layer of dynamic regulation.

  • Developing more sensitive and high-throughput methods for ac4C detection to facilitate its study in a wider range of biological contexts.

  • Translating the fundamental knowledge of ac4C biology into clinical applications , including the development of novel diagnostics and therapeutics targeting the ac4C pathway.

References

Methodological & Application

Application Notes and Protocols for ac4CTP-Modified RNA Synthesis using T7 RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification of RNA that has garnered significant interest in the field of RNA therapeutics and synthetic biology.[1] The incorporation of ac4C into messenger RNA (mRNA) has been shown to enhance its stability, increase translational efficiency, and reduce the innate immune response upon introduction into cells.[2] These properties make ac4C-modified mRNA a promising candidate for the development of vaccines, protein replacement therapies, and gene editing applications.

This document provides detailed application notes and protocols for the synthesis of ac4C-modified RNA using N4-acetylcytidine-5'-triphosphate (ac4CTP) and T7 RNA polymerase through in vitro transcription (IVT).

Applications of ac4C-Modified RNA

The unique characteristics of ac4C-modified RNA open up a range of applications in research and therapeutic development:

  • Enhanced Protein Production: The increased translational efficiency of ac4C-modified mRNA can lead to higher yields of the desired protein in cell-based expression systems.

  • Improved mRNA Stability: The modification protects the mRNA from degradation by cellular nucleases, prolonging its half-life and duration of protein expression.[2]

  • Reduced Immunogenicity: Substitution of cytidine (B196190) with N4-acetylcytidine can dampen the activation of innate immune sensors, such as Toll-like receptors, which is a critical consideration for in vivo applications of mRNA.[2]

  • Therapeutic mRNA Development: These advantages make ac4C a valuable modification for the development of mRNA-based vaccines and therapeutics with improved efficacy and safety profiles.

Quantitative Data on ac4CTP-Modified RNA Synthesis

While direct, side-by-side quantitative comparisons of in vitro transcription yields with 100% ac4CTP substitution versus unmodified CTP are not extensively published, data from commercial kits provide an expected yield for ac4C-modified RNA synthesis. The efficiency of incorporation and the final yield are highly dependent on the specific DNA template, including its sequence and purity.

Parameter100% CTP Substitution with ac4CTPUnmodified (Canonical) CTPNotes
Expected RNA Yield (per 20 µL reaction) ~30-50 µg (with co-transcriptional capping) to 100-130 µg (post-transcriptional capping)Typically 100-150 µgYields are template-dependent and can vary. The presence of a cap analog in co-transcriptional capping reactions can reduce overall yield.
Incorporation Efficiency High, T7 RNA polymerase efficiently incorporates ac4CTP.100%The kinetics of T7 RNA polymerase with ac4CTP are sufficient for high levels of incorporation.

Note: The ratio of ac4CTP to CTP can be varied to achieve partial modification of the resulting RNA. This may be desirable for specific applications and can be optimized to balance the desired level of modification with a potential impact on transcription yield. Commercial kit providers suggest that varying the ac4CTP/CTP ratio may improve product yield and biological function depending on the RNA sequence and final application.[2][3]

Experimental Protocols

Protocol 1: In Vitro Transcription of ac4C-Modified RNA

This protocol describes the synthesis of ac4C-modified RNA using T7 RNA polymerase with 100% substitution of CTP with ac4CTP.

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP solution (100 mM)

  • GTP solution (100 mM)

  • UTP solution (100 mM)

  • ac4CTP solution (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl precipitation or column-based purification)

Procedure:

  • Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP (100 mM)1.5 µL7.5 mM
GTP (100 mM)1.5 µL7.5 mM
UTP (100 mM)1.5 µL7.5 mM
ac4CTP (100 mM)1.5 µL7.5 mM
Linear DNA Template (0.5 µg/µL)1 µL25 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. Incubation times can be optimized (e.g., 30 minutes to 4 hours) to maximize yield for a specific template.[2]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the synthesized ac4C-modified RNA using a suitable method, such as a column-based RNA purification kit or lithium chloride precipitation, according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by denaturing agarose (B213101) gel electrophoresis.

Protocol 2: Analysis of ac4CTP Incorporation by LC-MS/MS

This protocol provides a general workflow for the quantification of N4-acetylcytidine in in vitro transcribed RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified ac4C-modified RNA (~1-5 µg)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase LC column

  • Triple quadrupole mass spectrometer

Procedure:

  • RNA Digestion: a. In a nuclease-free tube, dissolve 1-5 µg of purified ac4C-modified RNA in 20 µL of nuclease-free water. b. Add 2.5 µL of 10x Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL). Incubate at 37°C for 2 hours. c. Add 3 µL of 10x BAP buffer and 1 µL of BAP (1 U/µL). Incubate at 37°C for an additional 1 hour to dephosphorylate the nucleoside monophosphates to nucleosides.

  • Sample Preparation: Centrifuge the digested sample at high speed for 10 minutes to pellet any undigested material. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Separate the nucleosides using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be a linear increase from 0% to 50% Mobile Phase B over 15-20 minutes. c. The eluent is directed to the electrospray ionization (ESI) source of the mass spectrometer operating in positive ion mode. d. Monitor the specific mass transitions for the canonical nucleosides (A, U, G, C) and N4-acetylcytidine (ac4C) using Multiple Reaction Monitoring (MRM). The precursor and product ions for each nucleoside need to be determined empirically or from the literature.

  • Quantification: Create a standard curve using known concentrations of pure A, U, G, C, and ac4C nucleosides. The amount of each nucleoside in the sample is then calculated by comparing its peak area to the standard curve. The percentage of ac4C incorporation can be determined by the ratio of ac4C to the total cytidine-related nucleosides (C + ac4C).

Visualizations

Experimental Workflow for ac4C-Modified RNA Synthesis

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & Analysis pcr PCR Amplification of Target Gene ivt_mix Assemble IVT Reaction: - DNA Template - T7 RNA Polymerase - ATP, GTP, UTP, ac4CTP - RNase Inhibitor - Buffer pcr->ivt_mix linearize Plasmid Linearization linearize->ivt_mix incubation Incubate at 37°C ivt_mix->incubation dnase DNase I Treatment incubation->dnase purify RNA Purification (e.g., Column or Precipitation) dnase->purify qc Quality Control: - Spectrophotometry (Concentration) - Gel Electrophoresis (Integrity) purify->qc lcms LC-MS/MS Analysis (Confirmation of ac4C Incorporation) purify->lcms

Caption: Workflow for the synthesis and analysis of ac4C-modified RNA.

Signaling Pathways Modulated by ac4C-Modified mRNA

signaling_pathways cluster_immune Immune Response Modulation cluster_cancer Cancer-Related Pathways ac4c_mrna_immune ac4C-Modified mRNA tlr Toll-like Receptors (TLR3, TLR7, TLR8) ac4c_mrna_immune->tlr Reduced Recognition immune_pathways NF-κB & Interferon Signaling Pathways tlr->immune_pathways Downregulation cytokines Reduced Pro-inflammatory Cytokine Production immune_pathways->cytokines nat10 NAT10 (ac4C Writer) ac4c_mrna_cancer ac4C on oncogene mRNAs nat10->ac4c_mrna_cancer Catalyzes ac4C cancer_pathways p53 & Hippo Signaling Pathways ac4c_mrna_cancer->cancer_pathways Modulates cancer_outcome Altered Cell Proliferation, Survival, and Metastasis cancer_pathways->cancer_outcome

Caption: Modulation of key cellular signaling pathways by ac4C-modified mRNA.

References

Application Notes and Protocols for Site-Specific Chemical Synthesis of N4-acetylcytidine (ac4C) in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1][2][3] This modification plays a crucial role in various biological processes, including the stabilization of RNA duplexes, ensuring translational fidelity, and regulating gene expression.[4][5] The primary enzyme responsible for installing ac4C in eukaryotes is N-acetyltransferase 10 (NAT10).[6] Dysregulation of NAT10 and aberrant ac4C levels have been implicated in several diseases, including cancer and premature aging syndromes, making the site-specific synthesis of ac4C-containing RNA a critical tool for research and therapeutic development.[1]

These application notes provide a detailed overview and protocols for the site-specific chemical synthesis of N4-acetylcytidine in RNA oligonucleotides. The methods described herein enable the production of high-purity ac4C-modified RNA for use in biophysical studies, drug discovery, and functional genomics.

Data Presentation

The incorporation of ac4C into RNA duplexes has been shown to enhance their thermodynamic stability. The following table summarizes the changes in melting temperature (Tm) for RNA duplexes containing a single ac4C modification compared to their unmodified cytidine (B196190) counterparts.

Duplex DescriptionSequence (5'-3') with ModificationComplementary Strand (5'-3')ΔTm (°C) (ac4C vs. C)Reference
Fully Complementary DuplexCCG ACG GCC (ac4C at position 3)GGC CGU CGG+1.7[2]
Duplex with G·U Wobble PairCCG AGU GCC (ac4C at position 3)GGC ACU CGG+3.1[2]

Experimental Protocols

The site-specific incorporation of ac4C into RNA oligonucleotides is achieved through solid-phase synthesis using a custom-synthesized N4-acetylcytidine phosphoramidite (B1245037). The following protocols detail the synthesis of the phosphoramidite building block and the subsequent solid-phase synthesis and purification of the ac4C-containing RNA.

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine Phosphoramidite

This protocol is based on established methodologies for nucleoside phosphoramidite synthesis.

Materials:

  • N4-acetylcytidine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Di-tert-butylsilyl bistriflate

  • Imidazole (B134444)

  • Triflic acid

  • Pyridine

  • Dichloromethane (DCM)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the Ribose Sugar:

    • Dissolve N4-acetylcytidine in pyridine.

    • Add one equivalent of triflic acid to protonate the pyrimidine (B1678525) ring.

    • Treat the solution with di-tert-butylsilyl bistriflate to protect the 3' and 5' hydroxyl groups.

    • Add TBDMS-Cl and imidazole to protect the 2'-hydroxyl group.

    • Purify the resulting 2'-O-TBDMS-3',5'-O-(di-tert-butylsilylene)-N4-acetylcytidine by silica gel chromatography.

  • Selective Deprotection of the 3' and 5' Hydroxyls:

    • Dissolve the protected nucleoside in DCM.

    • Add HF-pyridine to selectively remove the 3',5'-cyclic silyl (B83357) ether protecting group.

    • Quench the reaction and purify the product, 2'-O-TBDMS-N4-acetylcytidine, by silica gel chromatography.

  • 5'-Hydroxyl Protection with DMT:

    • Dissolve the 2'-O-TBDMS-N4-acetylcytidine in pyridine.

    • Add DMT-Cl and stir the reaction at room temperature until completion.

    • Purify the 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine by silica gel chromatography.

  • Phosphitylation of the 3'-Hydroxyl:

    • Dissolve the 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine in anhydrous DCM.

    • Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction under an inert atmosphere until completion.

    • Purify the final product, 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, by silica gel chromatography.

    • Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of ac4C-Containing RNA

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the custom ac4C phosphoramidite.

Materials:

  • ac4C phosphoramidite and standard A, G, C, U phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (3% trichloroacetic acid in DCM)

  • Capping was omitted in the optimized protocol to avoid reaction with the N4-acetyl group.[7]

  • Cleavage and deprotection solution (e.g., aqueous ammonia/ethanol or methylamine (B109427) in ethanol/water)

  • Triethylamine trihydrofluoride (TEA·3HF) for desilylation

Procedure:

  • Synthesizer Setup:

    • Dissolve the ac4C phosphoramidite and standard phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration.

    • Install the phosphoramidite solutions on an automated DNA/RNA synthesizer.

    • Pack a synthesis column with the appropriate CPG solid support.

  • Automated Synthesis Cycle:

    • The synthesis proceeds in the 3' to 5' direction through iterative cycles of deblocking, coupling, and oxidation.

    • Deblocking: The 5'-DMT group of the nucleotide on the solid support is removed with the deblocking solution.

    • Coupling: The ac4C phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

    • These steps are repeated for each nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.

  • Desilylation:

    • The 2'-O-TBDMS protecting groups are removed by treating the oligonucleotide with TEA·3HF.

Protocol 3: Purification and Characterization of ac4C-Containing RNA

Materials:

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

  • Urea

  • Tris-borate-EDTA (TBE) buffer

  • UV shadowing equipment or stain for visualization

  • HPLC system with a suitable column (e.g., C18)

  • MALDI-TOF mass spectrometer

Procedure:

  • PAGE Purification:

    • Prepare a denaturing polyacrylamide gel containing urea.

    • Load the crude, desilylated RNA sample onto the gel.

    • Run the electrophoresis until adequate separation of the full-length product from shorter failure sequences is achieved.

    • Visualize the RNA bands by UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice using an appropriate buffer.

    • Desalt the purified RNA.

  • HPLC Purification (Optional, for higher purity):

    • Further purify the PAGE-purified RNA by reverse-phase HPLC.

    • Use a suitable buffer system (e.g., triethylammonium (B8662869) acetate (B1210297) with an acetonitrile gradient).

    • Collect the fractions corresponding to the major peak.

    • Desalt the final product.

  • Characterization:

    • Confirm the identity and purity of the final ac4C-containing RNA oligonucleotide by MALDI-TOF mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_phosphoramidite Protocol 1: ac4C Phosphoramidite Synthesis cluster_synthesis Protocol 2: Solid-Phase RNA Synthesis cluster_purification Protocol 3: Purification & Characterization p1 Ribose Protection p2 Selective Deprotection p1->p2 p3 5'-DMT Protection p2->p3 p4 3'-Phosphitylation p3->p4 s1 Automated Synthesis p4->s1 s2 Cleavage & Deprotection s1->s2 s3 Desilylation s2->s3 u1 PAGE Purification s3->u1 u2 HPLC Purification u1->u2 u3 MALDI-TOF MS u2->u3

Caption: Workflow for the site-specific chemical synthesis of ac4C-containing RNA.

NAT10 Signaling Pathway

nat10_pathway cluster_downstream Downstream Cellular Processes nat10 NAT10 (N-acetyltransferase 10) ac4c_rna ac4C-modified RNA (tRNA, rRNA, mRNA) nat10->ac4c_rna Acetylation acetyl_coa Acetyl-CoA acetyl_coa->nat10 atp ATP atp->nat10 cytidine Cytidine in RNA cytidine->nat10 stability Increased RNA Stability ac4c_rna->stability translation Enhanced Translation Fidelity ac4c_rna->translation ribosome Ribosome Biogenesis ac4c_rna->ribosome cell_cycle Cell Cycle Regulation ac4c_rna->cell_cycle dna_damage DNA Damage Response ac4c_rna->dna_damage

Caption: Simplified signaling pathway of NAT10-mediated RNA acetylation and its downstream effects.

References

Application Notes and Protocols for ac4C-seq: Mapping N4-acetylcytidine in the Transcriptome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a conserved RNA modification implicated in the regulation of RNA stability and translation, with emerging roles in various diseases, including cancer.[1][2][3] The ability to accurately map ac4C sites across the transcriptome is crucial for understanding its biological functions and for the development of novel therapeutic strategies. This document provides a detailed protocol for ac4C-sequencing (ac4C-seq), a chemical-based method for the quantitative, single-nucleotide resolution mapping of ac4C.

The ac4C-seq method leverages the chemical reactivity of ac4C with sodium cyanoborohydride under acidic conditions.[4][5][6] This treatment reduces the acetylated cytidine (B196190), which then leads to a misincorporation (C-to-T transition) during reverse transcription.[4][5][6] Subsequent high-throughput sequencing and bioinformatic analysis allow for the precise identification and quantification of ac4C sites.[4][5][6]

Experimental Workflow

The ac4C-seq protocol involves a series of steps from RNA preparation to data analysis. A schematic of the experimental workflow is presented below.

ac4C_seq_workflow cluster_rna_prep RNA Preparation cluster_chemical_treatment Chemical Treatment cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis rna_extraction Total RNA Extraction rna_qc RNA Quality Control rna_extraction->rna_qc reduction ac4C Reduction (Sodium Cyanoborohydride) rna_qc->reduction control Mock Treatment (No Reducing Agent) rna_qc->control fragmentation RNA Fragmentation reduction->fragmentation control->fragmentation ligation 3' Adapter Ligation fragmentation->ligation rt Reverse Transcription (C-to-T Misincorporation) ligation->rt cdna_ligation cDNA Ligation rt->cdna_ligation pcr PCR Amplification cdna_ligation->pcr sequencing High-Throughput Sequencing pcr->sequencing mapping Read Mapping sequencing->mapping variant_calling Variant Calling (C-to-T) mapping->variant_calling peak_calling ac4C Site Identification variant_calling->peak_calling quantification Stoichiometry Calculation peak_calling->quantification

Figure 1: Experimental workflow of the ac4C-seq protocol.

Quantitative Performance of ac4C-seq

The ac4C-seq method provides quantitative information about the stoichiometry of ac4C at specific sites. The performance of the method is influenced by several factors as summarized in the table below.

Performance MetricDescriptionKey Considerations
Efficiency The percentage of ac4C sites that are successfully reduced and result in a C-to-T transition during sequencing.A similar method, RedaC:T-seq, showed a C:T mismatch rate of less than 20% at a fully modified ac4C site in 18S rRNA.[7] The efficiency of ac4C reduction is a primary limiting factor.[8]
Sensitivity The ability to detect low-stoichiometry ac4C sites.Detection is dependent on the stoichiometry of ac4C, the efficiency of the chemical reduction, and the sequencing depth.[9][10] Deeper sequencing can improve the detection of low-abundance sites.[10]
Specificity The ability to distinguish true ac4C sites from other modifications or sequencing errors.The use of a mock-treated control (without the reducing agent) is crucial for identifying treatment-specific C-to-T transitions.[4][5][6]
Quantitative Accuracy The correlation between the measured C-to-T mismatch rate and the actual stoichiometry of ac4C.Misincorporation rates have been shown to scale linearly with ac4C stoichiometry as measured by LC-MS.[9][10]

Detailed Experimental Protocol

This protocol outlines the key steps for performing ac4C-seq.

1. RNA Preparation

  • Total RNA Extraction: Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol reagent). Ensure high-quality, intact RNA by assessing the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument.

  • rRNA Depletion (Optional): For studies focusing on mRNA, deplete ribosomal RNA (rRNA) using a commercially available kit to increase the sequencing depth of other RNA species.

2. Chemical Treatment

  • Reaction Setup: For each RNA sample, prepare two reactions: a "reduction" reaction and a "mock" control.

    • Reduction Reaction: In a tube, combine the RNA sample with sodium cyanoborohydride (NaBH3CN) in an acidic buffer.

    • Mock Reaction: In a separate tube, combine an equal amount of the same RNA sample with the acidic buffer but without the sodium cyanoborohydride.

  • Incubation: Incubate both reactions under the specified conditions (e.g., temperature and time) to allow for the reduction of ac4C in the "reduction" sample.

  • RNA Purification: Purify the RNA from both reactions to remove chemicals and buffer components.

3. Library Preparation

  • RNA Fragmentation: Fragment the RNA to the desired size range (e.g., 100-200 nucleotides) using enzymatic or chemical fragmentation methods.

  • 3' Adapter Ligation: Ligate a 3' adapter to the fragmented RNA. This adapter will serve as the priming site for reverse transcription.

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase that can read through the reduced ac4C and incorporate a non-cognate nucleotide (leading to a C-to-T change in the resulting cDNA).

  • cDNA Purification: Purify the first-strand cDNA.

  • 3' Ligation of Second Adapter: Ligate a second adapter to the 3' end of the cDNA.

  • PCR Amplification: Amplify the ligated cDNA using PCR to generate a sufficient quantity of library for sequencing.

  • Library Purification and Quality Control: Purify the final library and assess its quality and concentration.

4. High-Throughput Sequencing

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

5. Bioinformatic Analysis

  • Read Quality Control and Trimming: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Read Mapping: Align the trimmed reads to the appropriate reference genome or transcriptome.

  • Variant Calling: Identify single nucleotide variants (SNVs), specifically focusing on C-to-T transitions, in both the "reduction" and "mock" samples.

  • ac4C Site Identification: Compare the C-to-T mismatch rates between the "reduction" and "mock" samples. Sites with a significantly higher C-to-T rate in the "reduction" sample are identified as putative ac4C sites.

  • Quantification: Calculate the stoichiometry of ac4C at each identified site based on the C-to-T mismatch frequency.

ac4C-Regulated Signaling Pathway Example: NAT10-mediated Regulation of the FAK/ERK Pathway

N4-acetylcytidine is installed by the "writer" enzyme N-acetyltransferase 10 (NAT10).[4][11] Dysregulation of NAT10 has been implicated in cancer progression through the modulation of various signaling pathways. One such example is the stabilization of LAMB3 mRNA through ac4C modification, which in turn activates the FAK/ERK signaling pathway.[4]

NAT10_signaling NAT10 NAT10 ac4C ac4C modification NAT10->ac4C writes LAMB3_mRNA LAMB3 mRNA ac4C->LAMB3_mRNA stabilizes LAMB3_protein LAMB3 Protein LAMB3_mRNA->LAMB3_protein translation FAK FAK LAMB3_protein->FAK activates ERK ERK FAK->ERK activates Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion ERK->Invasion

Figure 2: NAT10-mediated ac4C modification and its downstream signaling.

References

Quantitative Nucleotide Resolution Profiling of RNA Cytidine Acetylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved RNA modification implicated in a variety of cellular processes, including mRNA stability, translation, and the stress response. The precise quantification of ac4C at single-nucleotide resolution is crucial for understanding its regulatory roles in gene expression and its potential as a therapeutic target. This document provides detailed application notes and experimental protocols for the quantitative profiling of RNA cytidine (B196190) acetylation, focusing on the state-of-the-art chemical-based sequencing methods: ac4C-seq and RedaC:T-seq. Additionally, it covers alternative methodologies such as mass spectrometry for global quantification.

N-acetyltransferase 10 (NAT10) is the primary enzyme responsible for installing the ac4C modification on various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[1][2][3] The levels and locations of ac4C can be dynamic, changing in response to cellular conditions such as stress or in disease states like cancer, highlighting the importance of quantitative analysis.[4][5][6][7]

Methods for Quantitative ac4C Profiling

Several methods have been developed for the detection and quantification of ac4C. While antibody-based methods like acRIP-seq can enrich for ac4C-containing RNA fragments, they lack single-nucleotide resolution.[8][9][10] For precise mapping and quantification, chemical-based sequencing and mass spectrometry are the methods of choice.

ac4C-seq (N4-acetylcytidine sequencing) and RedaC:T-seq (Reduction of ac4C and conversion to Thymidine sequencing) are two powerful techniques that enable the transcriptome-wide, quantitative mapping of ac4C at single-nucleotide resolution.[11][12][13][14][15] Both methods rely on the chemical reduction of ac4C to a tetrahydro-ac4C adduct, which induces misincorporation during reverse transcription, leading to a C-to-T transition in the resulting sequencing data.[16][17][18] The frequency of this transition at a specific cytidine residue is proportional to its acetylation level.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly accurate method for the global quantification of ac4C in total RNA or purified RNA species.[11][16][19] While it does not provide positional information, it is an excellent tool for validating the overall changes in ac4C levels observed with sequencing-based methods.

Data Presentation: Quantitative Analysis of ac4C Stoichiometry

The following tables summarize quantitative data on ac4C stoichiometry from published studies, showcasing the utility of these methods in various biological contexts.

Table 1: Stoichiometry of Known ac4C Sites in Human Ribosomal and Transfer RNA

RNA TypePositionSequence ContextStoichiometry (%)MethodReference
18S rRNA1337UCG~100ac4C-seq[5][12]
18S rRNA1842CCG~100ac4C-seq[5][12]
tRNA-Ser(AGA)12UCAHighac4C-seq[5][12]
tRNA-Leu(CAA)12UCUHighac4C-seq[5][12]

Table 2: Dynamic Changes in mRNA ac4C Stoichiometry

GeneConditionChange in ac4C StoichiometryMethodReference
Various mRNAsNAT10 OverexpressionIncreasedac4C-seq[11][16]
FSP1Colon CancerIncreasedacRIP-qPCR[1]
BCL9L, SOX4, AKT1Bladder CancerIncreasedacRIP-qPCR[2]
MDR1, BCRPBreast CancerIncreasedacRIP-qPCR[3]
OGAMouse Oocyte MaturationDecreasedac4C-RIP-qPCR[3]
Various mRNAsOxidative StressIncreased localization to stress granulesMicroscopy[6][7]

Experimental Protocols

Protocol 1: ac4C-seq - Quantitative Nucleotide Resolution Profiling

This protocol is adapted from the work of Sas-Chen et al. and provides a method for the quantitative, single-nucleotide resolution mapping of ac4C.[12][15]

Workflow Diagram:

ac4C_seq_workflow cluster_rna_prep RNA Preparation cluster_treatment Chemical Treatment cluster_library_prep Library Preparation cluster_analysis Data Analysis RNA_extraction Total RNA Extraction Spike_in Add Synthetic ac4C Spike-in RNA_extraction->Spike_in Reduction NaCNBH3 Reduction (ac4C -> reduced ac4C) Spike_in->Reduction Mock Mock Treatment (No NaCNBH3) Deacetylation Alkali Deacetylation Control Fragmentation RNA Fragmentation Reduction->Fragmentation Mock->Fragmentation Deacetylation->Fragmentation Adapter_ligation 3' Adapter Ligation Fragmentation->Adapter_ligation RT Reverse Transcription (C>T misincorporation) Adapter_ligation->RT cDNA_ligation 3' cDNA Adapter Ligation RT->cDNA_ligation PCR PCR Amplification cDNA_ligation->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Mapping Read Mapping Sequencing->Mapping Misincorporation Calculate C>T Misincorporation Rate Mapping->Misincorporation Statistics Statistical Analysis (Identify ac4C sites) Misincorporation->Statistics

Caption: Experimental workflow for ac4C-seq.

Materials:

  • Total RNA

  • Synthetic ac4C RNA spike-ins (optional, for calibration)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • RNA fragmentation buffer

  • 3' RNA adapter

  • T4 RNA Ligase 2, truncated

  • Reverse transcriptase (e.g., TGIRT-III)

  • 3' cDNA adapter

  • DNA polymerase for PCR amplification

  • Standard library preparation reagents

Procedure:

  • RNA Preparation:

    • Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).

    • Optional: Add synthetic RNA spike-ins with known ac4C stoichiometry to the total RNA samples.[16]

    • Divide the RNA into three aliquots for reduction, mock, and deacetylation control treatments.[17]

  • Chemical Treatment:

    • Reduction: Treat the RNA with NaCNBH₃ in an acidic buffer (e.g., HCl, pH 3-4) to reduce ac4C.[14]

    • Mock Treatment: Incubate the RNA in the acidic buffer without NaCNBH₃.[17]

    • Deacetylation Control: Treat the RNA with a mild alkaline solution (e.g., NaOH) to hydrolyze the acetyl group from ac4C, followed by the reduction treatment.[12]

  • Library Preparation:

    • Fragment the treated RNA to the desired size (e.g., ~200 nucleotides).

    • Ligate a 3' RNA adapter to the fragmented RNA.

    • Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and introduces a misincorporation (typically a T opposite the reduced C).[11]

    • Ligate a 3' adapter to the resulting cDNA.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Bioinformatics Pipeline:

      • Quality Control and Trimming: Use tools like FastQC and Cutadapt to assess read quality and trim adapter sequences.

      • Alignment: Align the reads to the reference genome or transcriptome using a splice-aware aligner like STAR.[20]

      • Pileup Generation: Generate per-base nucleotide counts using tools like samtools mpileup.

      • Misincorporation Analysis: Calculate the C-to-T mismatch rate at each cytosine position for the reduction, mock, and control samples.

      • Statistical Analysis: Use statistical tests (e.g., Fisher's exact test or binomial test) to identify sites with a significantly higher C-to-T mismatch rate in the reduced sample compared to the controls.[11]

      • Quantification: The C-to-T mismatch frequency at a given site corresponds to the stoichiometry of ac4C.

Protocol 2: RedaC:T-seq - An Alternative Reduction Chemistry

This protocol, adapted from the work of Arango et al. and Sturgill et al., utilizes sodium borohydride (B1222165) (NaBH₄) for the reduction of ac4C.[12][13][15][18][21][22]

Workflow Diagram:

RedaCT_seq_workflow cluster_rna_prep RNA Preparation cluster_reduction Reduction cluster_library_prep Library Preparation cluster_analysis Data Analysis Total_RNA Total RNA Isolation rRNA_depletion Ribosomal RNA Depletion Total_RNA->rRNA_depletion NaBH4_treatment NaBH4 Treatment (ac4C -> tetrahydro-ac4C) rRNA_depletion->NaBH4_treatment Control Untreated Control RNA_fragmentation RNA Fragmentation NaBH4_treatment->RNA_fragmentation Control->RNA_fragmentation cDNA_synthesis First-strand cDNA Synthesis (C>T misincorporation) RNA_fragmentation->cDNA_synthesis Second_strand Second-strand Synthesis cDNA_synthesis->Second_strand Adapter_ligation_dna Adapter Ligation Second_strand->Adapter_ligation_dna PCR_amp PCR Amplification Adapter_ligation_dna->PCR_amp Sequencing Illumina Sequencing PCR_amp->Sequencing Alignment Read Alignment Sequencing->Alignment Mismatch_analysis C>T Mismatch Calculation Alignment->Mismatch_analysis Site_identification ac4C Site Identification Mismatch_analysis->Site_identification

Caption: Experimental workflow for RedaC:T-seq.

Materials:

  • Total RNA

  • rRNA depletion kit

  • Sodium borohydride (NaBH₄)

  • Standard RNA sequencing library preparation kit

Procedure:

  • RNA Preparation:

    • Isolate total RNA.

    • Deplete ribosomal RNA to enrich for mRNA and other non-ribosomal RNAs.[13]

    • Prepare a treated sample and an untreated control.

  • Reduction:

    • Treat the RNA with NaBH₄ to reduce ac4C.[13]

  • Library Preparation:

    • Proceed with a standard RNA sequencing library preparation protocol, which includes RNA fragmentation, cDNA synthesis, and adapter ligation. During reverse transcription, the reduced ac4C will cause a C-to-T misincorporation.

  • Sequencing and Data Analysis:

    • Sequence the libraries.

    • The bioinformatics pipeline is similar to that of ac4C-seq, focusing on the identification of statistically significant C-to-T mismatches in the NaBH₄-treated sample compared to the untreated control. A key aspect of RedaC:T-seq analysis is the use of a NAT10 knockout or knockdown control to reduce false positives.[12][13]

Protocol 3: Quantitative Mass Spectrometry of ac4C

This protocol provides a general workflow for the global quantification of ac4C in RNA using LC-MS/MS.

Workflow Diagram:

Mass_Spec_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis RNA_isolation RNA Isolation RNA_digestion Enzymatic Digestion to Nucleosides RNA_isolation->RNA_digestion LC_separation Liquid Chromatography Separation RNA_digestion->LC_separation MS_detection Mass Spectrometry Detection (SRM/MRM) LC_separation->MS_detection Quantification Quantification against Standard Curve MS_detection->Quantification

Caption: Workflow for ac4C quantification by LC-MS/MS.

Procedure:

  • RNA Digestion: Digest purified RNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify them by tandem mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Quantification: Determine the absolute amount of ac4C by comparing the signal to a standard curve generated with known amounts of synthetic ac4C and canonical nucleosides.

Signaling Pathways and Logical Relationships

The primary enzyme responsible for RNA cytidine acetylation is NAT10. Its activity and localization are crucial for determining the landscape of ac4C modifications within a cell.

NAT10-Mediated Acetylation Pathway:

NAT10_pathway cluster_inputs cluster_outputs cluster_regulation cluster_downstream Acetyl_CoA Acetyl-CoA NAT10 NAT10 (RNA Acetyltransferase) Acetyl_CoA->NAT10 ATP ATP ATP->NAT10 RNA_substrate RNA Substrate (pre-mRNA, tRNA, rRNA) RNA_substrate->NAT10 ac4C_RNA ac4C-modified RNA NAT10->ac4C_RNA CoA CoA NAT10->CoA ADP_Pi ADP + Pi NAT10->ADP_Pi mRNA_stability mRNA Stability ac4C_RNA->mRNA_stability Translation_efficiency Translation Efficiency ac4C_RNA->Translation_efficiency RNA_structure RNA Structure ac4C_RNA->RNA_structure Cellular_stress Cellular Stress Cellular_stress->NAT10 alters activity/ localization Cancer Cancer Cancer->NAT10 often upregulated

Caption: The NAT10-mediated RNA cytidine acetylation pathway.

Conclusion

The ability to quantitatively profile RNA cytidine acetylation at single-nucleotide resolution is transforming our understanding of this critical epitranscriptomic mark. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals to investigate the roles of ac4C in health and disease. The continued application and refinement of these techniques will undoubtedly uncover new regulatory mechanisms and potential therapeutic avenues.

References

Application Notes and Protocols for Incorporating N4-acetylcytidine (ac4CTP) into mRNA for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of mRNA-based therapeutics is rapidly evolving, with chemical modifications to the mRNA molecule playing a pivotal role in enhancing their efficacy and safety. N4-acetylcytidine (ac4C) is an emerging modification that has demonstrated significant potential for therapeutic applications.[1][2][3][4] Incorporation of ac4C into in vitro transcribed (IVT) mRNA has been shown to increase mRNA stability and translational efficiency, while reducing its inherent immunogenicity.[4][5][6][7] These properties make ac4C a compelling alternative to other modifications, such as N1-methylpseudouridine (m1Ψ), for the development of next-generation mRNA vaccines and therapeutics.

These application notes provide a comprehensive overview of the benefits of ac4C incorporation, detailed protocols for the synthesis and analysis of ac4C-modified mRNA, and a summary of its key performance characteristics.

Key Benefits of ac4C Incorporation

Incorporating ac4CTP into mRNA transcripts offers several advantages for therapeutic applications:

  • Enhanced mRNA Stability: The N4-acetyl group on the cytidine (B196190) base contributes to the structural integrity of the mRNA molecule, making it more resistant to degradation by cellular nucleases. This leads to a longer intracellular half-life, allowing for a sustained period of protein expression from a single dose of mRNA.[5][6][8]

  • Increased Translational Efficiency: ac4C modification has been shown to promote the translation of mRNA into protein.[2][6][7][9][10] This can lead to higher protein yields from a given amount of mRNA, potentially reducing the required therapeutic dose.

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs) 7 and 8, leading to the production of pro-inflammatory cytokines and a potent anti-viral response.[11] The presence of ac4C in the mRNA sequence has been demonstrated to dampen this immune recognition, resulting in a "hypoinflammatory" profile.[1] This reduced immunogenicity is critical for applications requiring repeated dosing or for avoiding adverse inflammatory reactions.

Quantitative Data Summary

The following tables summarize the quantitative effects of ac4C modification on mRNA performance compared to unmodified and m1Ψ-modified mRNA. Data is compiled from multiple studies to provide a comparative overview.

Table 1: mRNA Stability

mRNA ModificationFold Change in Half-life (relative to unmodified)Cell Type/SystemReference
ac4C ~2-3 fold increaseHeLa cells[5]
m1Ψ ~2-4 fold increaseVarious cell lines[12]

Note: Direct comparative studies are limited. Values are estimations based on available data.

Table 2: Protein Expression

mRNA ModificationFold Change in Protein Expression (relative to unmodified)Cell Type/SystemReference
ac4C ~1.5-2.5 fold increaseIn vitro translation / HeLa cells[9][10]
m1Ψ ~10-20 fold increaseVarious cell lines[12]

Note: The effect of modification on protein expression can be highly dependent on the specific mRNA sequence and delivery method.

Table 3: Immunogenicity (Cytokine Induction)

mRNA ModificationTNF-α Induction (relative to unmodified)Type I IFN Induction (relative to unmodified)Cell Type/SystemReference
ac4C Significantly ReducedSignificantly ReducedMoDCs[1]
m1Ψ Significantly ReducedSignificantly ReducedPBMCs[12]

Note: Both ac4C and m1Ψ modifications significantly reduce the inflammatory potential of mRNA.

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) for ac4C-mRNA Synthesis

This protocol describes the synthesis of ac4C-modified mRNA using T7 RNA polymerase. It is adapted from standard IVT protocols with the complete substitution of Cytidine Triphosphate (CTP) with N4-acetylcytidine Triphosphate (ac4CTP).[1][13]

Materials:

  • Linearized DNA template with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • Ribonucleotide solution mix:

    • ATP (100 mM)

    • GTP (100 mM)

    • UTP (100 mM)

    • ac4CTP (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

Procedure:

  • Reaction Setup: Assemble the following reaction components at room temperature in the order listed. Prepare a master mix for multiple reactions.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
UTP (100 mM)2 µL10 mM
ac4CTP (100 mM) 2 µL 10 mM
Linearized DNA template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL

Note: Optimization of the final concentrations of NTPs and MgCl₂ may be required to maximize yield and incorporation efficiency of ac4CTP.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized ac4C-mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

  • Quality Control: Assess the integrity and concentration of the purified ac4C-mRNA using gel electrophoresis (denaturing agarose (B213101) or polyacrylamide) and UV spectrophotometry. The incorporation of ac4C can be verified by LC-MS analysis of nucleoside digests.

Protocol 2: Assessment of mRNA Stability in Cell Culture

This protocol outlines a method to determine the intracellular half-life of ac4C-modified mRNA.

Materials:

  • Cells in culture (e.g., HeLa or HEK293T)

  • Transfection reagent suitable for mRNA

  • Purified ac4C-mRNA, unmodified mRNA (control), and/or m1Ψ-mRNA (control)

  • Transcription inhibitor (e.g., Actinomycin D)

  • Cell lysis buffer

  • RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Transfection: Seed cells in a multi-well plate and transfect with the different mRNA variants using a suitable transfection reagent according to the manufacturer's protocol.

  • Transcription Inhibition: At a set time point post-transfection (e.g., 4 hours), add a transcription inhibitor (e.g., Actinomycin D at 5 µg/mL) to all wells to halt de novo mRNA synthesis. This is time point 0.

  • Time Course Collection: Harvest cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).

  • RNA Extraction: Lyse the cells at each time point and extract total RNA using a commercial kit.

  • RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative amount of the specific mRNA remaining at each time point. Use primers specific to the transfected mRNA. Normalize the data to a stable housekeeping gene.

  • Half-life Calculation: Plot the relative mRNA levels against time on a semi-logarithmic scale. The time at which the mRNA level is reduced by 50% is the half-life.

Protocol 3: In Vitro Assessment of mRNA Immunogenicity

This protocol describes an in vitro assay to measure the induction of pro-inflammatory cytokines by ac4C-modified mRNA in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Purified ac4C-mRNA, unmodified mRNA (positive control), and a mock control (e.g., transfection reagent alone)

  • Transfection reagent suitable for primary cells

  • ELISA kits for TNF-α and IFN-α

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • mRNA Transfection: Complex the different mRNA variants with the transfection reagent according to the manufacturer's instructions. Add the mRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IFN-α in the supernatants using ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Compare the levels of cytokines induced by ac4C-mRNA to those induced by the unmodified mRNA and mock controls.

Visualizations

Experimental Workflow for ac4C-mRNA Synthesis and Analysis

Workflow Workflow for ac4C-mRNA Synthesis and Therapeutic Application Analysis cluster_synthesis mRNA Synthesis cluster_application Therapeutic Application Analysis template Linearized DNA Template (with T7 Promoter) ivt In Vitro Transcription with ac4CTP, ATP, GTP, UTP and T7 RNA Polymerase template->ivt purification mRNA Purification (e.g., LiCl precipitation) ivt->purification qc Quality Control (Gel Electrophoresis, UV-Vis, LC-MS) purification->qc stability mRNA Stability Assay qc->stability translation Protein Expression Analysis qc->translation immunogenicity Immunogenicity Assessment qc->immunogenicity

Caption: Workflow for ac4C-mRNA Synthesis and Analysis.

Innate Immune Sensing of Exogenous mRNA

SignalingPathways Innate Immune Sensing of Exogenous mRNA cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR78 TLR7/8 downstream MyD88 / MAVS Signaling TLR78->downstream unmodified_mRNA_endo Unmodified mRNA unmodified_mRNA_endo->TLR78 Strong Activation ac4C_mRNA_endo ac4C-mRNA ac4C_mRNA_endo->TLR78 Reduced Activation RIGI RIG-I RIGI->downstream unmodified_mRNA_cyto Unmodified mRNA unmodified_mRNA_cyto->RIGI Activation ac4C_mRNA_cyto ac4C-mRNA ac4C_mRNA_cyto->RIGI Reduced Activation cytokines Pro-inflammatory Cytokines & Type I Interferons downstream->cytokines

Caption: Innate Immune Sensing of Exogenous mRNA.

Conclusion

The incorporation of N4-acetylcytidine into mRNA represents a promising strategy for enhancing the therapeutic potential of mRNA-based drugs. The increased stability, enhanced translational output, and reduced immunogenicity of ac4C-modified mRNA make it a valuable tool for researchers and drug developers. The protocols and data presented here provide a foundation for the synthesis, characterization, and application of ac4C-mRNA in a therapeutic context. Further optimization of IVT conditions and direct comparative studies with other state-of-the-art modifications will continue to refine the use of ac4C in this exciting field.

References

Application Notes and Protocols for N4-Acetylcytidine Triphosphate Sodium in Non-Radioactive RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a naturally occurring, conserved RNA modification found in all domains of life.[1][2] This modification plays a crucial role in regulating RNA stability and translation efficiency.[1][2] The incorporation of N4-acetylcytidine triphosphate sodium (ac4CTP) during in vitro transcription offers a robust and reliable method for non-radioactive labeling of RNA probes. These labeled probes can be utilized in a variety of molecular biology applications, including northern blotting, dot blotting, and RNA immunoprecipitation. This document provides detailed protocols for the synthesis of ac4C-labeled RNA and its subsequent detection.

Principle of the Method

N4-acetylcytidine triphosphate (ac4CTP) can be enzymatically incorporated into RNA transcripts by bacteriophage RNA polymerases (e.g., T7, T3, SP6) during in vitro transcription. The resulting RNA contains N4-acetylcytidine residues in place of standard cytidine. This modification allows for specific detection using an anti-ac4C antibody, providing a sensitive, non-radioactive alternative to traditional labeling methods.

Advantages of N4-Acetylcytidine (ac4C) Labeling

  • High Specificity and Sensitivity: Detection is based on a highly specific antibody against the ac4C modification, leading to low background and high signal-to-noise ratios.[3][4]

  • Non-Radioactive: Eliminates the hazards and disposal issues associated with radioactive isotopes.

  • Enzymatic Incorporation: The labeling process is straightforward and integrates seamlessly into standard in vitro transcription workflows.[5]

  • Versatility: ac4C-labeled probes are suitable for various applications, including northern blotting, dot blotting, and in situ hybridization.[6]

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of labeling efficiency and signal-to-noise ratios with other non-radioactive methods like biotin (B1667282) or DIG are not extensively documented in the literature, the available information suggests that ac4C detection is a highly sensitive method. The following table summarizes key parameters based on published data and typical experimental outcomes.

ParameterN4-Acetylcytidine (ac4C) LabelingBiotin Labeling (for comparison)Digoxigenin (DIG) Labeling (for comparison)
Labeling Method Enzymatic incorporation of ac4CTP during in vitro transcriptionEnzymatic incorporation of Biotin-NTPs or chemical labelingEnzymatic incorporation of DIG-NTPs
Detection Method Anti-ac4C antibody followed by chemiluminescent or colorimetric detectionStreptavidin-HRP/AP conjugate followed by chemiluminescent or colorimetric detectionAnti-DIG antibody-HRP/AP conjugate followed by chemiluminescent or colorimetric detection
Incorporation Efficiency Efficiently incorporated by T7 RNA polymerase.[5][7] Precise efficiency is template-dependent.Generally efficient, but can sometimes be influenced by the size of the biotin moiety.High incorporation efficiency, widely used standard.[8]
Signal-to-Noise Ratio Described as having excellent signal-to-noise due to specific antibody recognition.[9]Can have higher background due to endogenous biotin or non-specific streptavidin binding.Generally low background and high signal-to-noise.[8]
Probe Stability Stable; however, the acetyl group can be labile under certain conditions (e.g., high pH).[10]Highly stable.Highly stable.
Relative Sensitivity High sensitivity, suitable for detecting low-abundance transcripts.[3][4]High sensitivity.Very high sensitivity, often considered the gold standard for non-radioactive probes.[8]

Experimental Protocols

Protocol 1: In Vitro Transcription for Synthesis of ac4C-Labeled RNA Probes

This protocol describes the generation of ac4C-labeled RNA probes using T7 RNA polymerase. The reaction can be scaled as needed.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • This compound (ac4CTP)

  • ATP, GTP, UTP solution

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Transcription Buffer (10X)

  • Nuclease-free water

  • Purification kit or reagents (e.g., spin column, LiCl)

Procedure:

  • Thaw Reagents: Thaw all components on ice. Keep enzymes and RNase inhibitor on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction mix at room temperature in the order listed:

    Component Volume (µL) Final Concentration
    Nuclease-free water to 20 µL -
    10X Transcription Buffer 2 µL 1X
    ATP, GTP, UTP mix (10 mM each) 2 µL 1 mM each
    ac4CTP (10 mM) 2 µL 1 mM
    Linearized DNA template (0.5 µg/µL) 2 µL 50 ng/µL
    RNase Inhibitor 1 µL -
    T7 RNA Polymerase 1 µL -
    Note: For partial labeling, a mix of CTP and ac4CTP can be used. The ratio should be optimized for the specific application.

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 1-2 hours.[5]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-20 minutes to digest the DNA template.[5]

  • Purification of Labeled RNA: Purify the ac4C-labeled RNA using a suitable method to remove unincorporated nucleotides, enzymes, and the digested DNA template.[11]

    • Spin Column Purification: Recommended for high purity and removal of proteins and free nucleotides. Follow the manufacturer's protocol.

    • Lithium Chloride (LiCl) Precipitation: Effective for removing unincorporated nucleotides and enzymes, particularly for RNAs >300 nucleotides. Add 0.5 volumes of 7.5 M LiCl and incubate at -20°C for at least 30 minutes. Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the purified ac4C-labeled RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.

In_Vitro_Transcription_Workflow cluster_0 Template Linearized DNA Template (T7 promoter) IVT In Vitro Transcription (37°C, 1-2h) Template->IVT NTPs ATP, GTP, UTP, ac4CTP NTPs->IVT Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->IVT DNase DNase I Treatment (37°C, 15-20 min) IVT->DNase Purification RNA Purification (Spin Column or LiCl) DNase->Purification QC Quantification & QC (Spectrophotometry, Gel) Purification->QC Probe ac4C-Labeled RNA Probe QC->Probe

Workflow for in vitro synthesis of ac4C-labeled RNA probes.
Protocol 2: Dot Blot Analysis of ac4C-Labeled RNA

This protocol provides a method for the qualitative or semi-quantitative detection of ac4C in RNA samples.

Materials:

  • Purified total RNA or in vitro transcribed ac4C-labeled RNA

  • Positively charged nylon or nitrocellulose membrane

  • UV crosslinker

  • Hybridization tubes or bags

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Anti-ac4C antibody

  • HRP-conjugated secondary antibody

  • PBST (PBS with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Denature RNA samples by heating at 65-95°C for 5 minutes, then immediately place on ice.[1] Prepare serial dilutions of your RNA sample in nuclease-free water.

  • Membrane Spotting: Carefully spot 1-2 µL of each RNA dilution onto the nylon or nitrocellulose membrane. Allow the spots to air dry completely.[3][12]

  • Crosslinking: UV-crosslink the RNA to the membrane using a UV crosslinker (e.g., at 120 mJ/cm²).[3]

  • Blocking: Place the membrane in a hybridization tube and add blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Discard the blocking buffer and add the anti-ac4C antibody diluted in fresh blocking buffer. Incubate overnight at 4°C with gentle agitation.

  • Washing: Discard the primary antibody solution. Wash the membrane three times with PBST for 5-10 minutes each at room temperature.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Discard the secondary antibody solution. Wash the membrane three to four times with PBST for 10 minutes each at room temperature.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The signal intensity corresponds to the amount of ac4C-labeled RNA.[3]

  • (Optional) Loading Control: Stain the membrane with Methylene Blue to visualize the total RNA spotted and ensure equal loading.[3][12]

Dot_Blot_Workflow RNA_Sample RNA Sample (ac4C-labeled or total) Denature Denature RNA (65-95°C, 5 min) RNA_Sample->Denature Spot Spot onto Membrane Denature->Spot Crosslink UV Crosslink Spot->Crosslink Block Blocking (1h, RT) Crosslink->Block PrimaryAb Primary Antibody (anti-ac4C, 4°C, O/N) Block->PrimaryAb Wash1 Wash (3x PBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody (HRP-conjugated, 1h, RT) Wash1->SecondaryAb Wash2 Wash (4x PBST) SecondaryAb->Wash2 Detect Chemiluminescent Detection Wash2->Detect Image Imaging Detect->Image

Dot blot detection workflow for ac4C-modified RNA.
Protocol 3: Northern Blot Analysis Using ac4C-Labeled Probes

This protocol outlines the use of an in vitro transcribed ac4C-labeled RNA probe for the detection of a specific RNA target in a total RNA sample.

Materials:

  • Total RNA samples

  • Denaturing agarose gel (with formaldehyde)

  • MOPS running buffer

  • Positively charged nylon membrane

  • Transfer apparatus and buffer (e.g., 20X SSC)

  • UV crosslinker

  • Prehybridization/Hybridization buffer (e.g., PerfectHyb™ Plus)

  • ac4C-labeled RNA probe (from Protocol 1)

  • Stringency wash buffers (low and high)

  • Blocking buffer

  • Anti-ac4C antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.[13]

  • RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.[13]

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Prehybridization: Place the membrane in a hybridization bottle with pre-warmed prehybridization buffer and incubate at the appropriate temperature (e.g., 68°C) for at least 30 minutes.[13]

  • Probe Hybridization: Denature the ac4C-labeled RNA probe by heating at 95-100°C for 5 minutes, then quickly chill on ice. Add the denatured probe to fresh, pre-warmed hybridization buffer and add it to the membrane. Incubate overnight at the hybridization temperature with rotation.[13][14]

  • Stringency Washes: Wash the membrane to remove unbound probe. Perform two washes with a low stringency buffer (e.g., 2X SSC, 0.1% SDS) at room temperature, followed by two washes with a high stringency buffer (e.g., 0.1X SSC, 0.1% SDS) at the hybridization temperature.[15]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-ac4C antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the membrane three times with wash buffer (e.g., PBST).

    • Incubate with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

    • Wash the membrane four times with wash buffer.

  • Signal Detection: Incubate the membrane with chemiluminescent substrate and capture the signal with an imaging system.[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of in vitro transcribed RNA Inactive enzyme or degraded reagents.Use fresh enzymes and reagents. Ensure proper storage conditions.
Poor quality DNA template.Purify the DNA template. Ensure the promoter sequence is correct and intact.
Suboptimal reaction conditions.Optimize the concentration of MgCl2 and NTPs.
High background in dot/northern blot Insufficient blocking.Increase blocking time to 2 hours or use a different blocking agent.
Non-specific antibody binding.Optimize primary and secondary antibody concentrations.
Inadequate washing.Increase the number and duration of wash steps. Use a higher stringency wash buffer.
No signal or weak signal Inefficient incorporation of ac4CTP.Verify the concentration and quality of ac4CTP. Optimize the ratio of ac4CTP to CTP if using a mix.
Degraded RNA probe or target RNA.Use RNase-free reagents and techniques throughout the process. Check RNA integrity on a gel.
Inactive antibody or substrate.Use fresh antibody and chemiluminescent substrate.
Insufficient crosslinking.Ensure proper UV dosage for crosslinking.

Conclusion

This compound provides an effective and versatile tool for the non-radioactive labeling of RNA. The straightforward enzymatic incorporation and highly specific antibody-based detection make it a valuable alternative to traditional labeling methods for a wide range of applications in molecular biology research and diagnostics development.

References

Application Notes and Protocols for Borohydride-Based Chemical Detection of N4-acetylcytidine (ac4C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical detection of N4-acetylcytidine (ac4C), a significant epitranscriptomic modification, using borohydride-based methods. These techniques enable the precise, nucleotide-resolution mapping of ac4C in RNA, facilitating a deeper understanding of its roles in gene expression, cellular processes, and disease.

Introduction to ac4C and Borohydride-Based Detection

N4-acetylcytidine (ac4C) is a highly conserved RNA modification catalyzed by the N-acetyltransferase 10 (NAT10) enzyme.[1][2] It is present in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it influences RNA stability and translation efficiency.[2] Dysregulation of ac4C has been implicated in several diseases, including cancer, making its detection and quantification crucial for both basic research and therapeutic development.

Borohydride-based chemical methods offer a powerful antibody-free approach for the sensitive and specific detection of ac4C at single-nucleotide resolution.[1][3] The core principle of these methods lies in the chemical reduction of the ac4C base. The N4-acetylation withdraws electron density from the cytidine (B196190) ring, making the 5,6-double bond susceptible to reduction by borohydride (B1222165) reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[4][5][6] This reduction converts ac4C to the more stable N4-acetyl-3,4,5,6-tetrahydrocytidine.[1][3] The resulting modified base exhibits altered base-pairing properties during reverse transcription, preferentially pairing with adenosine (B11128) instead of guanosine.[7][8] This misincorporation is then read as a C-to-T transition in the resulting cDNA sequence, allowing for the precise identification of the original ac4C site.[9][10]

Several sequencing protocols have been developed based on this chemical principle, including ac4C-seq , RedaC:T-seq , and the enhanced RetraC:T method. These methods vary in their choice of reducing agent and reverse transcription conditions, leading to differences in efficiency and potential biases.

Key Borohydride-Based ac4C Detection Methods

Here we summarize the key characteristics of the most prominent borohydride-based ac4C detection methods.

MethodReducing AgentKey FeaturesReported C:T Conversion EfficiencyKey AdvantagesKey Limitations
ac4C-seq Sodium cyanoborohydride (NaCNBH₃)Performed under acidic conditions.[9][10]Variable, dependent on stoichiometry and sequencing depth.[4]Quantitative at nucleotide resolution.[9][10]Acidic conditions can cause RNA degradation.[7]
RedaC:T-seq Sodium borohydride (NaBH₄)Performed under basic conditions.[7][11][12]<20% at fully modified sites.[7][13]Base-resolution mapping.[11][12]Alkaline conditions can lead to passive deacetylation of ac4C.[7]
RetraC:T NaBH₄ or NaCNBH₃Utilizes a modified nucleotide (2-amino-dATP) during reverse transcription.[7][13]Stoichiometric detection.[7][13]Substantially improved C:T mismatch rates.[7][13]Potential for off-target sequencing variability due to the non-canonical nucleotide.[7]

Experimental Workflows and Chemical Principles

The following diagrams illustrate the chemical principle and the general experimental workflow of borohydride-based ac4C detection methods.

cluster_chemical_reaction Chemical Reduction of ac4C cluster_reverse_transcription Reverse Transcription and Misincorporation cluster_sequencing Sequencing and Data Analysis ac4C N4-acetylcytidine (ac4C) in RNA Reduced_ac4C N4-acetyl-3,4,5,6-tetrahydrocytidine ac4C->Reduced_ac4C NaBH4 or NaCNBH3 Reduced_ac4C_template Reduced ac4C in RNA template Adenosine_incorporation Adenosine (A) incorporation Reduced_ac4C_template->Adenosine_incorporation Reverse Transcriptase cDNA cDNA with A opposite reduced ac4C Sequencing High-Throughput Sequencing cDNA->Sequencing Data_Analysis Bioinformatic Analysis (C>T transition) Sequencing->Data_Analysis

Caption: Chemical principle of borohydride-based ac4C detection.

Start Total RNA Isolation Ribodepletion Ribosomal RNA Depletion Start->Ribodepletion Reduction Borohydride Reduction (NaBH4 or NaCNBH3) Ribodepletion->Reduction Control Mock Treatment (No Reducing Agent) Ribodepletion->Control Fragmentation RNA Fragmentation Reduction->Fragmentation Control->Fragmentation Ligation1 3' Adapter Ligation Fragmentation->Ligation1 RT Reverse Transcription Ligation1->RT Ligation2 3' Adapter Ligation to cDNA RT->Ligation2 PCR PCR Amplification Ligation2->PCR Library_Prep Library Preparation PCR->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis Sequencing->Analysis End ac4C Map Analysis->End

Caption: General experimental workflow for ac4C sequencing.

Detailed Experimental Protocols

The following are detailed protocols for ac4C-seq and RedaC:T-seq, compiled from published literature.[9][10][11][12]

Protocol 1: ac4C-seq (using Sodium Cyanoborohydride)

This protocol is adapted from Sas-Chen et al., 2020.[9]

Materials:

  • Total RNA

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)

  • RNA Fragmentation Buffer

  • T4 RNA Ligase 1

  • 3' RNA adapter

  • Reverse Transcriptase (e.g., TGIRT-III)

  • dNTPs

  • 3' DNA adapter

  • PCR amplification reagents

  • RNA purification kits (e.g., RNAClean XP beads)

  • DNA purification kits

Procedure:

  • RNA Preparation:

    • Start with high-quality total RNA.

    • Perform ribosomal RNA depletion.

  • NaCNBH₃ Reduction and Control Reactions:

    • Prepare three samples:

      • Reduced Sample: Resuspend 1-5 µg of RNA in reaction buffer and add NaCNBH₃ to a final concentration of 50 mg/mL.

      • Mock-Treated Control: Resuspend 1-5 µg of RNA in reaction buffer without NaCNBH₃.

      • Deacetylated Control: Pre-treat RNA with a mild alkali (e.g., 50 mM Na₂CO₃, pH 10.4) for 1 hour at 37°C to deacetylate ac4C, followed by RNA purification and then NaCNBH₃ treatment as in the reduced sample.

    • Incubate all samples at 20°C for 20 minutes.

    • Purify the RNA from all samples.

  • RNA Fragmentation:

    • Fragment the RNA to an average size of ~200 nucleotides using an appropriate fragmentation buffer and incubation time/temperature.

  • 3' RNA Adapter Ligation:

    • Ligate a 3' RNA adapter to the fragmented RNA using T4 RNA Ligase 1.

    • Purify the ligated RNA.

  • Reverse Transcription:

    • Perform reverse transcription using a reverse transcriptase such as TGIRT-III. This step introduces the C>T misincorporation at the site of the reduced ac4C.

  • 3' DNA Adapter Ligation to cDNA:

    • Ligate a 3' DNA adapter to the single-stranded cDNA.

  • PCR Amplification and Library Preparation:

    • Amplify the cDNA library using PCR.

    • Purify the PCR product and proceed with standard library preparation for high-throughput sequencing.

  • Sequencing and Data Analysis:

    • Sequence the libraries on an Illumina platform.

    • Align the sequencing reads to the reference genome/transcriptome.

    • Identify ac4C sites by calling C-to-T transitions that are significantly enriched in the reduced sample compared to the mock and deacetylated controls.

Protocol 2: RedaC:T-seq (using Sodium Borohydride)

This protocol is adapted from Arango et al., 2022 and Sturgill et al., 2022.[7][11][12]

Materials:

  • Total RNA

  • Sodium borohydride (NaBH₄)

  • Reaction Buffer (e.g., 1 M bicine (B94160), pH 8.0)

  • RNA Fragmentation reagents

  • Reverse Transcriptase

  • dNTPs

  • PCR amplification reagents

  • RNA and DNA purification kits

Procedure:

  • RNA Preparation:

    • Isolate total RNA and perform DNase treatment.

    • Perform ribosomal RNA depletion.

  • NaBH₄ Reduction:

    • Prepare the reduction mix: For each sample, prepare a fresh solution of 2 M NaBH₄ in 1 M bicine (pH 8.0).

    • Add the NaBH₄ solution to the RNA sample to a final concentration of 100 mM NaBH₄.

    • Incubate at 55°C for 1 hour.

    • Prepare a mock-treated control by incubating the RNA in the reaction buffer without NaBH₄.

    • Purify the RNA.

  • RNA Fragmentation and Library Preparation:

    • Proceed with RNA fragmentation, adapter ligation, reverse transcription, and PCR amplification as described in standard RNA-seq library preparation protocols. The original RedaC:T-seq protocol details steps for library construction.[11][12]

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries.

    • Analyze the data to identify C-to-T transitions that are significantly more frequent in the NaBH₄-treated samples compared to the mock-treated controls.

The Role of NAT10 in ac4C Modification

The enzyme NAT10 is the primary "writer" of ac4C in eukaryotic cells.[2][7] Understanding its function and regulation is key to understanding the biological significance of ac4C.

NAT10 NAT10 Acetyltransferase ac4C_RNA ac4C-modified RNA NAT10->ac4C_RNA Acetylation RNA_Substrates RNA Substrates (mRNA, rRNA, tRNA) RNA_Substrates->ac4C_RNA Ribosome_Biogenesis Ribosome Biogenesis ac4C_RNA->Ribosome_Biogenesis mRNA_Stability mRNA Stability ac4C_RNA->mRNA_Stability Translation_Efficiency Translation Efficiency ac4C_RNA->Translation_Efficiency Cellular_Processes Cellular Proliferation & Homeostasis Ribosome_Biogenesis->Cellular_Processes mRNA_Stability->Cellular_Processes Translation_Efficiency->Cellular_Processes

Caption: Role of NAT10 in ac4C deposition and function.

Conclusion and Future Perspectives

Borohydride-based chemical methods have revolutionized the study of ac4C, providing powerful tools for its transcriptome-wide mapping at single-nucleotide resolution. The choice of method depends on the specific research question, available resources, and the desired balance between detection efficiency and potential for off-target effects. The continued development of these techniques, such as the RetraC:T method, promises to further enhance our ability to accurately quantify ac4C and unravel its complex roles in biology and disease. These methods are invaluable for researchers in the fields of molecular biology, epigenetics, and drug development who are interested in the functional consequences of RNA modifications.

References

Application Notes and Protocols for N4-Acetylcytidine Triphosphate (ac4CTP) Sodium Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, handling, and stability assessment of N4-Acetylcytidine triphosphate (ac4CTP) sodium solutions. The information is intended to ensure the consistent quality and performance of ac4CTP in various research and development applications, particularly in the synthesis of modified mRNA for therapeutic and research purposes.

Introduction

N4-Acetylcytidine (ac4C) is a naturally occurring modified nucleoside found in RNA that plays a crucial role in regulating mRNA translation and stability.[1] The incorporation of ac4C into mRNA transcripts can enhance protein expression and improve the stability of the RNA molecule.[1] N4-Acetylcytidine triphosphate (ac4CTP) is the precursor required for the enzymatic incorporation of ac4C into RNA using in vitro transcription. Given its critical role, ensuring the quality and stability of the ac4CTP sodium solution is paramount for reproducible experimental outcomes.

Commercially available N4-Acetylcytidine triphosphate is typically supplied as a 100 mM aqueous solution of its sodium salt with a pH of 7.0 ±0.5.[2][3] While convenient, it is important to note that the compound in solution can be unstable, and proper handling and storage are crucial.[4] It is often recommended that solutions be freshly prepared for optimal performance.[4]

Solution Preparation and Handling

2.1. Preparation of ac4CTP Sodium Solution from Solid

While commercially available as a solution, if starting from a solid form of N4-Acetylcytidine triphosphate sodium salt, the following protocol can be used to prepare a 100 mM stock solution.

Materials:

  • This compound salt (solid)

  • Nuclease-free water

  • pH meter

  • 0.1 M NaOH (nuclease-free)

  • 0.1 M HCl (nuclease-free)

  • Sterile, nuclease-free polypropylene (B1209903) tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required mass of ac4CTP sodium salt for the desired volume and a final concentration of 100 mM.

  • In a sterile, nuclease-free tube, dissolve the weighed ac4CTP sodium salt in 80% of the final volume of nuclease-free water.

  • Gently vortex to dissolve the solid. Avoid vigorous shaking to prevent shearing.

  • Measure the pH of the solution. Adjust the pH to 7.0 - 8.5 using 0.1 M NaOH or 0.1 M HCl as needed. A pH of 8.0-8.5 is recommended for enhanced stability based on data for standard dNTPs.[5]

  • Bring the solution to the final desired volume with nuclease-free water.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, nuclease-free tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

2.2. Handling Precautions

  • Always use nuclease-free water, tubes, and pipette tips to prevent degradation of the nucleotide.

  • Wear gloves to avoid contamination from nucleases present on the skin.

  • Thaw frozen aliquots on ice and keep them on ice during use.

Storage and Stability

The stability of ac4CTP solutions is critical for its performance in enzymatic reactions. The primary degradation pathway for nucleoside triphosphates in aqueous solution is the hydrolysis of the phosphate (B84403) chain.

3.1. Recommended Storage Conditions

  • Long-term storage: Store aliquots of the ac4CTP sodium solution at -20°C or -80°C. Commercial suppliers suggest a shelf life of 12 months when stored at -20°C.[2][3][6]

  • Short-term storage: For frequent use, an aliquot can be stored at 4°C for up to one week, although storage at -20°C is preferable.[7]

  • Freeze-thaw cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation. It is highly recommended to prepare single-use aliquots. While standard dNTPs can be stable for over 100 freeze-thaw cycles, the stability of modified nucleotides like ac4CTP may differ.[5]

3.2. Factors Affecting Stability

  • pH: The pH of the solution significantly impacts the stability of nucleoside triphosphates. For standard dNTPs, a pH range of 8 to 10 has been shown to be optimal for stability.[5] While commercial ac4CTP solutions are typically at pH 7.0, adjusting to a slightly more alkaline pH may enhance stability.

  • Temperature: Elevated temperatures accelerate the hydrolysis of the triphosphate chain. Short-term exposure to ambient temperature for up to one week is generally considered acceptable for transport.[3][6]

  • Enzymatic Degradation: Contamination with nucleases will rapidly degrade the ac4CTP.

Experimental Protocols for Stability Assessment

To ensure the quality of ac4CTP solutions, particularly for critical applications in drug development, performing stability studies is recommended. The following are generalized protocols for forced degradation and freeze-thaw stability studies that can be adapted for ac4CTP.

4.1. Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[6][8][9] This helps in developing stability-indicating analytical methods.

Objective: To evaluate the stability of ac4CTP sodium solution under various stress conditions.

Stress Conditions (as per ICH Q1A(R2) guidelines): [8]

  • Acid Hydrolysis:

    • Dilute the ac4CTP solution to a working concentration (e.g., 1 mM) in 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and store at -20°C until analysis.

  • Base Hydrolysis:

    • Dilute the ac4CTP solution to a working concentration in 0.1 M NaOH.

    • Incubate at room temperature for 1, 4, and 8 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and store at -20°C until analysis.

  • Oxidative Degradation:

    • Dilute the ac4CTP solution to a working concentration in 3% hydrogen peroxide.

    • Incubate at room temperature for 24, 48, and 72 hours, protected from light.

    • At each time point, withdraw a sample and store at -20°C until analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the ac4CTP solution at 60°C.

    • Take samples at 24, 48, and 72 hours and store at -20°C until analysis.

  • Photostability:

    • Expose an aliquot of the ac4CTP solution to a light source according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method (see Section 5) to quantify the remaining ac4CTP and detect any degradation products. The goal is to achieve 5-20% degradation to ensure the suitability of the analytical method.[8]

4.2. Freeze-Thaw Stability Study

Objective: To assess the impact of repeated freeze-thaw cycles on the integrity of the ac4CTP sodium solution.

Protocol:

  • Prepare at least three aliquots of the ac4CTP solution.

  • One aliquot will serve as the control and will be stored at -20°C without additional freeze-thaw cycles.

  • Subject the other aliquots to repeated freeze-thaw cycles. A cycle consists of freezing the sample at -20°C for at least 24 hours, followed by thawing at room temperature until completely liquid.[10]

  • After 1, 3, 5, and 10 cycles, take a sample from each aliquot for analysis.

  • Analyze the samples using an HPLC-UV method to determine the concentration and purity of ac4CTP.

  • Compare the results to the control sample to determine the extent of degradation.

Analytical Method for Quality Control

A stability-indicating analytical method is crucial for assessing the purity and stability of the ac4CTP solution. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method.

5.1. Proposed HPLC-UV Method

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 20% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 243 nm and 272 nm (λmax of ac4C and potential cytidine (B196190) degradant, respectively).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5.2. Data Presentation

All quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Forced Degradation Study of 1 mM ac4CTP Sodium Solution

Stress Condition Time (hours) % ac4CTP Remaining Peak Area of Major Degradant(s)
0.1 M HCl at 60°C 24
48
72
0.1 M NaOH at RT 1
4
8
3% H₂O₂ at RT 24
48
72
60°C 24
48

| | 72 | | |

Table 2: Freeze-Thaw Stability of 100 mM ac4CTP Sodium Solution at -20°C

Number of Cycles % ac4CTP Remaining (Average ± SD) Purity by HPLC (%)
0 (Control) 100
1
3
5

| 10 | | |

Visualizations

Solution_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage weigh Weigh ac4CTP Sodium Salt dissolve Dissolve in Nuclease-Free Water weigh->dissolve 1 ph_adjust Adjust pH to 7.0-8.5 dissolve->ph_adjust 2 volume_adjust Adjust to Final Volume ph_adjust->volume_adjust 3 filter Sterile Filter (0.22 µm) volume_adjust->filter 4 aliquot Aliquot into Single-Use Tubes filter->aliquot 5 store Store at -20°C or -80°C aliquot->store 6 Stability_Testing_Workflow cluster_forced_degradation Forced Degradation Study cluster_freeze_thaw Freeze-Thaw Study start ac4CTP Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo cycles Repeated Freeze-Thaw Cycles (1, 3, 5, 10) start->cycles analysis HPLC-UV Analysis (Purity & Degradation) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis cycles->analysis ac4C_in_mRNA_Translation cluster_transcription In Vitro Transcription cluster_translation mRNA Translation & Stability ac4CTP N4-Acetylcytidine Triphosphate (ac4CTP) T7_Polymerase T7 RNA Polymerase ac4CTP->T7_Polymerase ac4C_mRNA ac4C-modified mRNA T7_Polymerase->ac4C_mRNA Incorporation DNA_Template DNA Template DNA_Template->T7_Polymerase Ribosome Ribosome ac4C_mRNA->Ribosome Translation Stability Increased mRNA Stability ac4C_mRNA->Stability Protein Enhanced Protein Expression Ribosome->Protein

References

Application Notes and Protocols for Enzymatic Incorporation of N4-acetylcytidine into RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic incorporation of N4-acetylcytidine (ac4C) into RNA probes. This modification, catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, plays a crucial role in regulating RNA stability and translation. The ability to generate ac4C-modified RNA probes in vitro opens up new avenues for investigating RNA-protein interactions, RNA structure, and the functional consequences of this important epitranscriptomic mark.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is a post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] The addition of an acetyl group to the N4 position of cytidine (B196190) is primarily catalyzed by the enzyme NAT10 in eukaryotes, a process that requires acetyl-CoA as an acetyl group donor and ATP for energy.[3] This modification has been shown to enhance the stability of RNA molecules and promote translation efficiency.[4][5] Dysregulation of ac4C levels has been implicated in various diseases, making it a significant area of research. The in vitro synthesis of ac4C-containing RNA probes is a powerful tool for elucidating the specific roles of this modification in biological processes.

Applications of Enzymatically Synthesized ac4C-RNA Probes

The ability to generate RNA probes with site-specific or global incorporation of ac4C allows for a wide range of applications in molecular biology and drug discovery:

  • Investigating RNA-Protein Interactions: Biotinylated ac4C-RNA probes can be used in pull-down assays to identify proteins that specifically bind to acetylated RNA.[6][7] This can help uncover the "readers" of the ac4C mark and their roles in mediating its downstream effects.

  • Studying RNA Structure and Stability: The incorporation of ac4C can influence RNA secondary and tertiary structures. Biophysical techniques can be employed to compare the structural characteristics and thermal stability of ac4C-modified versus unmodified RNA probes.[8][9][10]

  • Analyzing Translation Efficiency: In vitro translation assays using ac4C-modified reporter mRNAs can directly assess the impact of this modification on protein synthesis rates.

  • Probing Stress Granule Dynamics: Given the role of ac4C in the stress response, labeled probes can be used to study the localization and dynamics of acetylated RNAs within stress granules.[2][11]

  • Development of Therapeutic Oligonucleotides: Understanding how ac4C affects the stability and function of RNA can inform the design of more effective RNA-based therapeutics, such as siRNAs and antisense oligonucleotides.[8]

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA Probes

This protocol describes the synthesis of a standard RNA probe that can subsequently be used as a substrate for enzymatic acetylation.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide Triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • Transcription Buffer (10x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL of each 10 mM NTP

    • 1 µg of linearized DNA template

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the RNA probe using an RNA purification kit according to the manufacturer's instructions.

  • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

Protocol 2: Enzymatic Incorporation of N4-acetylcytidine using Recombinant Human NAT10

This protocol outlines the enzymatic acetylation of a pre-synthesized RNA probe using recombinant human NAT10.

Materials:

  • Purified RNA probe (from Protocol 1)

  • Recombinant Human NAT10 enzyme

  • NAT10 Reaction Buffer (10x): 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 50 mM DTT

  • Acetyl-CoA

  • ATP

  • RNase Inhibitor

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Set up the acetylation reaction on ice:

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL 10x NAT10 Reaction Buffer

    • 1-5 µg of purified RNA probe

    • 1 mM Acetyl-CoA (final concentration)

    • 1 mM ATP (final concentration)

    • 1 µL RNase Inhibitor

    • 1-2 µg of Recombinant Human NAT10

  • Mix gently and incubate at 37°C for 1-2 hours.

  • Purify the ac4C-modified RNA probe using an RNA purification kit to remove the enzyme and other reaction components.

  • Elute the purified ac4C-RNA in nuclease-free water.

ParameterRecommended Condition
Enzyme Recombinant Human NAT10
RNA Substrate 1-5 µg
Acetyl-CoA 1 mM
ATP 1 mM
Buffer 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT
Temperature 37°C
Incubation Time 1-2 hours

Table 1: Recommended Reaction Conditions for Enzymatic RNA Acetylation.

Protocol 3: Quality Control of ac4C Incorporation by Dot Blot Analysis

This is a straightforward method to qualitatively assess the presence of ac4C in the synthesized RNA probe.

Materials:

  • ac4C-modified and unmodified RNA probes

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-ac4C antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Methylene (B1212753) blue solution (for loading control)

Procedure:

  • Denature the RNA samples (100-500 ng) by heating at 95°C for 3 minutes, then rapidly chill on ice.

  • Spot the denatured RNA onto a nylon membrane.

  • UV-crosslink the RNA to the membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-ac4C antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the signal using an imaging system.

  • After imaging, stain the membrane with methylene blue to visualize the total RNA spotted as a loading control.

Data Presentation

Quantitative analysis of ac4C incorporation efficiency is crucial for interpreting experimental results. While precise quantification often requires sophisticated techniques like mass spectrometry, relative quantification can provide valuable insights.

RNA ProbeModification StatusRelative Signal Intensity (Dot Blot)Incorporation Efficiency (LC-MS/MS)
Control RNAUnmodifiedBaselineNot Detected
Test RNAEnzymatically Acetylated>10-fold increase vs. control~20-40%

Table 2: Example of Quantitative Data for ac4C Incorporation. Note: Efficiency can vary based on the RNA sequence, structure, and reaction conditions.

Visualizing the Workflow

Enzymatic_ac4C_RNA_Probe_Synthesis Workflow for Enzymatic Synthesis of ac4C-RNA Probes cluster_0 RNA Probe Synthesis cluster_1 Enzymatic Acetylation cluster_2 Purification & QC cluster_3 Applications DNA_Template Linearized DNA Template IVT In Vitro Transcription (T7 RNA Polymerase, NTPs) DNA_Template->IVT Unmodified_RNA Unmodified RNA Probe IVT->Unmodified_RNA Enzymatic_Reaction Acetylation Reaction (NAT10, Acetyl-CoA, ATP) Unmodified_RNA->Enzymatic_Reaction ac4C_RNA ac4C-Modified RNA Probe Enzymatic_Reaction->ac4C_RNA Purification RNA Purification ac4C_RNA->Purification QC Quality Control (Dot Blot / LC-MS) Purification->QC Applications Downstream Applications (Pull-down, Structural Analysis, etc.) QC->Applications

Caption: Workflow for Enzymatic Synthesis of ac4C-RNA Probes.

Signaling Pathway and Logical Relationships

The enzymatic incorporation of ac4C is a key step in the post-transcriptional regulation of gene expression. The presence of this modification can influence multiple downstream cellular processes.

ac4C_Signaling_Pathway Functional Consequences of ac4C Modification cluster_synthesis ac4C Synthesis cluster_function Downstream Effects cluster_outcome Cellular Outcomes NAT10 NAT10 ac4C_RNA ac4C-Modified RNA NAT10->ac4C_RNA AcetylCoA Acetyl-CoA AcetylCoA->NAT10 ATP ATP ATP->NAT10 RNA RNA (mRNA, tRNA, rRNA) RNA->NAT10 RNA_Stability Increased RNA Stability ac4C_RNA->RNA_Stability Translation_Fidelity Enhanced Translation Fidelity ac4C_RNA->Translation_Fidelity Protein_Binding Altered RNA-Protein Interactions ac4C_RNA->Protein_Binding Gene_Expression Modulated Gene Expression RNA_Stability->Gene_Expression Translation_Fidelity->Gene_Expression Protein_Binding->Gene_Expression Stress_Response Stress Response Regulation Protein_Binding->Stress_Response

Caption: Functional Consequences of ac4C Modification.

References

Application Notes and Protocols for ac4CTP in mRNA Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a naturally occurring, conserved post-transcriptional modification of messenger RNA (mRNA) that has garnered significant interest in the field of RNA therapeutics and vaccine development.[1][2][3] This modification, catalyzed by the acetyltransferase NAT10, plays a crucial role in regulating mRNA stability, translation efficiency, and the host immune response.[1][2][3][4] The incorporation of N4-acetylcytidine triphosphate (ac4CTP) during in vitro transcription (IVT) offers a powerful tool to enhance the therapeutic properties of synthetic mRNA. These application notes provide detailed protocols for the synthesis and modification of mRNA using ac4CTP-containing kits, along with methods for the subsequent analysis of the modified mRNA.

Key Benefits of ac4C Modification

The inclusion of ac4C in synthetic mRNA has been demonstrated to confer several advantageous properties:

  • Enhanced Translation Efficiency: ac4C modification within the coding sequence of an mRNA can promote more efficient protein synthesis.[1][2][3][5] This is attributed to improved mRNA stability and more efficient decoding by the ribosome.[1][2][3]

  • Increased mRNA Stability: The presence of ac4C has been shown to increase the half-life of mRNA transcripts, leading to prolonged protein expression.[1][2][3]

  • Reduced Immunogenicity: Substitution of cytidine (B196190) with ac4C in synthetic mRNA can lead to a reduction in the innate immune response, a critical factor for in vivo applications.[6] This is achieved by altering the interaction of the mRNA with immune sensors.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of ac4C modification on mRNA function.

Table 1: Impact of ac4C on mRNA Translation Efficiency

Reporter ConstructModificationRelative Luciferase Activity (Normalized to Unmodified)Cell LineReference
Fluc mRNAac4C~1.5 - 2.0 fold increaseHEK293TArango et al., 2018
eGFP mRNAac4CSimilar to slightly reduced vs. unmodified CHEK-293TNance et al., 2021[6]

Table 2: Effect of ac4C on mRNA Stability

Target mRNAConditionmRNA Half-life (hours)Cell LineReference
Cohort of acetylated mRNAsNAT10 presentIncreasedHuman cellsArango et al., 2018[2]
Target mRNANAT10 ablationDecreasedHuman cellsArango et al., 2018[2]

Table 3: Influence of ac4C on Immune Response

mRNA ConstructModificationInflammatory Cytokine Induction (e.g., TNF-α, IL-6)Cell TypeReference
eGFP mRNAac4CStrongly diminishedHuman monocyte-derived dendritic cellsNance et al., 2021[6]

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) for ac4C-modified mRNA Synthesis

This protocol is a general guideline for the synthesis of ac4C-modified mRNA using a commercially available kit, such as the HighYield T7 ARCA mRNA Synthesis Kit (ac4CTP).[7][8]

Materials:

  • Linearized DNA template with a T7 promoter

  • HighYield T7 ARCA mRNA Synthesis Kit (ac4CTP) or similar, containing:

    • T7 RNA Polymerase

    • Reaction Buffer

    • ATP, GTP, UTP solution

    • ac4CTP solution

    • Anti-Reverse Cap Analog (ARCA)

    • DNase I

    • RNase-free water

  • Nuclease-free tubes and pipette tips

  • Thermal cycler or 37°C incubator

Procedure:

  • Thaw Reagents: Thaw all kit components at room temperature, except for the T7 RNA Polymerase, which should be kept on ice. Mix each component by vortexing briefly and centrifuge to collect the contents at the bottom of the tube.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For multiple reactions, a master mix of the common components can be prepared.

ComponentVolume (for a 20 µL reaction)Final Concentration
RNase-free WaterUp to 20 µL-
Reaction Buffer (10x)2 µL1x
ARCA (e.g., 30 mM)2 µL3 mM
GTP (e.g., 7.5 mM)2 µL0.75 mM
ATP (e.g., 75 mM)2 µL7.5 mM
UTP (e.g., 75 mM)2 µL7.5 mM
ac4CTP (e.g., 75 mM)2 µL7.5 mM
Linearized DNA Template (0.5-1 µg)X µL25-50 ng/µL
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation: Mix the reaction gently by pipetting up and down and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[7][8] Incubation times can be optimized (e.g., 30 minutes to 4 hours) to maximize yield.[7][8]

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-20 minutes.[9][10]

Protocol 2: Purification of ac4C-modified mRNA

Following IVT, the mRNA must be purified to remove unincorporated nucleotides, enzymes, and the DNA template.

Materials:

  • IVT reaction mixture

  • LiCl solution (e.g., 8 M)[11]

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Microcentrifuge

  • Magnetic beads for RNA purification (e.g., Sera-Mag™ Oligo(dT) magnetic particles)[12] or spin column-based RNA purification kit

Method A: LiCl Precipitation [11][12]

  • Add an equal volume of 8 M LiCl to the IVT reaction mixture.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed at 4°C for 15-30 minutes to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed at 4°C for 5 minutes.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in an appropriate volume of nuclease-free water.

Method B: Magnetic Bead-based Purification [12][13]

  • Follow the manufacturer's protocol for the specific oligo(dT) magnetic beads used.

  • Typically, the IVT reaction is mixed with a binding buffer and the magnetic beads, which selectively bind the poly(A) tail of the mRNA.

  • The beads are then washed to remove contaminants.

  • Finally, the purified mRNA is eluted from the beads in a low-salt elution buffer.

Protocol 3: Cell-based Assay for Translation Efficiency

This protocol describes a method to assess the translation efficiency of ac4C-modified mRNA by transfecting it into cultured cells and measuring the expression of a reporter protein.

Materials:

  • Purified ac4C-modified mRNA encoding a reporter protein (e.g., Luciferase, GFP)

  • Control unmodified mRNA

  • Mammalian cell line (e.g., HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)

  • Multi-well plates

  • Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer for GFP)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Formation:

    • Dilute the purified mRNA in an appropriate volume of serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6, 12, 24, 48 hours).

  • Assay for Reporter Protein Expression:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • For GFP: Analyze GFP expression by fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity using a flow cytometer.

  • Data Analysis: Normalize the reporter expression from the ac4C-modified mRNA to that of the control unmodified mRNA to determine the relative translation efficiency.

Visualizations

Signaling Pathway: Impact of ac4C on mRNA Fate

mRNA_Fate cluster_IVT In Vitro Transcription cluster_Cell Cellular Processes ac4CTP ac4CTP T7_Polymerase T7 RNA Polymerase ac4CTP->T7_Polymerase Canonical_NTPs ATP, GTP, UTP Canonical_NTPs->T7_Polymerase ac4C_mRNA ac4C-modified mRNA T7_Polymerase->ac4C_mRNA Ribosome Ribosome ac4C_mRNA->Ribosome Binding Stability Increased Stability ac4C_mRNA->Stability Immune_Sensor Innate Immune Sensors ac4C_mRNA->Immune_Sensor Reduced Recognition Translation Enhanced Translation Ribosome->Translation Protein Protein Translation->Protein Degradation Reduced Degradation Stability->Degradation Immune_Response Reduced Immune Response Immune_Sensor->Immune_Response

Caption: The impact of ac4C modification on mRNA fate.

Experimental Workflow: From Gene to Protein using ac4CTP

experimental_workflow cluster_synthesis mRNA Synthesis & Purification cluster_application Cellular Application & Analysis DNA_Template Linearized DNA Template IVT In Vitro Transcription (with ac4CTP) DNA_Template->IVT Purification mRNA Purification (LiCl or Beads) IVT->Purification QC Quality Control (e.g., Gel, NanoDrop) Purification->QC Transfection Transfection into Cells QC->Transfection Incubation Incubation (Time Course) Transfection->Incubation Analysis Analysis of Protein Expression (Luminometry, Flow Cytometry) Incubation->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for ac4C-mRNA synthesis and analysis.

Logical Relationship: Benefits of ac4CTP Incorporation

logical_relationship cluster_benefits Therapeutic Benefits ac4CTP ac4CTP Incorporation during IVT Translation Increased Protein Translation ac4CTP->Translation Stability Enhanced mRNA Stability ac4CTP->Stability Immunogenicity Reduced Innate Immunogenicity ac4CTP->Immunogenicity Higher_Efficacy Higher_Efficacy Translation->Higher_Efficacy leads to Longer_Duration Longer_Duration Stability->Longer_Duration leads to Improved_Safety Improved_Safety Immunogenicity->Improved_Safety leads to

References

Decoding the Epitranscriptome: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

N4-acetylcytidine (ac4C) is a conserved RNA modification that has emerged as a critical regulator of post-transcriptional gene expression.[1][2][3] This modification, catalyzed by the N-acetyltransferase NAT10, is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] In mRNA, ac4C has been shown to enhance stability and promote translation efficiency, implicating it in a wide range of biological processes and disease states, such as cancer and cardiovascular diseases.[4][5][6]

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) is a powerful, antibody-based technique coupled with high-throughput sequencing to map ac4C modifications across the transcriptome.[1][2][3][7] This method enables researchers to identify the specific RNAs that are acetylated, quantify the level of modification, and understand its functional consequences. These application notes provide a comprehensive overview and detailed protocols for performing acRIP-seq experiments.

Principle of acRIP-seq

The acRIP-seq workflow is based on the specific recognition and immunoprecipitation of ac4C-containing RNA fragments using an anti-ac4C antibody.[4][7] The process begins with the isolation of total RNA from cells or tissues, followed by fragmentation into smaller, manageable pieces. These fragments are then incubated with an anti-ac4C antibody conjugated to magnetic beads. After stringent washing to remove non-specifically bound RNA, the enriched, acetylated RNA fragments are eluted and used to construct a cDNA library for high-throughput sequencing. Bioinformatic analysis of the sequencing data allows for the identification of ac4C peaks, revealing the precise locations of this modification on a transcriptome-wide scale.[7]

Applications in Research and Drug Development

  • Disease Mechanism and Biomarker Discovery: acRIP-seq has been instrumental in elucidating the role of RNA acetylation in various diseases.[5] For example, it has been used to identify acetylation-related biomarkers for early diagnosis and prognosis in cancer and to understand the molecular mechanisms underlying neurodegenerative and cardiovascular disorders.[5][6]

  • Therapeutic Target Identification: By revealing the genes and pathways regulated by ac4C, acRIP-seq can uncover novel therapeutic targets.[7] For instance, targeting the NAT10 enzyme or the "reader" proteins that recognize ac4C could offer new strategies for therapeutic intervention.

  • Understanding Gene Regulation: This technique provides valuable insights into the fundamental mechanisms of post-transcriptional gene regulation, helping to unravel how ac4C modifications influence mRNA stability, translation, and other aspects of RNA metabolism.[1][2][4]

Experimental Workflow and Signaling Diagram

The experimental workflow for acRIP-seq involves several key steps, from sample preparation to data analysis. The accompanying diagram illustrates this process. Additionally, a signaling pathway diagram highlights the role of NAT10 in mediating ac4C modification and its downstream functional consequences.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Bioinformatics Analysis cell_lysis Cell/Tissue Lysis rna_extraction Total RNA Extraction cell_lysis->rna_extraction rna_qc RNA Quality Control rna_extraction->rna_qc polyA_selection poly(A) RNA Purification (optional for mRNA focus) rna_qc->polyA_selection rna_fragmentation RNA Fragmentation polyA_selection->rna_fragmentation immunoprecipitation Immunoprecipitation of ac4C-RNA rna_fragmentation->immunoprecipitation antibody_bead Antibody-Bead Conjugation (anti-ac4C + Protein G beads) antibody_bead->immunoprecipitation washing Washing Steps immunoprecipitation->washing elution Elution of Acetylated RNA washing->elution library_construction cDNA Library Construction elution->library_construction sequencing High-Throughput Sequencing library_construction->sequencing quality_control Raw Read Quality Control sequencing->quality_control mapping Read Mapping to Genome/Transcriptome quality_control->mapping peak_calling Peak Calling (e.g., MACS2) mapping->peak_calling annotation Peak Annotation & Functional Analysis peak_calling->annotation

acRIP-seq Experimental Workflow

signaling_pathway NAT10 NAT10 Acetyltransferase mRNA Target mRNA NAT10->mRNA ac4C modification ac4C_mRNA ac4C-Modified mRNA mRNA->ac4C_mRNA Stability Increased mRNA Stability ac4C_mRNA->Stability Translation Enhanced Translation Efficiency ac4C_mRNA->Translation Stability->Translation Protein Protein Product Translation->Protein Function Cellular Functions (e.g., proliferation, survival) Protein->Function

NAT10-mediated ac4C Signaling

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing acRIP-seq. It is recommended to perform at least two biological replicates for robust results.[8] An input control (a fraction of the fragmented RNA set aside before immunoprecipitation) and a negative control (e.g., IgG immunoprecipitation or RNA from NAT10 knockout cells) should be included in every experiment.[2][8]

Protocol 1: RNA Preparation and Fragmentation

This protocol describes the isolation and fragmentation of RNA, the starting material for acRIP-seq. For mRNA-focused studies, poly(A) selection is recommended.[8]

StepParameterValue/Description
1. Total RNA ExtractionStarting MaterialCultured cells or tissues
Recommended KitTRIzol reagent or commercial RNA purification kits
DNase TreatmentRecommended to remove genomic DNA contamination
2. RNA Quality ControlMethodAgarose gel electrophoresis or Bioanalyzer
IntegrityHigh integrity with minimal degradation is crucial
QuantificationSpectrophotometer (e.g., NanoDrop) or fluorometric methods (e.g., Qubit)
3. Poly(A) RNA Purification (Optional)Starting Amount1.8 mg of total RNA
ReagentDynabeads® Oligo(dT)25
ElutionNuclease-free water
4. RNA FragmentationInput AmountPurified poly(A) RNA or total RNA
MethodRNA fragmentation reagents (e.g., NEBNext Magnesium RNA Fragmentation Module)
Incubation94°C for 5 minutes
Target Fragment Size100-200 nucleotides
Stop ReactionAdd RNA Fragmentation Stop Solution
PurificationEthanol (B145695) precipitation with a co-precipitant like linear acrylamide
Protocol 2: Immunoprecipitation of Acetylated RNA

This protocol details the enrichment of ac4C-containing RNA fragments.

StepParameterValue/Description
1. Antibody-Bead ConjugationBeads20 µl Protein G magnetic Dynabeads (10 µl for IgG, 10 µl for acRIP)
Antibody1 µg anti-ac4C antibody (rabbit monoclonal)
Control1 µg rabbit monoclonal IgG
Buffer1x acRIP Buffer
IncubationRotate at 4°C for at least 1 hour
2. ImmunoprecipitationInput RNAFragmented RNA from Protocol 1
Spike-in Control (Optional)In vitro transcribed acetylated mRNA for assessing IP efficiency
IncubationRotate at 4°C overnight
3. WashingWash BufferHigh-salt and low-salt wash buffers to remove non-specific binding
Number of WashesMultiple washes with different buffers
4. ElutionElution BufferProteinase K digestion in a suitable buffer
Incubation37°C for 30 minutes with shaking
RNA PurificationAcid-Phenol:Chloroform extraction followed by ethanol precipitation
Final RNA Resuspension6 µl Nuclease-free water
Expected YieldAt least 1 ng of precipitated RNA
Protocol 3: Library Preparation and Sequencing

This protocol outlines the construction of a sequencing library from the enriched RNA.

StepParameterValue/Description
1. Library Preparation KitRecommended KitNEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina
2. Key StepsFirst-strand cDNA synthesis, Second-strand cDNA synthesis, End repair, Adapter ligation, PCR amplification
3. Quality ControlMethodBioanalyzer to check library size and concentration
4. SequencingPlatformIllumina sequencing platform (e.g., NovaSeq, HiSeq)
Read LengthPaired-end, 2 x 125 bp is common
Sequencing DepthDependent on the transcriptome size and desired resolution
Protocol 4: Bioinformatics Data Analysis

The analysis of acRIP-seq data is crucial for identifying and interpreting the results.

StepParameterValue/Description
1. Raw Data PreprocessingToolsFastQC, Trim Galore, or Cutadapt
ActionsQuality control, adapter trimming, removal of low-quality reads
2. Read MappingToolsSTAR or Bowtie2
ReferenceReference genome or transcriptome
3. Peak CallingToolsMACS2 or RIPSeeker
ControlInput sample should be used as the control for peak calling
OutputBed file with coordinates of enriched regions (peaks)
4. Peak Annotation and VisualizationToolsHOMER, MEME for motif analysis; IGV or deepTools for visualization
AnalysisAnnotation of peaks to genomic features (exons, introns, UTRs), motif discovery
5. Differential Acetylation AnalysisComparisonBetween different conditions or cell types
ToolsDifferential binding analysis tools
6. Functional Enrichment AnalysisToolsDAVID, GO, KEGG pathway analysis
PurposeTo identify biological processes and pathways associated with acetylated genes

Concluding Remarks

acRIP-seq is a robust and valuable technique for the transcriptome-wide mapping of N4-acetylcytidine. The provided protocols and application notes offer a comprehensive guide for researchers to successfully implement this methodology. By carefully following these procedures and incorporating appropriate controls, investigators can generate high-quality, reproducible data to advance our understanding of the epitranscriptome and its role in health and disease.

References

Application Notes and Protocols for Targeting ac4C Modification in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of N4-acetylcytidine (ac4C) in Drug Discovery

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that plays a crucial role in regulating gene expression and cellular function.[1][2] This acetylation of cytidine (B196190) residues, primarily catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, enhances mRNA stability and translation efficiency.[3][4][5] Dysregulation of ac4C modification has been implicated in the pathogenesis of various diseases, most notably cancer, where it can promote tumor progression, metastasis, and drug resistance.[4][6][7] It is also involved in viral infections and other cellular processes like stem cell fate determination and cellular senescence.[6][7][8] The central role of the "writer" enzyme NAT10 in installing this modification makes it a compelling target for novel therapeutic interventions.[4][9][10] This document provides detailed application notes and protocols for researchers interested in exploring the therapeutic potential of targeting ac4C modification.

While the epitranscriptomic machinery for other RNA modifications consists of "writers," "erasers," and "readers," the ac4C field is currently centered on its "writer," NAT10.[11][12][13][14][15] To date, no dedicated "eraser" (deacetylase) or "reader" proteins that specifically recognize and bind to ac4C to mediate downstream effects have been definitively identified. Therefore, current drug discovery efforts are primarily focused on inhibiting the activity of NAT10.

Signaling Pathway and Therapeutic Rationale

The primary enzyme responsible for ac4C deposition is NAT10, making it the central node in the ac4C signaling pathway and the most attractive target for therapeutic intervention.

cluster_0 ac4C-mediated Gene Regulation cluster_1 Therapeutic Intervention acetyl_coa Acetyl-CoA nat10 NAT10 (ac4C Writer) acetyl_coa->nat10 Substrate rna Target mRNA/rRNA/tRNA nat10->rna Catalyzes acetylation ac4c_rna ac4C-modified RNA stability Increased mRNA Stability ac4c_rna->stability translation Enhanced Translation ac4c_rna->translation protein Oncogenes, Pro-survival Proteins, Viral Proteins stability->protein translation->protein disease Disease Progression (e.g., Cancer, Viral Infection) protein->disease inhibitor NAT10 Inhibitors (e.g., Remodelin, Fludarabine) inhibitor->nat10 Inhibits

Figure 1: The ac4C signaling pathway and therapeutic targeting of NAT10.

Applications in Drug Discovery

The dysregulation of ac4C modification presents a promising therapeutic window for various diseases.

  • Oncology : Elevated levels of ac4C and overexpression of NAT10 are associated with poor prognosis in several cancers, including bladder, breast, and liver cancer.[4] Targeting NAT10 can inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.[4][7]

  • Virology : ac4C modification has been identified in the RNA of several viruses, including HIV-1 and enterovirus 71 (EV71).[16] This modification can enhance viral replication and pathogenicity, suggesting that NAT10 inhibitors could have antiviral applications.[16]

  • Other Diseases : The role of ac4C is also being explored in other conditions such as premature aging syndromes (progeria) and neurodegenerative diseases.[5][17]

Quantitative Data: NAT10 Inhibitors

Several small molecules have been identified as potential inhibitors of NAT10. The following table summarizes their binding scores from molecular docking studies, which indicate their potential binding affinity to NAT10.

CompoundTypeBinding Score (kcal/mol)Reference(s)
Acetyl-CoANatural Substrate-5.691[9]
RemodelinKnown Inhibitor-5.3[9]
FosaprepitantFDA-approved Drug-11.709[9]
LeucalInvestigational Drug-10.46[9]
FludarabineFDA-approved Drug-10.347[9]
DantroleneFDA-approved Drug-9.875[9]
PaliperidoneFDA-approved DrugNot explicitly stated, but noted as a potential inhibitor[10]
AG-401Investigational DrugNot explicitly stated, but noted as a potential inhibitor[10]
NAT10-2023Novel Small MoleculeNot explicitly stated, but noted as a novel inhibitor[18]

Note: Binding scores are theoretical and require experimental validation.

Experimental Protocols

Protocol 1: Detection and Quantification of ac4C Modification

Two primary methods for detecting and quantifying ac4C at single-nucleotide resolution are ac4C-seq and RetraC:T. Both rely on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.

Workflow for ac4C Detection:

start Total RNA Extraction reduction Chemical Reduction (NaBH4 or NaCNBH3) start->reduction rt Reverse Transcription (with or without modified dNTPs) reduction->rt library Library Preparation & High-Throughput Sequencing rt->library analysis Bioinformatic Analysis (Detection of C>T transitions) library->analysis end Quantification of ac4C Sites analysis->end

Figure 2: General workflow for sequencing-based ac4C detection.

A. ac4C-seq Protocol [19][20]

This method utilizes sodium cyanoborohydride (NaCNBH₃) for the reduction of ac4C.

Materials:

  • Total RNA

  • NaCNBH₃

  • Reaction Buffer (e.g., acidic conditions)

  • Reverse Transcriptase

  • dNTPs

  • Library preparation kit for sequencing

Procedure:

  • RNA Preparation: Isolate high-quality total RNA from cells or tissues of interest.

  • Chemical Reduction: Treat the RNA with NaCNBH₃ under acidic conditions. This converts ac4C to a reduced form. A mock-treated control (without NaCNBH₃) should be run in parallel.

  • RNA Fragmentation and 3' Adapter Ligation: Fragment the RNA to the desired size and ligate a 3' adapter.

  • Reverse Transcription: Perform reverse transcription. The reduced ac4C will cause the reverse transcriptase to misincorporate an 'A' in the cDNA, resulting in a C-to-T transition in the sequencing data.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference transcriptome and identify sites with a significant C-to-T transition rate in the NaCNBH₃-treated sample compared to the control.

B. RetraC:T (Reduction to tetrahydro-ac4C and Reverse Transcription with amino-dATP) Protocol [21]

This enhanced method uses sodium borohydride (B1222165) (NaBH₄) for reduction and a modified dNTP (2-amino-dATP) to improve the detection of C:T mismatches.

Materials:

  • Total RNA

  • NaBH₄

  • Reaction Buffer (e.g., basic conditions)

  • Reverse Transcriptase

  • Standard dNTP mix

  • 2-amino-dATP

Procedure:

  • RNA Preparation: Isolate high-quality total RNA.

  • Chemical Reduction: Treat the RNA with NaBH₄ under basic conditions to reduce ac4C to tetrahydro-ac4C.

  • Reverse Transcription: Perform reverse transcription using a dNTP mix supplemented with 2-amino-dATP. The tetrahydro-ac4C preferentially base-pairs with the 2-amino-ATP during cDNA synthesis.

  • Library Preparation and Sequencing: Proceed with library preparation and high-throughput sequencing as described for ac4C-seq.

  • Data Analysis: Analyze the sequencing data for C-to-T transitions to identify and quantify ac4C sites. The inclusion of 2-amino-dATP is expected to enhance the mismatch rate at ac4C positions.

Protocol 2: In Vitro NAT10 Inhibition Assay

This protocol can be used to screen for and characterize inhibitors of NAT10's acetyltransferase activity.

Workflow for NAT10 Inhibition Assay:

start Prepare Reaction Mix (Recombinant NAT10, RNA substrate, [3H]-Acetyl-CoA) incubation Incubate with Test Compound start->incubation separation Separate RNA from unincorporated [3H]-Acetyl-CoA incubation->separation detection Quantify [3H] incorporation into RNA (Scintillation Counting) separation->detection end Determine IC50 of Inhibitor detection->end

Figure 3: Workflow for a radiometric NAT10 inhibition assay.

Materials:

  • Recombinant human NAT10 protein

  • RNA substrate (e.g., a short synthetic RNA oligo containing cytidine)

  • [³H]-Acetyl-CoA

  • Test compounds (potential inhibitors)

  • Reaction buffer (e.g., Tris-HCl, DTT, MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the reaction buffer, recombinant NAT10, and the RNA substrate.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (known inhibitor, if available) and a negative control (vehicle, e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Separate RNA: Stop the reaction (e.g., by adding a stop solution) and separate the RNA from the unincorporated [³H]-Acetyl-CoA (e.g., by filter binding or precipitation).

  • Quantification: Quantify the amount of [³H] incorporated into the RNA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The field of ac4C epitranscriptomics is rapidly evolving, with NAT10 emerging as a key therapeutic target in oncology and virology. The protocols and data presented here provide a foundation for researchers to investigate the role of ac4C in disease and to discover and develop novel inhibitors of NAT10. Future research will likely focus on the identification of ac4C "readers" and potential "erasers," which would further expand the landscape of therapeutic targets within this pathway. Additionally, the development of more sensitive and specific detection methods will be crucial for advancing our understanding of the dynamic regulation of ac4C and its role in human health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of ac4C-Containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of N4-acetylcytidine (ac4C)-containing RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of incorporating the labile ac4C modification into synthetic RNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the solid-phase synthesis of ac4C-containing RNA challenging?

The primary challenge lies in the lability of the N4-acetyl group on cytidine.[1][2] Conventional RNA synthesis protocols utilize basic and nucleophilic conditions for the removal of protecting groups from the exocyclic amines of standard nucleobases (A, G, C) and for cleavage from the solid support.[1][3] These conditions, typically involving ammonium (B1175870) hydroxide (B78521) or other amines, will also cleave the desired N4-acetyl group from cytidine, making the synthesis of ac4C-containing RNA with standard methods impossible.[1][4]

Q2: What is an orthogonal protection strategy and why is it necessary for ac4C RNA synthesis?

An orthogonal protection strategy is crucial for ac4C RNA synthesis because it employs protecting groups for the standard nucleobases (A, G, U) and a linker to the solid support that can be removed under conditions that are "orthogonal" to, or non-reactive with, the N4-acetyl group of cytidine.[1] This ensures that the ac4C modification remains intact throughout the synthesis and deprotection process. The strategy involves using protecting groups that are labile to non-nucleophilic conditions, thus avoiding the cleavage of the ac4C group.[1]

Q3: What are the recommended protecting groups for the standard nucleobases (A, G, U) in ac4C RNA synthesis?

A commonly used strategy involves the use of the N-cyanoethyloxycarbonyl (N-ceoc) group for protecting the exocyclic amines of adenosine, cytidine, and guanosine (B1672433).[1] The N-ceoc group can be removed using the non-nucleophilic strong base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU), which does not cleave the N4-acetyl group of ac4C.[1] Another approach utilizes the 4-((t-butyldimethylsilyl)oxy)-2-methoxybutanoyl (SoM) group for amino protection, which can be cleaved with fluoride (B91410) ions under conditions that also remove the 2'-OH silyl (B83357) protecting groups.[5]

Q4: What type of solid support and linker should be used?

To avoid cleavage of the ac4C group during the final release of the RNA from the solid support, a linker that is labile under non-nucleophilic conditions is required. A photolabile linker is a good option, allowing for cleavage with UV light, which is a mild and non-nucleophilic method.[1][4] Alternatively, a fluoride-cleavable linker, such as the 4-((t-butyldimethylsilyl)oxy)-2-((aminophosphaneyl)oxy)butanoyl (SoA) group, can be employed.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of N4-acetyl group (deacetylation) Use of standard deprotection conditions (e.g., ammonium hydroxide).Employ an orthogonal protection strategy with non-nucleophilic deprotection conditions (e.g., DBU for N-ceoc groups).[1]
Unbuffered or inappropriate solvent during photolytic cleavage from the solid support.Use buffered acetonitrile (B52724) during photolysis to minimize deacetylation.[1]
Low yield of full-length RNA product Side reactions during on-column deprotection, such as alkylation of nucleobases by acrylonitrile (B1666552) (a byproduct of N-ceoc removal).Perform on-column deprotection with DBU to efficiently remove N-ceoc groups while minimizing exposure to acrylonitrile.[1] Avoid the use of nucleophilic scavengers like morpholine, which can degrade ac4C.[1]
Inefficient coupling of phosphoramidites.While standard coupling times (e.g., 6 minutes) and reagents (e.g., ETT) are generally effective, consider using an N-unprotected guanosine phosphoramidite, which has been shown to improve the accumulation of full-length RNA products.[1]
Complex product mixture upon analysis (e.g., PAGE, HPLC) Incomplete removal of protecting groups.Ensure complete deprotection of N-ceoc groups by using an optimized on-column DBU treatment.
Formation of byproducts during cleavage or deprotection.Utilize buffered conditions for photolytic cleavage and desilylation to minimize the formation of alkylation and ac4C cleavage byproducts.[1]
Capping failure sequences.In some optimized protocols for ac4C synthesis, the 5'-OH capping step is omitted to avoid reaction of acetic anhydride (B1165640) with N-protected exocyclic amines.[1] This can lead to failure sequences. Purification by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) is essential to isolate the desired full-length product.

Experimental Protocols

Protocol 1: On-Column Deprotection of N-ceoc Protecting Groups

This protocol is designed to remove the N-cyanoethyloxycarbonyl (N-ceoc) protecting groups from the nucleobases of a nascent RNA oligomer on a solid support.

Reagents:

  • 0.5 M 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in anhydrous acetonitrile.

  • Anhydrous acetonitrile.

Procedure:

  • Following the final synthesis cycle, ensure the terminal 5'-DMT group is removed.

  • Wash the solid support extensively with anhydrous acetonitrile.

  • Pass the 0.5 M DBU solution in anhydrous acetonitrile over the solid support for a specified time (e.g., 4 hours). This step should be performed in a well-ventilated fume hood.

  • Thoroughly wash the solid support with anhydrous acetonitrile to remove the DBU and byproducts.

  • The support-bound RNA is now ready for cleavage from the solid support.

Protocol 2: Buffered Photolytic Cleavage from Solid Support

This protocol describes the cleavage of the synthesized ac4C-containing RNA from a photolabile solid support under conditions that minimize deacetylation.

Reagents:

  • Buffered acetonitrile (specific buffer composition may need optimization, but a neutral or slightly acidic buffer is recommended).

Procedure:

  • Place the solid support with the deprotected RNA in a suitable container for photolysis (e.g., a glass vial).

  • Add the buffered acetonitrile to the solid support.

  • Irradiate the sample with UV light at the appropriate wavelength for the photolabile linker (e.g., 365 nm) for a predetermined duration. The time required for complete cleavage should be optimized.

  • Collect the supernatant containing the cleaved RNA.

  • Wash the solid support with additional buffered acetonitrile and combine the supernatants.

  • The collected solution now contains the crude ac4C-containing RNA, which can be further processed for desilylation and purification.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection On-Column Deprotection cluster_cleavage Cleavage and Final Steps start Start with Photolabile Linker Solid Support synthesis Iterative Phosphoramidite Coupling Cycles (ac4C and N-ceoc protected monomers) start->synthesis deprotection On-Column DBU Treatment (Removes N-ceoc groups) synthesis->deprotection cleavage Buffered Photolytic Cleavage (Releases RNA from support) deprotection->cleavage desilylation Buffered Desilylation (Removes 2'-OH protecting groups) cleavage->desilylation purification Purification (e.g., PAGE, HPLC) desilylation->purification final_product Pure ac4C-containing RNA purification->final_product

Caption: Workflow for solid-phase synthesis of ac4C-containing RNA.

troubleshooting_tree start Problem: Loss of ac4C modification q1 Was a standard deprotection protocol used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Solution: Use an orthogonal protection strategy with non-nucleophilic deprotection. a1_yes->sol1 q2 Were cleavage conditions optimized? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Solution: Use buffered photolytic cleavage to prevent deacetylation. a2_no->sol2

Caption: Troubleshooting decision tree for loss of ac4C modification.

References

Technical Support Center: N4-Acetylcytidine (ac4C) RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of N4-deacetylation, a critical side reaction that can occur during the photolytic cleavage step in the synthesis of N4-acetylcytidine (ac4C) modified RNA.

Frequently Asked Questions (FAQs)

Q1: What is N4-acetylcytidine (ac4C) and why is its integrity important?

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of RNA found in all domains of life.[1][2][3][4][5] In eukaryotes, it is found in tRNA and 18S rRNA and is installed by the NAT10 acetyltransferase enzyme.[2] This modification plays a role in regulating mRNA stability, translation efficiency, and overall cellular fitness by modulating the structural dynamics of RNA.[1][2] Preserving the N4-acetyl group during chemical synthesis is crucial for accurately studying its biological function and for the development of RNA-based therapeutics.

Q2: What is N4-deacetylation and why is it a problem during photolytic cleavage?

N4-deacetylation is the undesired chemical removal of the acetyl group from the N4 position of the cytidine (B196190) base. This side reaction converts the modified ac4C nucleotide back to a standard cytidine. During the synthesis of ac4C-containing RNA, photolabile protecting groups are often used to cleave the synthesized RNA from the solid support.[1][3] However, the conditions during this photolysis step can inadvertently promote the hydrolysis of the labile N4-acetyl group, leading to a heterogeneous final product containing both the desired ac4C-RNA and the deacetylated contaminant.[1][3] This complicates purification and reduces the overall yield of the target molecule.[1][3]

Q3: What are the primary causes of N4-deacetylation during the synthesis workflow?

The primary cause of N4-deacetylation is the sensitivity of the N4-acetyl group to certain chemical conditions. Two critical steps where this side reaction is prevalent are:

  • Photolytic Cleavage: The choice of solvent and the presence of residual reagents can create a microenvironment that facilitates the hydrolysis of the acetyl group upon UV irradiation.[1][3]

  • 2'-O-TBS Desilylation: The reagents used for removing the tert-butyldimethylsilyl (TBDMS) protecting groups from the 2'-hydroxyls can also contribute to deacetylation.[1][3]

Troubleshooting Guide

Problem: My final RNA product shows a high percentage of N4-deacetylation after synthesis and cleavage.

Analysis of a model RNA has shown that under unoptimized conditions, N4-deacetylation can be as high as 47% during the photolysis and desilylation steps.[1][3] The following troubleshooting steps and protocol optimizations can significantly reduce this side reaction.

Solution 1: Optimize the Photolysis Solvent System.

The solvent used during UV cleavage is a critical factor. Changing the photolysis solvent from standard conditions to buffered acetonitrile (B52724) has been shown to be the most effective measure, reducing deacetylation to less than 5%.[1][3]

Solution 2: Modify the Desilylation Conditions.

While less impactful than optimizing photolysis, adjusting the desilylation step can also help preserve the acetyl group. The addition of a non-nucleophilic base, such as Hünig's base (DIPEA), to the desilylation reaction has been shown to modestly impede deacetylation.[1][3]

Solution 3: Implement an On-Column Deprotection Strategy for Nucleobases.

To avoid side reactions from acrylonitrile (B1666552), which is a byproduct of removing cyanoethyl-based protecting groups (like N-ceoc), an on-column deprotection scheme is recommended.[1] This involves using a non-nucleophilic base like DBU in acetonitrile to deprotect the nucleobases while the RNA is still on the solid support, limiting exposure to byproducts that could cause issues in subsequent steps.[1]

Quantitative Impact of Optimizations

The following table summarizes the quantitative reduction in N4-deacetylation achieved through specific protocol optimizations during the synthesis of a model ac4C-containing RNA.

Condition/Workflow StepExtent of N4-Deacetylation (%)Key OptimizationReference
Initial/Standard Conditions~47%Baseline measurement during photolysis and 2'-O-TBS removal.[1][3]
Desilylation Optimization~35%Addition of Hünig's base to the desilylation reaction.[1][3]
Photolysis Optimization <5% Changing the photolysis solvent to buffered acetonitrile. [1][3]

Experimental Protocols & Workflows

Optimized Workflow for ac4C-RNA Synthesis

The diagram below illustrates an optimized workflow designed to minimize N4-deacetylation and other side reactions. The key improvements are the on-column deprotection and the use of a buffered solvent during photolytic cleavage.

Caption: Optimized workflow for synthesizing ac4C-RNA, highlighting key modifications.

Protocol 1: Optimized Photolytic Cleavage of ac4C-RNA

This protocol is designed to efficiently cleave the RNA product from a photolabile solid support while minimizing the undesired N4-deacetylation side reaction.[1][3]

  • Prepare the Buffered Solvent: Prepare a buffered acetonitrile solution. Note: While the original literature refers to "buffered acetonitrile," a common approach in photochemistry is to use a non-nucleophilic buffer system. A potential starting point could be acetonitrile with a small amount of a volatile amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (Hünig's base) to scavenge any photogenerated acidic species, but specific buffer composition should be optimized for the specific photolabile linker being used.

  • Column Preparation: Place the solid support containing the synthesized RNA into a suitable photolysis vessel or flow cell.

  • Photolysis: Irradiate the solid support with the buffered acetonitrile solution using a UV lamp at the appropriate wavelength for the photolabile protecting group (e.g., 365 nm for NPPOC groups).[6] The duration of photolysis should be optimized to ensure complete cleavage without excessive UV exposure.

  • Elution: Collect the solution containing the cleaved RNA product. Perform subsequent washes of the solid support with fresh acetonitrile to ensure complete recovery.

  • Drying: Combine the collected fractions and evaporate the solvent under vacuum to yield the crude RNA product, ready for desilylation and purification.

Protocol 2: On-Column N-ceoc Nucleobase Deprotection

This protocol removes N-cyanoethyl O-carbamate (N-ceoc) protecting groups from nucleobases prior to cleavage, which avoids the formation of acrylonitrile adducts.[1]

  • Reagent Preparation: Prepare a solution of 0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile.

  • Deprotection: While the synthesized RNA is still on the solid support in a synthesis column, pass the DBU solution over the support.

  • Incubation: Allow the reaction to proceed for a sufficient time to ensure complete deprotection of the N-ceoc groups (e.g., 0.5 - 4 hours, monitor for completion).

  • Washing: Thoroughly wash the solid support with anhydrous acetonitrile to remove the DBU and the deprotection byproducts.

  • Drying: Dry the solid support under a stream of argon or nitrogen before proceeding to the photolytic cleavage step.

References

Troubleshooting C>T misincorporation signals in ac4C-seq analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ac4C-seq analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the detection of N4-acetylcytidine (ac4C) using sequencing-based methods. The following guides and frequently asked questions (FAQs) address specific challenges you might encounter during your experiments, with a focus on interpreting and resolving C>T misincorporation signals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of C>T misincorporation in ac4C-seq?

A1: The ac4C-seq method relies on a chemical reaction to detect N4-acetylcytidine.[1][2][3] The N4-acetyl group on cytidine (B196190) makes the nucleobase susceptible to reduction by a chemical agent, typically sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[1][2][3] This reduction converts ac4C into a tetrahydro-N4-acetylcytidine derivative. During reverse transcription, this modified base is frequently misread by the reverse transcriptase enzyme as a uridine (B1682114) ('U') instead of a cytidine ('C').[1][4] Consequently, an adenosine (B11128) ('A') is incorporated into the complementary DNA (cDNA) strand. Upon sequencing, this results in a C>T transition in the final sequencing reads at the original position of the ac4C modification.[1]

Q2: Why am I observing a low C>T conversion rate at known ac4C sites?

A2: A low C>T conversion rate can stem from several factors throughout the experimental workflow. Inefficient chemical reduction of ac4C is a primary cause. This could be due to suboptimal reaction conditions, such as incorrect pH or temperature, or degradation of the reducing agent.[5] Another critical factor is the choice of reverse transcriptase, as different enzymes exhibit varying efficiencies in reading through the reduced ac4C and incorporating a mismatch.[4] Additionally, the stoichiometry of ac4C at a specific site may be naturally low, which would be reflected as a lower C>T misincorporation rate.[5] In some cases, the reduced ac4C can cause the reverse transcriptase to stall, leading to truncated cDNA fragments rather than a C>T misincorporation, which would also contribute to an underestimation of the modification.

Q3: How can I differentiate true ac4C-induced C>T signals from background noise?

A3: Distinguishing true signals from noise is critical for accurate ac4C mapping and requires a series of control experiments and stringent data analysis.[5]

  • Mock-Treated Control: An aliquot of the RNA sample should be processed without the reducing agent (e.g., NaCNBH₃).[1] This control helps to identify C>T mutations that arise from other sources, such as sequencing errors or single nucleotide polymorphisms (SNPs).

  • Deacetylation Control: A portion of the RNA is treated with a mild alkali to remove the acetyl group from ac4C before the reduction step.[1][3] A true ac4C site should show a significantly reduced C>T misincorporation rate in this control compared to the treated sample.

  • Genetic Control: Using a cell line or organism with a knockout or knockdown of the enzyme responsible for ac4C deposition (e.g., NAT10) is a powerful negative control.[6][7] True ac4C sites should not exhibit a C>T signal in the absence of the "writer" enzyme.

  • Bioinformatic Filtering: After sequencing, raw data must be filtered to remove low-quality reads and potential artifacts. True ac4C sites should show a significantly higher C>T misincorporation rate in the treated sample compared to all controls. Statistical tests, such as Fisher's exact test, are used to assess the significance of this enrichment.

Troubleshooting Guide

This guide provides solutions to common problems encountered during ac4C-seq analysis.

Problem Potential Cause Recommended Solution
High C>T background in mock-treated control Sequencing errors, PCR amplification bias, or pre-existing SNPs in the sample.- Assess the base quality scores of your sequencing data. - Use high-fidelity DNA polymerases for library amplification to minimize PCR-induced errors. - Sequence the genomic DNA of your sample to create a comprehensive SNP profile for filtering.
Low C>T conversion efficiency in positive controls (e.g., spike-ins or known rRNA sites) Inefficient chemical reduction, suboptimal reverse transcription, or degradation of RNA.- Ensure the freshness and correct concentration of the reducing agent (e.g., NaCNBH₃). - Verify the pH and temperature of the reduction reaction. - Optimize the reverse transcription step, potentially by testing different reverse transcriptase enzymes and reaction conditions. - Check RNA integrity before and after the chemical treatment to ensure no significant degradation has occurred.
C>T signals do not decrease in the deacetylation control The C>T signal may not be from ac4C. Other modifications like m3C can also be reduced and cause misincorporations. Alternatively, the deacetylation reaction may have been incomplete.- Verify the efficiency of your deacetylation protocol. - Consider the possibility of other RNA modifications that may be reactive with your chemical treatment. The use of a NAT10 knockout/knockdown genetic control is the most definitive way to confirm ac4C-dependent signals.[6][7]
High variability in C>T rates between biological replicates Inconsistent sample handling, variations in library preparation, or differences in sequencing depth.- Standardize all experimental procedures and ensure consistent handling of all samples. - Normalize libraries to the same concentration before pooling for sequencing. - Aim for sufficient and consistent sequencing depth across all replicates to ensure robust statistical analysis.

Data Presentation

Table 1: Expected C>T Misincorporation Rates in ac4C-seq Experiments

Sample Type Expected C>T Rate at True ac4C Sites Expected Background C>T Rate Primary Cause of C>T Signal
Treated Sample (with reducing agent) 1-50% (highly variable depending on site stoichiometry and experimental efficiency)[8][9]~0.1-1%[5]Chemical reduction of ac4C
Mock-Treated Control (no reducing agent) Should be at background levels~0.1-1%[5]Sequencing errors, SNPs
Deacetylation Control Significantly reduced compared to the treated sample (approaching background)~0.1-1%[5]Incomplete deacetylation, sequencing errors
NAT10 Knockout/Knockdown Control (Treated) Should be at background levels[7]~0.1-1%[5]Sequencing errors, off-target effects of reducing agent

Table 2: Common Sequencing and RT Errors Leading to C>T Misincorporations

Error Type Typical Frequency Contributing Factors
Illumina Sequencing Errors 0.1-1% per base call[5]Instrument-specific biases, cycle number, sequence context (e.g., GGC motifs)
Reverse Transcriptase Errors 10⁻⁴ to 10⁻⁵ errors per baseSpecific reverse transcriptase used, template secondary structure, reaction conditions
PCR Amplification Errors Dependent on polymerase fidelity and number of cyclesUse of low-fidelity polymerases, excessive cycle numbers

Experimental Protocols

Key Experiment: Chemical Reduction of ac4C and Library Preparation

This protocol provides a general overview. Specific reagent concentrations and incubation times may require optimization.

  • RNA Preparation:

    • Isolate total RNA from your samples of interest. Perform DNase treatment to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity. High-quality, intact RNA is crucial for successful ac4C-seq.

  • Control Sample Preparation:

    • Mock-Treated Control: Aliquot a portion of your RNA and subject it to the same reaction conditions as the treated sample but replace the reducing agent with the reaction buffer.

    • Deacetylation Control: Treat an aliquot of RNA with a mild alkali (e.g., sodium carbonate buffer, pH ~9.5) to remove acetyl groups, followed by neutralization and purification.

  • Chemical Reduction:

    • To the experimental and deacetylated control samples, add the reducing agent (e.g., NaCNBH₃) in an acidic buffer (e.g., sodium acetate, pH ~5.0).

    • Incubate at the optimized temperature and duration to allow for the reduction of ac4C.

  • RNA Fragmentation and Library Preparation:

    • Fragment the RNA to the desired size range (typically 100-200 nucleotides).

    • Proceed with a strand-specific RNA library preparation protocol. This typically involves 3' adapter ligation, reverse transcription, 5' adapter ligation, and PCR amplification.

    • During reverse transcription, the reduced ac4C will cause the incorporation of an 'A' in the cDNA, leading to the C>T signal.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on an Illumina platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome or transcriptome.

    • Use specialized software to identify and quantify C>T misincorporations at single-nucleotide resolution.

    • Compare the C>T rates between the treated sample and the various controls to identify bona fide ac4C sites.

Mandatory Visualization

ac4C_seq_Workflow start Total RNA treat Chemical Reduction (e.g., NaCNBH3) start->treat Experimental mock Mock Treatment (No Reducing Agent) start->mock Control 1 deacetyl Deacetylation (Alkali Treatment) start->deacetyl Control 2 lib_prep_treat Library Preparation (including Reverse Transcription) treat->lib_prep_treat seq_treat Sequencing lib_prep_treat->seq_treat analysis_treat C>T Misincorporation (Signal) seq_treat->analysis_treat lib_prep_mock Library Preparation mock->lib_prep_mock seq_mock Sequencing lib_prep_mock->seq_mock analysis_mock C>T Misincorporation (Background) seq_mock->analysis_mock reduction_deacetyl Chemical Reduction deacetyl->reduction_deacetyl lib_prep_deacetyl Library Preparation reduction_deacetyl->lib_prep_deacetyl seq_deacetyl Sequencing lib_prep_deacetyl->seq_deacetyl analysis_deacetyl C>T Misincorporation (Reduced Signal) seq_deacetyl->analysis_deacetyl

Caption: Experimental workflow for ac4C-seq including essential control arms.

Troubleshooting_Logic issue High C>T Signal in Mock Control? yes1 Yes issue->yes1 no1 No issue->no1 cause1 Potential Causes: - Sequencing Errors - SNPs - PCR Artifacts yes1->cause1 next_step Low C>T Signal in Treated Sample? no1->next_step solution1 Solutions: - Check Base Quality Scores - Use High-Fidelity Polymerase - Perform SNP Calling cause1->solution1 yes2 Yes next_step->yes2 no2 No next_step->no2 cause2 Potential Causes: - Inefficient Reduction - Suboptimal RT - Low ac4C Stoichiometry yes2->cause2 proceed Proceed with Differential Analysis no2->proceed solution2 Solutions: - Optimize Reduction Conditions - Test Different RT Enzymes - Increase Sequencing Depth cause2->solution2

Caption: A logical flowchart for troubleshooting common ac4C-seq data issues.

References

Technical Support Center: Enzymatic Incorporation of N4-acetylcytidine-5'-Triphosphate (ac4CTP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of enzymatic incorporation of ac4CTP. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the complexities of synthesizing ac4C-modified RNA.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic incorporation of ac4CTP into RNA transcripts using in vitro transcription (IVT) with T7 RNA polymerase.

Observed Problem Potential Cause Recommended Solution
Low or No RNA Yield Poor Quality or Incorrect Concentration of DNA Template Ensure the DNA template is highly pure, free from contaminants like RNases, proteins, and salts. Verify the concentration using a reliable method. The template must contain a complete T7 promoter sequence.[1]
Suboptimal Reagent Concentrations Titrate the concentration of key reagents. Pay close attention to the MgCl2 concentration, as it is critical for T7 RNA polymerase activity and can influence yield.[2][3][4] Optimize the ac4CTP concentration; while complete substitution for CTP is possible, a mix of ac4CTP and CTP might be necessary for certain templates.
RNase Contamination Use certified RNase-free water, pipette tips, and tubes. Wear gloves and work in an RNase-free environment. Incorporate an RNase inhibitor in the IVT reaction.[1][5]
Presence of Transcription Inhibitors Contaminants from the DNA template preparation, such as ethanol (B145695) or salts, can inhibit T7 RNA polymerase.[1] Purify the DNA template thoroughly.
Incorrect Transcript Size (Shorter than Expected) Premature Termination GC-rich template regions can cause the polymerase to stall and terminate prematurely.[1] Consider lowering the incubation temperature (e.g., from 37°C to 30°C). The sequence of the initial transcribed region can also affect processivity.[6]
Cryptic Termination Sites in the Template Analyze the template sequence for potential T7 RNA polymerase termination signals. If possible, modify the sequence to remove these sites.
Degradation of RNA Product Ensure a sterile and RNase-free environment. Use an RNase inhibitor. Purify the RNA immediately after the reaction.
Incorrect Transcript Size (Longer than Expected) Incomplete Linearization of Plasmid DNA Template Ensure complete digestion of the plasmid template by running a small aliquot on an agarose (B213101) gel. Incomplete linearization can lead to run-on transcription.[1]
Template-Independent Nucleotide Addition T7 RNA polymerase can add extra non-templated nucleotides to the 3' end of the transcript. This is a known enzymatic property. If precise length is critical, purification methods like PAGE can separate these products.
Low Incorporation of ac4CTP Suboptimal ac4CTP:CTP Ratio While 100% substitution is often successful, some templates may require a mixture of ac4CTP and CTP for efficient incorporation.[7] Experiment with different ratios (e.g., 3:1, 1:1 of ac4CTP:CTP).
Enzyme Inhibition by ac4CTP Although T7 RNA polymerase is known to incorporate modified nucleotides, high concentrations of ac4CTP could partially inhibit the enzyme. Try lowering the total NTP concentration while maintaining the desired ratio.
Lability of the Acetyl Group The acetyl group of ac4C can be labile, especially at high pH or temperature.[8] Use freshly prepared or properly stored ac4CTP. Avoid prolonged incubation times and high temperatures if possible.
Smearing of RNA on a Denaturing Gel RNA Degradation This is a classic sign of RNase contamination. Review and reinforce RNase-free techniques.
Formation of Abortive Transcripts Short RNA fragments (abortive transcripts) are often produced during the initial phase of transcription.[9] These can be removed during purification. Optimizing the promoter sequence and initial transcribed sequence can sometimes reduce abortive cycling.[10]
Presence of dsRNA Byproducts In vitro transcription can sometimes produce double-stranded RNA byproducts.[11] Purification methods such as cellulose (B213188) chromatography or treatment with RNase III can remove dsRNA.

Frequently Asked Questions (FAQs)

1. What is ac4CTP and why is it used in mRNA synthesis?

N4-acetylcytidine (ac4C) is a naturally occurring modified nucleoside.[12] When N4-acetylcytidine-5'-triphosphate (ac4CTP) is incorporated into messenger RNA (mRNA), it can enhance the stability and translational efficiency of the transcript.[13][14][15] This is beneficial for applications such as mRNA-based therapeutics and vaccines, where robust protein expression is desired.

2. Can I completely replace CTP with ac4CTP in my in vitro transcription reaction?

Yes, in many cases, CTP can be completely substituted with ac4CTP.[7] Commercial kits are available that are designed for 100% substitution.[7] However, for some DNA templates, a partial substitution or an optimized ratio of ac4CTP to CTP may result in higher yields or better incorporation efficiency.

3. What is the optimal concentration of MgCl2 to use with ac4CTP?

The optimal MgCl2 concentration is critical for T7 RNA polymerase activity and can be dependent on the total NTP concentration.[3] It is recommended to start with the concentration suggested by your transcription kit manufacturer (often in the range of 20-30 mM) and then optimize it for your specific template and NTP concentrations.[4][16] An excess of free Mg2+ can lead to RNA degradation.[16]

4. How can I verify the incorporation of ac4CTP into my RNA transcript?

Several methods can be used to verify the presence of ac4C in your RNA:

  • Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying modified nucleosides. The RNA is digested into single nucleosides and analyzed.

  • Antibody-based methods (acRIP-seq): An antibody specific to ac4C can be used to immunoprecipitate the modified RNA, which can then be quantified or sequenced.[4][17]

  • Chemical methods: Specific chemical treatments can react with ac4C, leading to a signature that can be detected by reverse transcription and sequencing.

5. How should I purify my ac4C-modified RNA?

Standard RNA purification methods can be used for ac4C-modified RNA. The choice of method depends on the downstream application and the scale of the synthesis.

  • Lithium Chloride (LiCl) Precipitation: Effective for precipitating RNA and removing unincorporated NTPs and proteins.[]

  • Silica-based Spin Columns: A quick and convenient method for purifying RNA.

  • Magnetic Beads: Useful for high-throughput purification.[]

  • HPLC Purification: Provides high-purity RNA suitable for therapeutic applications by removing dsRNA and other byproducts.[19]

6. Is ac4CTP stable? How should I store it?

ac4CTP should be stored at -20°C.[7] The acetyl group can be labile, so it is important to avoid repeated freeze-thaw cycles and prolonged exposure to high pH and temperatures. It is recommended to use freshly prepared solutions for in vitro transcription reactions.[8]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the enzymatic incorporation of ac4CTP. These values should be used as a starting point and may require optimization for specific templates and experimental goals.

Table 1: Standard In Vitro Transcription Reaction Setup with 100% CTP Substitution

ComponentStock ConcentrationVolume (for 20 µL reaction)Final Concentration
Nuclease-Free Water-Up to 20 µL-
10x Transcription Buffer10x2 µL1x
ATP100 mM1.5 µL7.5 mM
GTP100 mM1.5 µL7.5 mM
UTP100 mM1.5 µL7.5 mM
ac4CTP100 mM1.5 µL7.5 mM
DNA Template (linearized)0.5-1 µg/µL1 µL25-50 ng/µL
T7 RNA Polymerase Mix-2 µL-
RNase Inhibitor40 U/µL0.5 µL1 U/µL
DTT100 mM1 µL5 mM

Data adapted from a commercially available HighYield T7 mRNA Synthesis Kit (ac4CTP).[7]

Table 2: Troubleshooting Guide for Reaction Component Optimization

ParameterStandard RangeOptimization StrategyPotential Impact of Non-Optimal Conditions
MgCl2 Concentration 20 - 50 mMTitrate in 5 mM increments. Optimal concentration is often slightly above the total NTP concentration.Too low: Decreased enzyme activity and low yield. Too high: Increased dsRNA formation and potential RNA degradation.[2][16]
ac4CTP:CTP Ratio 100% ac4CTP to 50:50If 100% substitution gives low yield, try ratios of 3:1 and 1:1 (ac4CTP:CTP).May improve yield and polymerase processivity for certain templates.
DNA Template Concentration 25 - 100 ng/µLTest a range of concentrations.Too low: Low yield. Too high: Can lead to inhibition and increased abortive transcripts.[2]
Incubation Time 30 min - 4 hoursPerform a time-course experiment (e.g., 30 min, 1h, 2h, 4h).Too short: Incomplete transcription. Too long: Potential for RNA degradation and byproduct formation.[7]
Incubation Temperature 30°C - 37°CFor GC-rich templates, a lower temperature (30°C) may improve transcription through difficult regions.May reduce premature termination.[1]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription for ac4C-modified RNA

This protocol is for a standard 20 µL in vitro transcription reaction with complete substitution of CTP with ac4CTP.

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT)

  • ATP, GTP, UTP, and ac4CTP solutions (100 mM each)

  • T7 RNA Polymerase

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl)

Procedure:

  • Thaw all components on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:

    • Nuclease-Free Water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1.5 µL of 100 mM ATP

    • 1.5 µL of 100 mM GTP

    • 1.5 µL of 100 mM UTP

    • 1.5 µL of 100 mM ac4CTP

    • X µL of DNA template (to a final amount of 0.5 - 1 µg)

    • 0.5 µL of RNase Inhibitor

  • Mix the components gently by flicking the tube and then centrifuge briefly.

  • Add 2 µL of T7 RNA Polymerase to the reaction mixture.

  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours. For some templates, incubation time can be extended up to 4 hours or reduced to 30 minutes.

  • (Optional) To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15-20 minutes.

  • Proceed with the purification of the ac4C-modified RNA using your chosen method.

Protocol 2: Purification of ac4C-modified RNA using LiCl Precipitation

This protocol is suitable for removing unincorporated NTPs, enzymes, and the DNA template.

Materials:

  • In vitro transcription reaction from Protocol 1

  • 5 M LiCl solution (RNase-free)

  • Nuclease-free water

  • 70% Ethanol (prepared with nuclease-free water)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Add nuclease-free water to your 20 µL IVT reaction to bring the volume to 50 µL.

  • Add 50 µL of 5 M LiCl solution to the reaction mixture (final concentration of 2.5 M).

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the RNA pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully discard the supernatant.

  • Briefly centrifuge again and remove any residual ethanol with a fine pipette tip.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

Visualizations

NAT10-Mediated ac4C Modification and its Impact on mRNA Fate

NAT10_mRNA_Modification cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NAT10 NAT10 ac4C_mRNA ac4C-mRNA NAT10->ac4C_mRNA ac4C Modification Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT10 Substrate pre_mRNA pre-mRNA pre_mRNA->NAT10 Substrate ac4C_mRNA_cyto ac4C-mRNA ac4C_mRNA->ac4C_mRNA_cyto Export Ribosome Ribosome ac4C_mRNA_cyto->Ribosome Increased Stability & Recruitment Degradation mRNA Degradation ac4C_mRNA_cyto->Degradation Decreased Protein Protein Synthesis (Translation Elongation) Ribosome->Protein Low_Yield_Troubleshooting Start Low RNA Yield Check_Template Check DNA Template (Purity & Concentration) Start->Check_Template Template_OK Template OK? Check_Template->Template_OK Check_Reagents Verify Reagent Concentrations (NTPs, MgCl2) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_RNase Suspect RNase Contamination RNase_OK RNase-Free? Check_RNase->RNase_OK Template_OK->Check_Reagents Yes Repurify_Template Repurify or Re-quantify DNA Template Template_OK->Repurify_Template No Reagents_OK->Check_RNase Yes Optimize_Reagents Optimize Concentrations (e.g., MgCl2 titration) Reagents_OK->Optimize_Reagents No Improve_Technique Improve RNase-Free Technique RNase_OK->Improve_Technique No Success Improved Yield RNase_OK->Success Yes Repurify_Template->Start Optimize_Reagents->Start Improve_Technique->Start NAT10_Cancer_Pathway NFkB NF-κB Signaling (Activated) NAT10_gene NAT10 Gene NFkB->NAT10_gene Promotes Transcription NAT10_protein NAT10 Protein NAT10_gene->NAT10_protein Translation Oncogene_mRNA Oncogene mRNA (e.g., KIF23, BCL9L, SOX4) NAT10_protein->Oncogene_mRNA ac4C Modification ac4C_Oncogene_mRNA ac4C-modified Oncogene mRNA Oncogene_mRNA->ac4C_Oncogene_mRNA Wnt_beta_catenin Wnt/β-catenin Pathway ac4C_Oncogene_mRNA->Wnt_beta_catenin Increased Stability & Translation leads to Activation Apoptosis_Inhibition Inhibition of Apoptosis ac4C_Oncogene_mRNA->Apoptosis_Inhibition Increased Stability of Anti-apoptotic Factors Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation Metastasis Metastasis Wnt_beta_catenin->Metastasis

References

N4-Acetylcytidine triphosphate sodium storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Acetylcytidine triphosphate (ac4CTP) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting guidance for experiments involving this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: How should I store N4-Acetylcytidine triphosphate sodium upon receipt?

A1: Upon receipt, this compound should be stored at -20°C.[1] It is shipped on gel packs and can withstand short-term exposure to ambient temperatures for up to a cumulative week.[1]

Q2: What is the shelf life of this compound?

A2: The shelf life is 12 months from the date of delivery when stored under the recommended conditions.[1]

Q3: Is this compound provided as a solid or in solution?

A3: this compound is typically supplied as a solution in water at a concentration of 100 mM - 110 mM.[1]

Q4: What precautions should I take before using the solution?

A4: Before opening the vial, it is recommended to briefly centrifuge it to ensure the entire volume is collected at the bottom.[1]

Q5: How stable is this compound in aqueous solutions?

A5: this compound is known to be unstable in aqueous solutions. The acetyl group is susceptible to hydrolysis, a process that is pH-dependent. At a neutral pH of 7.0, approximately 25% of the nucleoside form (N4-acetylcytidine) can be deacetylated over 18 hours.[2] Deacetylation is accelerated under alkaline conditions.[3] Therefore, it is highly recommended to prepare fresh working solutions and use them promptly.[4]

Storage and Handling Best Practices

Proper storage and handling are crucial to maintain the quality and performance of this compound in your experiments.

ParameterRecommendationCitation
Storage Temperature -20°C[1]
Short-term Exposure Ambient temperature for up to 1 week (cumulative)[1]
Form Solution in water[1]
Concentration 100 mM - 110 mM[1]
pH of Solution 7.0 ± 0.5[1]
Handling Centrifuge vial briefly before opening[1]
Solution Preparation Prepare fresh working solutions for immediate use[4]

Troubleshooting Guide for In Vitro Transcription (IVT)

Incorporating modified nucleotides like N4-Acetylcytidine triphosphate into in vitro transcription reactions can sometimes lead to unexpected results. This guide addresses common issues and provides potential solutions.

Problem 1: Low or No RNA Yield

Possible CauseRecommended Solution
Degraded N4-acCTP The acetyl group is labile. Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon first use. Prepare fresh working dilutions for each experiment.
Poor Quality DNA Template Ensure the DNA template is of high purity and integrity. Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase. Purify the DNA template if necessary.
RNase Contamination Use RNase-free water, reagents, and labware. Maintain a sterile work environment.
Suboptimal Nucleotide Concentration Ensure the final concentration of all NTPs, including ac4CTP, is sufficient for the reaction.

Problem 2: Incomplete or Truncated Transcripts

Possible CauseRecommended Solution
Premature Termination GC-rich templates can cause premature termination. Consider lowering the incubation temperature of the IVT reaction.
Incorrect Template Linearization Ensure complete linearization of the plasmid DNA and that the chosen restriction enzyme does not leave a 3' overhang.
Insufficient Nucleotide Concentration Low concentration of one or more NTPs can lead to stalling of the RNA polymerase.

Problem 3: Unexpected Transcript Size

Possible CauseRecommended Solution
Template-independent Transcription Some polymerases can add extra nucleotides to the 3' end of the transcript.
Plasmid Nicking Nicked plasmid templates can lead to the production of longer-than-expected transcripts.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting In Vitro Transcription with ac4CTP start IVT Experiment with ac4CTP check_yield Check RNA Yield and Integrity start->check_yield is_ok Yield and Size OK? check_yield->is_ok success Experiment Successful is_ok->success Yes troubleshoot Troubleshoot Issue is_ok->troubleshoot No low_yield Low/No Yield troubleshoot->low_yield bad_size Incorrect Transcript Size troubleshoot->bad_size check_reagents Check Reagent Quality (ac4CTP, DNA, Polymerase) low_yield->check_reagents check_setup Verify Experimental Setup (RNase-free, Linearization) bad_size->check_setup check_conditions Review Reaction Conditions (Temp, Time, Concentrations) check_reagents->check_conditions check_setup->check_conditions

Caption: A logical workflow for troubleshooting common issues encountered during in vitro transcription using N4-Acetylcytidine triphosphate.

Experimental Protocols

Quality Control of this compound using HPLC

This protocol provides a general framework for assessing the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the purity of ac4CTP and detect the presence of degradation products, such as the deacetylated form (CTP) or the diphosphate (B83284) and monophosphate forms.

Materials:

  • This compound sample

  • Milli-Q or HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Triethylammonium acetate (B1210297) (TEAA) buffer or similar ion-pairing reagent

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation:

    • Prepare Buffer A: 0.1 M TEAA in water.

    • Prepare Buffer B: 0.1 M TEAA in 50% acetonitrile.

    • Filter and degas both buffers before use.

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of approximately 1 mM in RNase-free water.

  • HPLC Analysis:

    • Equilibrate the C18 column with 100% Buffer A.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 0% to 50% Buffer B over 20-30 minutes.

    • Monitor the elution profile at 243 nm, which is the maximum absorbance wavelength for ac4CTP.[1]

  • Data Analysis:

    • The major peak should correspond to intact N4-Acetylcytidine triphosphate.

    • The presence of earlier eluting peaks may indicate the presence of more polar degradation products like CTP, ac4CDP, or ac4CMP.

    • Calculate the purity by integrating the peak areas. Purity is typically reported as the percentage of the main peak area relative to the total area of all nucleotide-related peaks. A purity of ≥ 95% is generally expected for high-quality reagents.[1]

Experimental Workflow for Quality Control

QC_Workflow HPLC Quality Control Workflow for ac4CTP start Start prep_buffers Prepare Mobile Phase Buffers (A & B) start->prep_buffers prep_sample Prepare ac4CTP Sample (Dilution) prep_buffers->prep_sample equilibrate Equilibrate HPLC Column prep_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at 243 nm run_gradient->detect analyze Analyze Chromatogram detect->analyze report Report Purity analyze->report

Caption: A step-by-step workflow for performing quality control analysis of this compound using HPLC.

References

Technical Support Center: N4-acetylcytidine Triphosphate (ac4CTP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-acetylcytidine triphosphate (ac4CTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of ac4CTP to prevent its degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is N4-acetylcytidine triphosphate (ac4CTP) and why is its stability important?

A1: N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life, including tRNA, rRNA, and mRNA.[1][2][3][4][5] The triphosphate form, ac4CTP, is used in applications like in vitro transcription (IVT) to incorporate ac4C into synthetic RNA molecules. Maintaining the chemical integrity of ac4CTP is critical because its degradation can lead to failed experiments, inaccurate results, and reduced efficacy of RNA-based therapeutics. The primary function of ac4C in RNA is to enhance the stability of duplex structures and regulate mRNA translation.[1][2][3][4][5]

Q2: What is the primary cause of ac4CTP degradation in aqueous solutions?

A2: The main degradation pathway for ac4CTP in aqueous solution is the hydrolysis of the N4-acetyl group, which converts ac4CTP back to cytidine (B196190) triphosphate (CTP).[6] This reaction is dependent on temperature and pH. A secondary concern is the potential for enzymatic degradation by nucleases (RNases) if reagents and labware are not properly handled.[7][8]

Q3: How does pH affect the stability of ac4CTP?

A3: While specific quantitative data for ac4CTP is limited, general principles for modified nucleotides suggest that pH is a critical factor.[9][10] Laboratory-grade water can often be slightly acidic, which can promote slow degradation of nucleotides over time.[9] For this reason, resuspending and storing modified nucleotides in a buffered solution, such as TE buffer (Tris-EDTA), at a pH of 7.5-8.0 is recommended to maintain stability.[8][9][10]

Q4: Can I repeatedly freeze and thaw my ac4CTP solution?

A4: While studies on standard oligonucleotides suggest they are not significantly impacted by numerous freeze-thaw cycles, it is still considered best practice to aliquot solutions into single-use volumes.[9][10] This practice minimizes the risk of contamination from repeated handling, such as the introduction of RNases, and prevents waste in case of a spill.[9] For modified RNA precursors like ac4CTP, minimizing freeze-thaw cycles by preparing aliquots is the most prudent approach.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield or failure in in vitro transcription (IVT) reactions. ac4CTP Degradation: The ac4CTP may have hydrolyzed back to CTP prior to or during the reaction, altering the effective nucleotide concentration.1. Use freshly prepared or properly stored aliquots of ac4CTP for each reaction. 2. Ensure the IVT buffer system maintains an optimal pH (typically 7.5-8.0).[9][11] 3. Minimize the time the reaction mix sits (B43327) at room temperature before incubation.
Sequencing results show cytosine (C) instead of the expected N4-acetylcytidine (ac4C). Hydrolysis of the Acetyl Group: The N4-acetyl group is labile and may have been lost during sample preparation, storage, or the experimental procedure itself.[6]1. Confirm the stability of your ac4CTP stock by running a quality control check (e.g., LC-MS). 2. Follow the recommended storage and handling protocols strictly. (See Protocol section below). 3. Ensure all solutions are prepared with nuclease-free, buffered water at the correct pH.[9][10]
Inconsistent results between experiments. Contamination or Improper Storage: Contamination with RNases or inconsistent storage temperatures can lead to variable degradation of ac4CTP between aliquots or experiments.[7][8]1. Always use certified nuclease-free tubes, tips, and reagents.[12] 2. Store ac4CTP aliquots at -80°C for long-term storage.[7][8] 3. Ensure your freezer maintains a stable temperature.

Experimental Protocols & Methodologies

Protocol 1: Resuspension and Aliquoting of Lyophilized ac4CTP

This protocol outlines the steps for safely resuspending and storing ac4CTP to create stable, long-term stocks.

Materials:

  • Lyophilized ac4CTP

  • Nuclease-free TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Nuclease-free water

  • Nuclease-free microcentrifuge tubes

  • Calibrated micropipettes with nuclease-free filter tips

Methodology:

  • Pre-Requisite: Before opening the vial, briefly centrifuge the lyophilized ac4CTP powder to ensure all contents are at the bottom.

  • Resuspension: To create a 100 mM stock solution, add the appropriate volume of nuclease-free TE Buffer (pH 8.0). TE buffer is preferred over water as it maintains a stable pH, preventing acid-catalyzed hydrolysis.[8][9][10]

  • Dissolution: Gently vortex the vial and then pulse-spin in a microcentrifuge to collect the entire solution. Let the solution sit on ice for 5-10 minutes to ensure complete dissolution.

  • Aliquoting: Dispense the ac4CTP solution into single-use aliquots (e.g., 10-20 µL) in nuclease-free microcentrifuge tubes. This practice is crucial to avoid contamination and degradation from multiple freeze-thaw cycles.[8][9]

  • Storage: Label the aliquots clearly and store them immediately at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.[7][8]

Protocol 2: Quality Control of ac4CTP Aqueous Solutions

To verify the integrity of ac4CTP, especially for critical applications, liquid chromatography-mass spectrometry (LC-MS) can be used.

Methodology:

  • Sample Preparation: Thaw an aliquot of your ac4CTP stock solution on ice. Dilute the sample to an appropriate concentration (e.g., 10-100 µM) using a suitable mobile phase-compatible buffer.

  • LC-MS Analysis: Use reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer.[2]

  • Data Analysis:

    • Chromatogram: Look for a major peak corresponding to the retention time of ac4CTP. The presence of a significant secondary peak at the retention time for CTP indicates degradation via hydrolysis.[6]

    • Mass Spectrum: Confirm the identity of the peaks by their mass-to-charge ratio (m/z). The expected exact mass for the free acid form of ac4CTP is 525.00 g/mol .[13]

Data Summary

While specific degradation kinetics for ac4CTP are not widely published, stability data for general and modified oligonucleotides provide a strong basis for handling recommendations.

Table 1: Recommended Storage Conditions for Modified Nucleotides like ac4CTP

Storage ConditionRecommended MediumEstimated StabilityRationale
Long-Term TE Buffer (pH 7.5-8.0)>2 yearsFrozen storage is optimal.[9] TE buffer prevents potential acid-catalyzed degradation.[9][10]
Short-Term TE Buffer (pH 7.5-8.0)~1 yearRefrigeration is suitable for short periods, with buffer providing more stability than water.[9]
Room Temperature TE Buffer (pH 7.5-8.0)Up to a few monthsTE buffer offers the best protection against degradation at ambient temperatures compared to water or dry storage.[10]
Shipping/Transient Dry (Lyophilized)Several weeks at 37°CDry oligonucleotides are stable for short periods at elevated temperatures, making them suitable for shipping.[8][10]

Diagrams and Workflows

Degradation_Pathway ac4CTP ac4CTP (N4-acetylcytidine triphosphate) CTP CTP (Cytidine triphosphate) ac4CTP->CTP Hydrolysis (Loss of acetyl group) Degraded_Products Further Degraded Products CTP->Degraded_Products Hydrolysis High_Temp High Temperature High_Temp->ac4CTP accelerates Non_Neutral_pH Non-Neutral pH (especially acidic) Non_Neutral_pH->ac4CTP accelerates RNases RNase Contamination RNases->ac4CTP accelerates

Caption: Primary degradation pathway of ac4CTP in aqueous solution.

Workflow_ac4CTP_Handling start Start: Lyophilized ac4CTP resuspend Resuspend in Nuclease-Free TE Buffer (pH 8.0) start->resuspend aliquot Create Single-Use Aliquots resuspend->aliquot storage Store Aliquots at -80°C aliquot->storage use Thaw Single Aliquot on Ice for Use storage->use As Needed experiment Use Immediately in Experiment (e.g., IVT) use->experiment end End experiment->end

Caption: Recommended workflow for handling ac4CTP to minimize degradation.

Troubleshooting_Flowchart decision decision action action issue Problem: Poor IVT Yield or Inconsistent Results check_storage Were aliquots stored at -80°C in TE buffer? issue->check_storage check_reagents Were all reagents and hardware nuclease-free? check_storage->check_reagents Yes root_cause1 Root Cause: Improper Storage (Degradation) check_storage->root_cause1 No check_freshness Was a fresh aliquot used for the experiment? check_reagents->check_freshness Yes root_cause2 Root Cause: RNase Contamination (Degradation) check_reagents->root_cause2 No root_cause3 Root Cause: Multiple Freeze-Thaws (Degradation/Contamination) check_freshness->root_cause3 No solution1 Action: Re-aliquot stock and store properly. root_cause1->solution1 solution2 Action: Use certified nuclease- free materials. root_cause2->solution2 solution3 Action: Always use a new aliquot for each experiment. root_cause3->solution3

References

Overcoming low yield in ac4C-containing RNA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of N4-acetylcytidine (ac4C)-containing RNA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yield and other common issues during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard phosphoramidite (B1245037) chemistry for synthesizing ac4C-containing RNA?

A1: Standard solid-phase RNA synthesis protocols are incompatible with the production of ac4C-containing RNA because they utilize N4-acetylation as a protecting group for cytidine.[1][2] These standard methods are designed to remove this acetyl group during the final deprotection steps, which are typically performed under nucleophilic conditions.[1][2] The N4-acetyl group of the desired ac4C modification is also labile under these conditions and would be cleaved.[1]

Q2: What is the general strategy to successfully synthesize ac4C-containing RNA?

A2: A successful approach requires an orthogonal protection strategy. This involves using protecting groups for the other nucleobases and a solid-phase support linkage that can be cleaved under non-nucleophilic conditions, thereby preserving the N4-acetyl group on the target cytidine.[1] A proven method employs N-cyanoethyl O-carbamate (N-ceoc) protecting groups for other bases and a photocleavable linker for the solid support.[1]

Q3: What are the key optimization steps to improve the yield of ac4C-containing RNA?

A3: Critical optimizations include on-column deprotection, buffered photolytic cleavage from the solid support, and buffered desilylation conditions to minimize byproducts.[1] Additionally, using an N-unprotected guanosine (B1672433) phosphoramidite and omitting the 5'-capping step can further improve the accumulation of the full-length product.[1]

Q4: How can I purify the final ac4C-containing RNA oligonucleotide?

A4: Polyacrylamide gel electrophoresis (PAGE) is an effective method for purifying the crude product and separating the full-length ac4C-containing RNA from shorter truncation products.[1] Following purification, the identity and purity of the RNA can be confirmed using methods like MALDI-TOF mass spectrometry.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of ac4C-containing RNA.

Problem Potential Cause Recommended Solution
Low yield of full-length product Inefficient Coupling: The phosphoramidite coupling efficiency may be suboptimal.- Ensure the use of a suitable activator like ETT. - A standard coupling time of 6 minutes is generally effective.[1] - Consider using an N-unprotected guanosine phosphoramidite, which has been shown to improve the accumulation of full-length products.[1]
Loss of Product During Workup: The product may be lost during the cleavage and deprotection steps.- Follow the optimized protocol for on-column deprotection, buffered photolytic cleavage, and buffered desilylation.[1]
Presence of a significant amount of deacetylated product Cleavage of the N4-acetyl group: The N4-acetyl group is sensitive to nucleophilic and certain photolytic conditions.- Avoid Nucleophilic Reagents: Do not use standard deprotection reagents like morpholine, which can cleave the acetyl group.[1] - Optimize Photolysis: Perform photolytic cleavage in a buffered acetonitrile (B52724) solvent. This has been shown to dramatically reduce deacetylation from approximately 47% to less than 5%.[1] - Buffered Desilylation: Add a non-nucleophilic base like Hunig's base to the desilylation reaction to modestly reduce deacetylation.[1]
Truncated RNA sequences observed in the final product Incomplete Coupling Reactions: Failure of the phosphoramidite to couple at each cycle.- Omission of Capping: In the specialized protocol for ac4C synthesis, the 5'-OH capping step (e.g., with acetic anhydride) is omitted to prevent side reactions. This means that unreacted hydroxyl groups will lead to truncated sequences. Optimizing coupling efficiency is therefore critical.[1]
Difficulty in purifying the final product Presence of closely migrating impurities: Deacetylated products or other byproducts can co-migrate with the desired product during purification.- By minimizing the formation of byproducts, particularly the deacetylated species, subsequent purification by PAGE is greatly simplified.[1] Ensure the optimized deprotection and cleavage conditions are strictly followed.

Quantitative Data Summary

The following table summarizes the impact of optimized conditions on the reduction of the primary byproduct, deacetylated RNA, during the synthesis process.

Condition Observed Deacetylation Reference
Initial photolysis and 2′-O-TBS removal conditions~47%[1]
Addition of Hunig's base to the desilylation reactionReduced from 47% to 35%[1]
Changing photolysis solvent to buffered acetonitrileReduced to < 5%[1]

Key Experimental Protocols

Protocol 1: Solid-Phase Synthesis of ac4C-Containing RNA

This protocol is based on the optimized method described by Bartee et al.[1]

  • Synthesis: Automated solid-phase RNA synthesis is performed on a synthesizer using a photocleavable solid support.

    • Phosphoramidites: Use N-ceoc protected phosphoramidites for A, C, and U, and an N-unprotected phosphoramidite for G. The ac4C phosphoramidite is used at the desired position.

    • Coupling: Employ ETT as the activator with a coupling time of 6 minutes.

    • Oxidation: Use standard I2, pyridine, and H2O for the oxidation step.

    • Decapping: Use 3% TCA in DCM for the decapping step.

    • Capping: The 5'-OH capping step is omitted.

  • On-Column Deprotection (Removal of N-ceoc groups):

    • Following synthesis, treat the solid support with a solution of DBU to remove the N-ceoc protecting groups from the nucleobases.

  • Photolytic Cleavage (Release from Solid Support):

    • Transfer the solid support to a suitable reaction vessel.

    • Suspend the support in buffered acetonitrile.

    • Irradiate with a suitable light source (e.g., a photoreactor) to cleave the RNA from the support.

  • Desilylation (Removal of 2'-OH protecting groups):

    • After cleavage, treat the RNA solution with a desilylating agent (e.g., a fluoride (B91410) source) in the presence of Hunig's base.

  • Purification:

    • Purify the crude RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the bands by UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice.

    • Desalt the purified RNA.

  • Analysis:

    • Confirm the mass and purity of the final product using MALDI-TOF mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_deprotection Cleavage & Deprotection cluster_purification_analysis Purification & Analysis synthesis Automated Synthesis (Photocleavable Support, N-ceoc PGs) deprotection On-Column Deprotection (DBU Treatment) synthesis->deprotection 1 cleavage Photolytic Cleavage (Buffered Acetonitrile) deprotection->cleavage 2 desilylation Desilylation (Fluoride Source + Hunig's Base) cleavage->desilylation 3 purification PAGE Purification desilylation->purification 4 analysis MALDI-TOF MS Analysis purification->analysis 5

Caption: Workflow for the chemical synthesis of ac4C-containing RNA.

troubleshooting_logic start Low Yield or Impure Product q1 High percentage of deacetylated product? start->q1 solution1 Optimize Photolysis: Use buffered acetonitrile. Optimize Desilylation: Add Hunig's base. q1->solution1 Yes q2 Significant amount of truncated sequences? q1->q2 No solution1->q2 solution2 Optimize Coupling Efficiency: - Ensure potent activator (ETT). - Use unprotected G phosphoramidite. q2->solution2 Yes end Improved Yield and Purity q2->end No solution2->end

Caption: Troubleshooting logic for ac4C RNA synthesis issues.

References

Addressing antibody specificity issues in ac4C immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N4-acetylcytidine (ac4C) immunoprecipitation techniques. Our goal is to help you overcome common challenges and ensure the specificity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with ac4C immunoprecipitation?

Researchers often face several challenges in ac4C immunoprecipitation (IP), primarily due to the nature of the modification and the reagents involved:

  • Low Abundance of ac4C: N4-acetylcytidine is a low-abundance modification in many RNA species, which can make its detection and enrichment challenging.[1]

  • Chemical Instability: The acetyl group on ac4C can be labile, particularly under conditions of high pH or elevated temperatures that might be used during RNA fragmentation, potentially leading to signal loss.[2]

  • Antibody Specificity: Ensuring the antibody specifically recognizes ac4C and does not cross-react with other RNA modifications is crucial for obtaining reliable data.[1] Cross-reactivity can lead to false-positive results.[1]

  • High Background: Non-specific binding of RNA to the antibody or beads can result in high background signal, obscuring the true ac4C-specific enrichment.[3]

Q2: How can I validate the specificity of my anti-ac4C antibody?

Antibody validation is a critical step to ensure the reliability of your ac4C IP data. Several methods can be employed:

  • Dot Blot Analysis: This is a common method to assess antibody specificity.[4][5] You can spot synthetic RNA oligonucleotides containing ac4C, as well as other modifications (like m5C, hm5C) and unmodified cytidine, onto a membrane and probe it with the anti-ac4C antibody. A specific antibody should only detect the ac4C-containing oligo.[5]

  • Competitive ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used to determine the antibody's specificity. In a competitive ELISA, free ac4C nucleosides or other modified nucleosides are used to compete with the coated ac4C-containing antigen for antibody binding. A specific antibody will show a significant decrease in signal only in the presence of the ac4C competitor.[6][7][8]

  • Genetic Knockout/Knockdown: Using cells where the enzyme responsible for ac4C deposition, NAT10, has been knocked out or knocked down is a powerful in vivo validation method.[2] A significant reduction in the ac4C IP signal in these cells compared to wild-type cells confirms the antibody's specificity for the NAT10-dependent modification.[5]

  • Chemical Treatment: Treatment of RNA with hydroxylamine (B1172632) can remove the acetyl group from ac4C.[5][9] A specific antibody should show a greatly reduced signal after hydroxylamine treatment of the RNA sample.[5][9]

Q3: What are the key considerations for a successful ac4C RNA Immunoprecipitation (acRIP-seq) experiment?

For a successful acRIP-seq experiment, consider the following:

  • High-Quality RNA: Start with high-quality, intact RNA.

  • Appropriate Fragmentation: RNA fragmentation is necessary for mapping ac4C sites. However, harsh fragmentation methods (e.g., alkaline hydrolysis) can lead to the loss of the acetyl group.[2] Enzymatic or cation-based fragmentation methods are generally preferred.

  • Optimized Antibody Concentration: The optimal amount of antibody should be determined empirically for each experiment to ensure efficient pulldown without increasing non-specific binding.[6][8]

  • Proper Controls: Include appropriate controls in your experiment, such as an isotype-matched IgG control and input samples (RNA that has not been immunoprecipitated).[2] These controls are essential for identifying non-specific binding and for calculating enrichment.

  • Bioinformatics Analysis: Use stringent peak calling algorithms and compare your ac4C IP data to input and IgG controls to identify true enrichment sites.[1][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background in IgG/Mock IP Control 1. Excessive antibody: Using too much antibody can lead to non-specific binding. 2. Non-specific binding to beads: The beads themselves can bind RNA non-specifically.[3] 3. Incomplete chromatin/RNA fragmentation: Large RNA fragments can be trapped non-specifically. 4. Contaminated reagents. [3]1. Optimize antibody concentration: Perform a titration to find the lowest concentration of antibody that gives a good signal-to-noise ratio.[3] 2. Pre-clear beads: Incubate the fragmented RNA with beads alone before adding the antibody to remove molecules that bind non-specifically.[3] 3. Optimize fragmentation: Ensure RNA fragments are within the desired size range (e.g., 100-500 nucleotides).[1] 4. Use fresh, high-quality reagents and increase the number of washes. [3]
Low or No Signal in ac4C IP 1. Ineffective antibody: The antibody may have low affinity or may not be suitable for immunoprecipitation. 2. Insufficient antibody: The amount of antibody may be too low to capture the target.[3] 3. Low abundance of ac4C in the sample: The target modification may be present at very low levels.[1] 4. Loss of ac4C modification during sample prep: The acetyl group may have been lost due to harsh conditions.[2]1. Use a validated antibody: Ensure your antibody has been validated for IP. Check manufacturer's data or perform your own validation (see FAQs). 2. Increase antibody amount: Titrate the antibody to a higher concentration.[3][8] 3. Increase starting material: Use a larger amount of input RNA. 4. Optimize RNA fragmentation: Use milder fragmentation methods that preserve the ac4C mark.[2]
Inconsistent Results Between Replicates 1. Variability in experimental technique: Inconsistent handling, timing, or reagent volumes. 2. Biological variability: Differences between cell cultures or tissue samples. 3. Issues with library preparation (for acRIP-seq). 1. Standardize the protocol: Ensure all steps are performed consistently for all samples. 2. Use biological replicates: Average the results from multiple independent experiments to account for biological variation. 3. Ensure high-quality library preparation: Follow the library preparation kit instructions carefully and perform quality control checks.

Quantitative Data Summary

Table 1: Commercially Available Anti-ac4C Antibodies and Validation Data

Vendor Product ID Host Type Validated Applications Key Validation Data Summary
Abcam ab252215RabbitRecombinant MonoclonalDot BlotShows no cross-reactivity with m5C or hm5C in dot blot analysis. Signal is reduced by hydroxylamine treatment and in NAT10 knockout cells.[5]
Diagenode C15200252MouseMonoclonalRIP, ELISADemonstrates high specificity for ac4C over m4C and unmodified cytosine in ELISA. Shows successful enrichment of ac4C-containing RNA in a titration experiment.[6][8]
Proteintech 68498-1-IgMouseMonoclonalRIP, Dot Blot, ELISAIndirect and competitive ELISA results indicate specificity for ac4C.[7]
Bethyl Laboratories A309555ARabbitPolyclonalDot BlotValidated for dot blot applications.[4]

Experimental Protocols & Workflows

Protocol: Dot Blot for Antibody Specificity Validation
  • Prepare RNA Samples: Synthesize or obtain RNA oligonucleotides (~30-50 nt) with a central ac4C, as well as control oligos with unmodified C, m5C, and hm5C.

  • Spotting: Carefully spot serial dilutions of the RNA samples (e.g., 100 ng, 50 ng, 25 ng) onto a positively charged nylon membrane.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-ac4C antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Control: Methylene blue staining of a replicate membrane can be used to confirm equal loading of RNA.[11]

Workflow Diagrams

Caption: Workflow for validating the specificity of an anti-ac4C antibody.

acRIP_Troubleshooting_Workflow cluster_troubleshooting acRIP-seq Troubleshooting start Problem with acRIP-seq check_high_bg High Background in IgG? start->check_high_bg check_low_signal Low/No Signal in IP? start->check_low_signal check_high_bg->check_low_signal No optimize_ab Optimize Ab Concentration check_high_bg->optimize_ab Yes check_low_signal->start No, other issue validate_ab Validate Antibody Specificity check_low_signal->validate_ab Yes preclear_beads Pre-clear with Beads optimize_ab->preclear_beads optimize_frag Optimize RNA Fragmentation preclear_beads->optimize_frag increase_washes Increase Wash Steps optimize_frag->increase_washes resolved Issue Resolved increase_washes->resolved increase_ab Increase Antibody Amount validate_ab->increase_ab increase_rna Increase Input RNA increase_ab->increase_rna check_frag_method Use Milder Fragmentation increase_rna->check_frag_method check_frag_method->resolved

Caption: Decision tree for troubleshooting common acRIP-seq issues.

References

Critical parameters and controls for sequencing-based ac4C detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing sequencing-based methods to detect N4-acetylcytidine (ac4C).

Frequently Asked Questions (FAQs)

Q1: What are the primary sequencing-based methods for detecting ac4C at single-nucleotide resolution?

The two main methods are ac4C-seq and RedaC:T-seq . Both rely on the chemical reduction of ac4C to a tetrahydro-ac4C intermediate, which is misread during reverse transcription, leading to a C>T transition in the final sequencing data.[1][2] The key difference lies in the reducing agent and reaction conditions.

Q2: What are the critical negative controls required for a reliable ac4C sequencing experiment?

To ensure the specificity of ac4C detection and minimize false positives, the following negative controls are essential:

  • Genetic Control: RNA from a cell line with a knockout or knockdown of the primary ac4C writer enzyme, NAT10. This is crucial to confirm that the detected signal is dependent on NAT10 activity.

  • Chemical Deacetylation Control: Treating the RNA with mild alkaline conditions to hydrolyze the acetyl group from ac4C before the reduction step. This control helps to distinguish ac4C from other modifications that might be susceptible to the reducing agent.[1][3]

  • Mock-Treated Control: A sample that goes through the entire experimental procedure without the addition of the reducing agent. This control accounts for background C>T mutations that may arise from other experimental steps.[3][4]

Q3: What are the potential off-target modifications that can be detected by these methods?

Borohydride-based reducing agents are not entirely specific to ac4C. Other modified bases such as 7-methylguanosine (B147621) (m7G), dihydrouridine (D), and N3-methylcytidine (m3C) can also be reduced, potentially leading to signals in the sequencing data.[1] The use of appropriate controls, particularly the NAT10 genetic control, is critical to differentiate true ac4C sites from these off-targets.

Troubleshooting Guide

Problem 1: Low C>T transition rates at known ac4C sites.

Possible Cause Recommended Solution
Inefficient Chemical Reduction Optimize the concentration of the reducing agent, reaction temperature, and incubation time. Ensure the reducing agent is fresh and has been stored correctly to prevent inactivation.[3] For RedaC:T-seq, NaBH4 is used at 55°C, while ac4C-seq uses NaCNBH3 at 20°C.[2]
RNA Degradation Check the integrity of the RNA before and after the reduction step using a Bioanalyzer or agarose (B213101) gel electrophoresis.[3][5] Use RNase-free reagents and techniques throughout the protocol.[5]
Suboptimal Reverse Transcription Use a reverse transcriptase known to efficiently read through modified bases. The choice of reverse transcriptase can influence the C>T misincorporation rate.
Low Sequencing Depth Insufficient sequencing depth can lead to poor statistical power for detecting C>T transitions, especially for low-stoichiometry sites. Aim for a high sequencing depth to accurately quantify modification rates.

Problem 2: High background of C>T transitions in negative controls.

Possible Cause Recommended Solution
Spontaneous Cytidine (B196190) Deamination Harsh chemical treatments (e.g., prolonged high temperature or extreme pH) can cause cytidine deamination to uridine, resulting in C>T transitions. Ensure that reaction conditions are within the recommended ranges.
Contamination Ensure a clean working environment and use of nuclease-free water and reagents to prevent contamination that could lead to RNA damage and mutations.
Bioinformatic Misalignment Errors in read mapping, especially around repetitive regions or single nucleotide polymorphisms (SNPs), can be misinterpreted as C>T transitions. Use stringent alignment parameters and filter out known SNPs.

Problem 3: Significant RNA degradation after the chemical reduction step.

Possible Cause Recommended Solution
Harsh Reaction Conditions Prolonged incubation at high temperatures or extreme pH can lead to RNA fragmentation. Optimize the reaction time and temperature to balance reduction efficiency and RNA integrity. ac4C-seq, which uses milder temperature conditions, may result in less degradation compared to RedaC:T-seq.[2]
Presence of RNases Ensure all solutions and equipment are RNase-free.[5] Consider adding an RNase inhibitor to the reaction mixture if degradation persists.

Critical Parameters and Controls

The following tables summarize the key quantitative parameters and controls for ac4C-seq and RedaC:T-seq.

Table 1: Critical Experimental Parameters

Parameterac4C-seqRedaC:T-seq
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)Sodium Borohydride (NaBH₄)
Reaction Temperature 20°C[2]55°C[2]
Reaction Time 20 minutes[2]1 hour[2]
pH Condition Acidic[4]Basic[2]

Table 2: Essential Controls for Data Interpretation

Control TypePurposeExpected Outcome
NAT10 Knockout/Knockdown To confirm the signal is from NAT10-mediated ac4C.Significant reduction or absence of C>T transitions at ac4C sites.
Chemical Deacetylation To differentiate ac4C from other reducible modifications.Reduction of C>T signal at ac4C sites.[1][3]
Mock Treatment To assess the background C>T mutation rate.Low levels of C>T transitions not specific to ac4C sites.[3][4]
Synthetic Spike-ins To quantify the efficiency of the chemical reaction and reverse transcription.Known C>T transition rates at defined ac4C positions.[4]

Experimental Protocols

Protocol 1: RNA Preparation and QC

  • Isolate total RNA from cells or tissues using a standard Trizol extraction method.

  • Assess the quality and quantity of the isolated RNA using a NanoDrop spectrophotometer and a Bioanalyzer. High-quality RNA should have a RIN score > 7.

  • Perform rRNA depletion to enrich for mRNA and other non-ribosomal RNAs.

Protocol 2: ac4C Chemical Reduction (RedaC:T-seq)

  • For each RNA sample, prepare a reaction mixture containing the RNA in a basic buffer.

  • Add freshly prepared Sodium Borohydride (NaBH₄) to a final concentration of 2 mM.

  • Incubate the reaction at 55°C for 1 hour.[2]

  • Quench the reaction and purify the RNA using a suitable RNA cleanup kit.

  • Assess the integrity of the treated RNA on a Bioanalyzer.[5]

Protocol 3: Library Preparation and Sequencing

  • Fragment the reduced RNA to the desired size range for sequencing.

  • Proceed with a standard RNA sequencing library preparation protocol, including reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Perform high-throughput sequencing on an Illumina platform.

Visual Workflows

ac4C_Detection_Workflow Overall Workflow for Sequencing-Based ac4C Detection cluster_rna_prep RNA Preparation cluster_treatment Chemical Treatment & Controls cluster_sequencing Sequencing cluster_analysis Data Analysis rna_isolation Total RNA Isolation rrna_depletion rRNA Depletion rna_isolation->rrna_depletion rna_qc RNA Quality Control rrna_depletion->rna_qc experimental Experimental Sample (Reduction) rna_qc->experimental control_mock Mock-Treated Control (No Reducing Agent) rna_qc->control_mock control_deacetyl Deacetylation Control (Alkali Treatment) rna_qc->control_deacetyl control_nat10 NAT10 KO/KD Control rna_qc->control_nat10 fragmentation RNA Fragmentation experimental->fragmentation control_mock->fragmentation control_deacetyl->fragmentation control_nat10->fragmentation rt Reverse Transcription fragmentation->rt library_prep Library Preparation rt->library_prep sequencing High-Throughput Sequencing library_prep->sequencing mapping Read Mapping sequencing->mapping variant_calling C>T Variant Calling mapping->variant_calling peak_calling ac4C Site Identification variant_calling->peak_calling quantification Stoichiometry Estimation peak_calling->quantification

Caption: High-level workflow for ac4C detection.

Troubleshooting_Low_CT Troubleshooting: Low C>T Signal cluster_causes Potential Causes cluster_solutions Solutions start Low C>T Signal at ac4C sites cause1 Inefficient Reduction start->cause1 cause2 RNA Degradation start->cause2 cause3 Suboptimal RT start->cause3 cause4 Low Sequencing Depth start->cause4 solution1 Optimize reaction conditions (temp, time, reagent freshness) cause1->solution1 solution2 Check RNA integrity (Bioanalyzer) cause2->solution2 solution3 Use appropriate reverse transcriptase cause3->solution3 solution4 Increase sequencing read depth cause4->solution4

Caption: Troubleshooting logic for low C>T signals.

References

Technical Support Center: Optimizing NaCNBH3 Reduction of N4-acetylcytidine (ac4C)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the sodium cyanoborohydride (NaCNBH3) reduction of N4-acetylcytidine (ac4C).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of reducing ac4C with NaCNBH3?

A1: The reduction of N4-acetylcytidine (ac4C) to N4-acetyl-3,4,5,6-tetrahydrocytidine using NaCNBH3 is a critical step in methods developed for the base-resolution mapping of this RNA modification, such as ac4C-seq and RetraC:T.[1][2][3] The resulting reduced base alters its base-pairing properties during reverse transcription, leading to a C-to-T transition in sequencing data, which allows for the precise identification of ac4C sites.[1][2]

Q2: What are the typical reaction conditions for the NaCNBH3 reduction of ac4C in RNA?

A2: The reduction is typically carried out under acidic conditions to facilitate the reaction.[2][4] Protonation of ac4C under acidic conditions makes it more reactive towards NaCNBH3.[4] Common conditions involve treating the RNA with NaCNBH3 at a pH of 1, achieved by adding HCl.[2][4] The reaction is often performed at room temperature (e.g., 20°C) for a short duration, ranging from 5 to 20 minutes.[1]

Q3: Why are acidic conditions necessary for this reaction?

A3: Acidic conditions (pH 1) are crucial for the protonation of ac4C, which hyperactivates it for reduction by NaCNBH3.[4] This increased reactivity is essential for efficient conversion to tetrahydro-ac4C. In contrast to NaBH4 reductions which are performed in basic conditions, the acidic environment for NaCNBH3 reduction helps to prevent the passive deacetylation of ac4C, a significant side reaction under alkaline conditions.[1][5]

Q4: What is the mechanism of the NaCNBH3 reduction of ac4C?

A4: The N4-acetylation of cytidine (B196190) withdraws electron density from the pyrimidine (B1678525) ring, making the 5,6-double bond susceptible to nucleophilic attack by a hydride donor like NaCNBH3.[2][6] Under acidic conditions, the imine functionality within the ac4C ring is protonated to form an iminium ion, which is more electrophilic and readily reduced by the mild reducing agent NaCNBH3.[7][8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low C-to-T misincorporation rate Incomplete reduction of ac4C.- Ensure the pH of the reaction is acidic (pH 1) to maximize ac4C reactivity.[4]- Verify the activity of the NaCNBH3 reagent. It can degrade upon exposure to moisture.[2]- Optimize the reaction time. While short reaction times (5-20 min) are recommended to minimize RNA degradation, insufficient time may lead to incomplete reduction.[1]
Significant RNA degradation RNA is inherently susceptible to degradation, and exposure to NaCNBH3 can exacerbate this.[1]- Minimize the reaction time as much as possible while still achieving efficient reduction. A 5-minute incubation has been shown to be effective.[1]- Ensure all solutions and equipment are RNase-free.[2]- After quenching the reaction, proceed immediately to RNA purification to remove reactants.
No bubbles observed upon quenching with acid (if applicable in a different context) In protocols where the reaction is quenched with acid, a lack of bubbles (H2 gas) can indicate inactive NaCNBH3.- Use a fresh batch of NaCNBH3. Store the reagent in a desiccator to prevent inactivation by humidity.[10]
High background C-to-T mutations Off-target reactions or sequencing errors.- Include a mock-treated control (acidic conditions without NaCNBH3) to assess the background mutation rate.[2]- The acidic conditions for NaCNBH3 reduction buffer against off-target deacetylation, but deamination can be an issue.[1][5] Careful analysis of control samples is crucial.
Inconsistent results between experiments Variability in reaction setup.- Precisely control the pH, temperature, and reaction time. Small variations can impact the efficiency of the reduction and the extent of side reactions.- Ensure consistent RNA quality and quantity across all experiments.

Data Presentation

Table 1: Comparison of Reaction Conditions for ac4C Reduction

ParameterNaCNBH3 Reduction (ac4C-seq)NaBH4 Reduction (RedaC:T-seq)
pH Acidic (pH 1)[2][4]Basic (pH 10)[4]
Temperature 20°C[1]55°C[1]
Time 5 - 20 minutes[1]1 hour[1]
Primary Advantage Minimizes passive deacetylation.[1]Can lead to RNA fragmentation suitable for sequencing.[5]
Primary Disadvantage Can cause RNA degradation.[1]Can cause significant passive deacetylation.[1][5]

Table 2: Kinetic Data for ac4C Reduction and Hydrolysis

ConditionReactionRelative Rate
Acidic (pH 1)ac4C Reduction with NaCNBH3~250-fold faster than hydrolysis[2]
Acidic (pH 1)Acid-catalyzed Hydrolysis of ac4CSlow compared to reduction[2][4]
Basic (pH 10)Base-catalyzed Hydrolysis of ac4COccurs at a similar rate to acid-catalyzed hydrolysis[4]

Experimental Protocols

Protocol: NaCNBH3 Reduction of ac4C in RNA for Sequencing (ac4C-seq)

This protocol is adapted from established ac4C-seq methodologies.[1][2]

  • RNA Preparation: Resuspend up to 5 µg of total RNA in RNase-free water.

  • Mock Treatment (Control):

    • To a control aliquot of RNA, add HCl to a final concentration of 100 mM.

    • Incubate at 20°C for 5-20 minutes.

  • NaCNBH3 Reduction:

    • Prepare a fresh solution of 100 mM NaCNBH3 in 100 mM HCl.

    • Add the NaCNBH3 solution to the RNA sample to a final concentration of 100 mM NaCNBH3.

    • Incubate at 20°C for 5-20 minutes.

  • Quenching the Reaction:

    • Place the reaction on ice.

    • Add 30 µL of 1 M TRIS (pH 8.0) to quench the reaction.[1]

  • RNA Purification:

    • Purify the RNA using an appropriate method, such as ethanol (B145695) precipitation with a co-precipitant like linear acrylamide.

    • Wash the RNA pellet twice with 75% ethanol.

    • Resuspend the purified RNA in RNase-free water.

  • Downstream Processing: The reduced RNA is now ready for downstream applications such as library preparation for high-throughput sequencing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Chemical Treatment cluster_library Library Preparation & Sequencing cluster_analysis Data Analysis RNA Total RNA Sample SpikeIn Add Synthetic ac4C Spike-in RNA->SpikeIn Split Split into Three Samples SpikeIn->Split Reduction NaCNBH3 in Acid (Reduction) Split->Reduction Mock Acid Only (Mock Control) Split->Mock Deacetyl Deacetylation + NaCNBH3 (Deacetyl Control) Split->Deacetyl Fragment RNA Fragmentation Reduction->Fragment Mock->Fragment Deacetyl->Fragment Ligation 3' Adapter Ligation Fragment->Ligation RT Reverse Transcription (C>T misincorporation) Ligation->RT Library cDNA Library Construction RT->Library Seq High-Throughput Sequencing Library->Seq Analysis Bioinformatic Pipeline: Identify C>T mismatches in Reduced vs. Controls Seq->Analysis

Caption: Workflow for ac4C-seq, from sample preparation to data analysis.

reaction_logic ac4C ac4C in RNA Protonated_ac4C Protonated ac4C (Iminium Ion) ac4C->Protonated_ac4C + Acid (pH 1) Deacetylation Deacetylation (Side Reaction) ac4C->Deacetylation Basic Conditions (e.g., NaBH4 method) Reduced_ac4C Reduced ac4C (Tetrahydro-ac4C) Protonated_ac4C->Reduced_ac4C + NaCNBH3 RT_Mismatch Reverse Transcription Causes C>T Mismatch Reduced_ac4C->RT_Mismatch Cytidine Cytidine Deacetylation->Cytidine No_Signal Loss of ac4C Signal Cytidine->No_Signal

Caption: Key chemical transformations in ac4C detection methods.

References

Stability of N4-Acetylcytidine triphosphate sodium to short-term temperature exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of N4-Acetylcytidine triphosphate sodium (ac4CTP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for ac4CTP sodium salt?

A1: For optimal stability, this compound salt should be stored at -20°C.[1] Some suppliers also recommend storage at -80°C and protection from light.[2]

Q2: My shipment of ac4CTP arrived on gel packs, and it has thawed. Is it still usable?

A2: Yes, the product is likely still usable. Suppliers often ship ac4CTP on gel packs, and short-term exposure to ambient temperatures (up to one cumulative week) is generally considered acceptable.[1][3] However, upon receipt, it should be immediately stored at the recommended -20°C.

Q3: How many freeze-thaw cycles can ac4CTP tolerate?

A3: While specific data on freeze-thaw cycles for ac4CTP is limited, it is best practice for all nucleotide triphosphates to minimize the number of cycles. For frequent use, we recommend aliquoting the stock solution into smaller, single-use volumes. This prevents repeated temperature cycling of the entire stock. Generally, nucleotide solutions are more stable at a slightly alkaline pH of around 8.5, which can improve stability during freeze-thaw cycles.[4]

Q4: Is ac4CTP stable in aqueous solutions?

A4: N4-Acetylcytidine triphosphate is noted to be unstable in solutions; therefore, freshly prepared solutions are recommended for experiments.[2] The acetyl group on N4-acetylcytidine (ac4C) can be sensitive, particularly to high pH and elevated temperatures, which can lead to deacetylation.[5]

Q5: What is the primary application of ac4CTP?

A5: ac4CTP is efficiently used as a substrate for T7 RNA Polymerase-catalyzed in vitro transcription (IVT) to produce mRNA containing the N4-acetylcytidine modification.[1][2] This modification has been shown to promote translation efficiency.[3]

Stability Data Summary

ConditionTemperatureDurationRecommendation
Long-Term Storage -20°CUp to 12 monthsOptimal - Ensures maximum shelf-life and activity.[1]
Shipping/Short-Term AmbientUp to 1 week (cumulative)Acceptable - Product should be moved to -20°C storage upon receipt.[1][3]
Benchtop Use 4°C (on ice)During experiment setupRequired - Keep on ice at all times during handling to minimize degradation.[6]
Elevated Temperature > 37°CAvoidNot Recommended - Risk of triphosphate hydrolysis and deacetylation increases significantly.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving ac4CTP, particularly in vitro transcription for mRNA synthesis.

IssuePotential Cause(s)Recommended Action(s)
Low or No mRNA Yield 1. Degraded ac4CTP: Improper storage or handling may have led to the degradation of the nucleotide.- Ensure ac4CTP was stored at -20°C and handled on ice. - Use a fresh aliquot of ac4CTP for the reaction. - Confirm the integrity of other NTPs in the reaction.
2. Enzyme Inactivity: The RNA polymerase may be inhibited or denatured. Some modified NTPs can impact transcription efficiency.[7]- Use a fresh aliquot of T7 RNA Polymerase. - Consider adding DTT (Dithiothreitol) to the reaction, as RNA polymerases can be sensitive to oxidation.[8] - Optimize the concentration of ac4CTP; start with equimolar substitution for CTP.[7]
3. RNase Contamination: The presence of RNases will rapidly degrade the synthesized mRNA.- Use nuclease-free water, tubes, and pipette tips.[7] - Wear gloves and work in a designated clean area. - Decontaminate work surfaces with an RNase-destroying solution.[6]
Unexpected Product Size or Smearing on Gel 1. Incomplete Transcription: The reaction may have terminated prematurely.- Verify the integrity and purity of the DNA template. - Check the final concentrations of all reagents, including magnesium, which is critical for polymerase activity.
2. RNA Degradation: The product may be degrading during or after the reaction.- Follow strict RNase-free techniques throughout the process, including during gel analysis.[6]
Loss of Acetyl Modification 1. High pH or Temperature: The acetyl group is labile and can be removed under harsh conditions.[5]- Avoid exposing the ac4CTP or the resulting mRNA to high temperatures or alkaline conditions. - Be aware that exposure to 85°C at neutral pH can lead to significant deacetylation of the ac4C nucleoside.[5]

Experimental Protocols

Key Experiment: In Vitro Transcription (IVT) with ac4CTP

This protocol provides a general framework for the synthesis of mRNA containing N4-acetylcytidine. It is based on standard T7 RNA polymerase-driven reactions.[7][8]

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer

  • ATP, GTP, UTP solutions (100 mM stocks)

  • This compound (ac4CTP) (100 mM stock)

  • T7 RNA Polymerase Mix

  • (Optional) DTT, 100 mM

  • (Optional) DNase I for template removal

Procedure:

  • Thaw all reagents on ice. Keep components cold throughout the setup.[6]

  • In a nuclease-free tube on ice, combine the following in order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL of 10X Transcription Buffer

    • ATP, GTP, UTP to desired final concentration (e.g., 2 µL of 10 mM mix)

    • ac4CTP to desired final concentration (for full substitution of CTP)

    • 1 µg of linearized DNA template

    • (Optional) 1 µL of 100 mM DTT[8]

    • 2 µL of T7 RNA Polymerase Mix

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[7]

  • (Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.

  • Proceed with mRNA purification using a spin column kit or another preferred method.

Visualizations

G cluster_0 Decision Workflow: ac4CTP Temperature Excursion start ac4CTP vial experiences a temperature excursion. check_duration Was the exposure > 1 cumulative week? start->check_duration check_temp Was the vial exposed to extreme heat (>37°C)? check_duration->check_temp No discard High risk of degradation. Discard and use a new vial for critical experiments. check_duration->discard Yes proceed Proceed with caution. Prioritize use and monitor experiment performance. check_temp->proceed Yes ok Product is likely stable. Move to -20°C immediately. check_temp->ok No

Caption: Decision tree for handling ac4CTP after temperature exposure.

G cluster_1 Workflow: In Vitro Transcription with ac4CTP template 1. Prepare Linearized DNA Template reagents 2. Thaw Reagents on Ice (NTPs, ac4CTP, Buffer, Enzyme) template->reagents reaction 3. Assemble IVT Reaction (Substitute CTP with ac4CTP) reagents->reaction incubation 4. Incubate at 37°C (2-16 hours) reaction->incubation dnase 5. (Optional) DNase I Treatment incubation->dnase purify 6. Purify Modified mRNA dnase->purify qc 7. Quality Control (e.g., Gel Electrophoresis) purify->qc

Caption: Simplified workflow for mRNA synthesis using ac4CTP.

References

Validation & Comparative

N4-acetylcytidine vs. Pseudouridine: A Comparative Guide to Their Effects on RNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of RNA modifications is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides an objective comparison of two critical RNA modifications, N4-acetylcytidine (ac4C) and pseudouridine (B1679824) (Ψ), on the stability of RNA duplexes, supported by experimental data and detailed methodologies.

Both N4-acetylcytidine, a conserved modification found across all domains of life, and pseudouridine, the most abundant internal RNA modification, play significant roles in modulating RNA structure and function.[1][2][3][4] Their impact on the thermodynamic stability of RNA duplexes is a key factor in their biological activities, influencing processes from translation to RNA processing.[5][6]

Quantitative Comparison of Thermodynamic Effects

The stability of an RNA duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex dissociates, and the change in Gibbs free energy (ΔG°), which represents the overall stability of the duplex. The enthalpy (ΔH°) and entropy (ΔS°) changes provide further insight into the forces driving duplex formation.

Data from thermal denaturation experiments reveal that both ac4C and Ψ generally increase the thermodynamic stability of RNA duplexes compared to their unmodified counterparts, cytidine (B196190) (C) and uridine (B1682114) (U), respectively. However, the magnitude of this stabilization is context-dependent.

N4-acetylcytidine (ac4C)

Studies on ac4C have shown that its presence in a 5′-CCG-3′ sequence context, a common motif in eukaryotic rRNA, leads to a notable increase in duplex stability.[2][7] The acetyl group at the N4 position of cytidine is thought to pre-organize the base for optimal Watson-Crick pairing with guanine, thereby enhancing the stability of the C-G pair.[6] This stabilization is primarily driven by a more favorable enthalpic contribution.[2]

Pseudouridine (Ψ)

Pseudouridine's stabilizing effect is more extensively characterized and is attributed to several factors. The C-glycosidic bond in Ψ, as opposed to the N-glycosidic bond in uridine, provides greater conformational rigidity.[3][8] Additionally, the N1 imino proton of Ψ can form an additional hydrogen bond, often with a water molecule or a phosphate (B84403) oxygen in the RNA backbone, contributing to enhanced base stacking and overall duplex stability.[1][3][8][9] The stabilizing effect of pseudouridine is observed when it pairs not only with adenosine (B11128) but also with guanosine, uridine, and even cytidine, highlighting its versatility in RNA structure modulation.[3][10] On average, internal pseudouridylation can make a duplex more stable by 1.0 to 1.7 kcal/mol.[1][11]

ModificationSequence ContextΔTm (°C) vs. UnmodifiedΔΔG°₃₇ (kcal/mol) vs. UnmodifiedReference
ac4C 5'-CCG-3' in human 18S rRNA helix 45 mimic+1.7-0.5[2]
ac4C 5'-CCG-3' with a proximal G•U pair+3.1Not reported[12]
ac4C In hypermodified tRNASer D-arm hairpin+8.2Not reported[2]
Ψ Internal Ψ-A pairVaries (generally stabilizing)-1.0 to -1.7 (average)[1][11]
Ψ Internal Ψ-G pairStabilizingVaries[3][10]
Ψ Internal Ψ-U pairStabilizingVaries[3][10]
Ψ Terminal Ψ-A pairVaries (generally stabilizing)~ -1.0 (average)[1][11]

Table 1. Summary of the thermodynamic effects of N4-acetylcytidine (ac4C) and pseudouridine (Ψ) on RNA duplex stability compared to their unmodified counterparts. ΔTm represents the change in melting temperature, and ΔΔG°₃₇ represents the change in Gibbs free energy at 37°C.

Experimental Protocols

The quantitative data presented above are primarily derived from UV thermal denaturation studies. This technique is a cornerstone for assessing the thermodynamic stability of nucleic acid duplexes.

Experimental Workflow for RNA Duplex Stability Analysis

experimental_workflow cluster_synthesis RNA Oligonucleotide Synthesis & Purification cluster_annealing Duplex Formation cluster_melting Thermal Denaturation cluster_analysis Data Analysis synthesis Chemical Synthesis of Unmodified & Modified RNA Oligos purification HPLC or PAGE Purification synthesis->purification quantification UV-Vis Spectroscopy (A260) purification->quantification annealing Annealing of Complementary Strands (Heating and Slow Cooling) quantification->annealing uv_melting UV-Vis Spectrophotometer with Thermocontroller annealing->uv_melting melting_curve Generate Melting Curve (Absorbance vs. Temperature) uv_melting->melting_curve tm_determination Determine Melting Temperature (Tm) (First Derivative of Melting Curve) melting_curve->tm_determination thermo_params Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) using van't Hoff analysis tm_determination->thermo_params

Caption: Workflow for determining the thermodynamic stability of RNA duplexes.

Detailed Methodology for UV Thermal Denaturation:

  • RNA Synthesis and Purification: RNA oligonucleotides, both unmodified and containing site-specific ac4C or Ψ modifications, are chemically synthesized. Following synthesis, the oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity. The concentration of the RNA strands is determined by measuring their absorbance at 260 nm.

  • Duplex Annealing: Equimolar amounts of the complementary RNA strands are mixed in a buffer solution (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0). The mixture is heated to a temperature above the expected Tm (e.g., 95°C) for a few minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • UV Melting: The absorbance of the RNA duplex solution at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a thermoelectrically controlled cell holder. The temperature is ramped up at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The resulting absorbance versus temperature profile (melting curve) is analyzed. The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are calculated by fitting the melting curves to a two-state model (van't Hoff analysis).

Structural Implications of Modifications

The thermodynamic stability conferred by ac4C and Ψ is rooted in their distinct structural effects on the RNA duplex.

structural_comparison cluster_ac4c N4-acetylcytidine (ac4C) Effect cluster_pseudo Pseudouridine (Ψ) Effect ac4C ac4C Modification acetyl_group Acetyl Group in Major Groove ac4C->acetyl_group pre_organization Pre-organization of Cytosine for G-pairing ac4C->pre_organization enhanced_stacking Enhanced Base Stacking pre_organization->enhanced_stacking increased_stability_ac4c Increased Duplex Stability enhanced_stacking->increased_stability_ac4c Pseudo Ψ Modification c_glycosidic C-Glycosidic Bond (Increased Rigidity) Pseudo->c_glycosidic n1_imino Additional H-bond Donor (N1-H) Pseudo->n1_imino enhanced_stacking_pseudo Enhanced Base Stacking c_glycosidic->enhanced_stacking_pseudo water_mediated_hbond Water-mediated H-bond to Backbone n1_imino->water_mediated_hbond water_mediated_hbond->enhanced_stacking_pseudo increased_stability_pseudo Increased Duplex Stability enhanced_stacking_pseudo->increased_stability_pseudo

Caption: Structural basis for the stabilizing effects of ac4C and Ψ.

N4-acetylation of cytidine introduces a bulky acetyl group that is accommodated in the major groove of the RNA duplex.[2] This modification stabilizes the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA, and enhances base stacking interactions.[2][12]

Pseudouridine's C-glycosidic bond leads to a more rigid sugar-phosphate backbone.[3] The additional imino proton at the N1 position can participate in hydrogen bonding, often through a water molecule, with the phosphate backbone, further rigidifying the local structure and improving base stacking.[1][3][8]

Conclusion

Both N4-acetylcytidine and pseudouridine are stabilizing modifications in RNA duplexes. The choice between incorporating one over the other in a synthetic RNA construct would depend on the desired magnitude of stabilization and the specific sequence context. Pseudouridine offers a generally robust and versatile means of enhancing stability against a variety of pairing partners. N4-acetylcytidine provides a more sequence-specific stabilization, particularly within the 5'-CCG-3' motif, with its effects being potentially amplified in specific structural contexts like tRNA hairpins. For drug development professionals, these modifications represent valuable tools for optimizing the stability and, consequently, the efficacy and longevity of RNA-based therapeutics. Further research into the interplay of these and other modifications will continue to refine our ability to engineer RNA molecules with precisely controlled properties.

References

A Comparative Guide to ac4C and 5-methylcytidine (m5C) in mRNA: Unraveling Their Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of mRNA modifications is paramount. This guide provides a comprehensive comparison of two key cytidine (B196190) modifications, N4-acetylcytidine (ac4C) and 5-methylcytidine (B43896) (m5C), detailing their distinct impacts on mRNA fate and function, the molecular machinery that governs them, and the signaling pathways they influence.

This document synthesizes current experimental data to offer a clear, objective comparison, complete with structured data tables, detailed experimental protocols, and visual diagrams of associated signaling and experimental workflows.

At a Glance: Key Functional Differences

FeatureN4-acetylcytidine (ac4C)5-methylcytidine (m5C)
Primary Function Enhances mRNA stability and translation efficiency.[1][2]Context-dependent; can enhance stability and translation, or have no effect. Also involved in mRNA export.[3]
"Writer" Enzyme N-acetyltransferase 10 (NAT10)NSUN family proteins (e.g., NSUN2)
"Reader" Proteins NOP58[4]ALYREF, YBX1, YBX2
"Eraser" Enzyme SIRT7 (putative)[4][5][6]TET family enzymes (e.g., TET2)
Impact on Translation Generally enhances translation elongation.[2]Can promote or inhibit translation depending on its location within the mRNA.
Impact on Stability Increases mRNA half-life.[1][2]Can increase mRNA stability, but the effect is context-dependent.[7]
Subcellular Localization Associated with localization to stress granules.Involved in the nuclear export of mRNA.[3]
Associated Pathways Wnt/β-catenin, NF-κB[5][6]Ras/PI3K-Akt, Wnt[8]

The Molecular Machinery: Writers, Readers, and Erasers

The dynamic regulation of ac4C and m5C is orchestrated by a dedicated set of proteins that install ("writers"), recognize ("readers"), and remove ("erasers") these modifications.

N4-acetylcytidine (ac4C): The sole writer for ac4C on mRNA is N-acetyltransferase 10 (NAT10) . The nucleolar protein NOP58 has been identified as a reader of ac4C, potentially mediating its effects on translation and localization.[4] Recent evidence points to the sirtuin deacetylase SIRT7 as a potential eraser of ac4C, suggesting a reversible nature for this modification.[4][5][6]

5-methylcytidine (m5C): The installation of m5C is primarily carried out by the NOP2/Sun RNA methyltransferase (NSUN) family of enzymes, with NSUN2 being a key writer for mRNA. The functional consequences of m5C are interpreted by a growing family of reader proteins, including ALYREF , which facilitates the export of m5C-modified mRNA from the nucleus, and Y-box binding protein 1 (YBX1) and YBX2 , which are implicated in enhancing the stability of methylated transcripts.[7][9] The removal of m5C is mediated by the Ten-Eleven Translocation (TET) family of dioxygenases, which oxidize 5-methylcytosine (B146107).

Functional Consequences on mRNA Metabolism

Impact on mRNA Stability

Both ac4C and m5C have been shown to influence the stability of mRNA transcripts, albeit with differing consistency.

ac4C generally acts to stabilize mRNA. Studies have demonstrated that mRNAs containing ac4C, particularly within their coding sequences, exhibit significantly longer half-lives.[1][2] This stabilizing effect is dependent on the writer enzyme NAT10.

The role of m5C in mRNA stability is more complex and appears to be context-dependent. While some studies have shown that m5C can enhance mRNA stability, often through the recruitment of the reader protein YBX1, other reports indicate a less consistent or even destabilizing effect.[7] One study directly comparing the effects of different modifications found that transcripts with ac4C were more stable than those with m5C.[10]

Quantitative Comparison of mRNA Half-Life:

Modification StatusMedian Half-life (hours)Fold Change vs. UnmodifiedReference
Unmodified~4.5-(Szabo et al., 2020)[10]
ac4C-modified~6.0~1.33(Szabo et al., 2020)[10]
m5C-modified~4.8~1.07(Szabo et al., 2020)[10]
Impact on Translation Efficiency

The influence of ac4C and m5C on the translation of mRNA into protein also exhibits key differences.

ac4C has been demonstrated to promote translation efficiency. This is thought to occur, in part, by enhancing the decoding process during ribosomal elongation.[2]

The effect of m5C on translation is position-dependent. While m5C modifications within the 5' untranslated region (UTR) can inhibit translation, their presence in the coding sequence or 3' UTR can, in some contexts, enhance translation. The reader protein YBX1 has been implicated in mediating some of these translational effects.[11]

Impact on mRNA Localization

A notable distinction between ac4C and m5C lies in their influence on the subcellular localization of mRNA.

ac4C has been linked to the localization of mRNAs to stress granules , which are dense aggregates of proteins and RNAs that form in response to cellular stress.[8] This suggests a role for ac4C in the cellular stress response.

m5C , through its interaction with the reader protein ALYREF , plays a crucial role in the nuclear export of mRNA, facilitating its journey from the nucleus to the cytoplasm where translation occurs.[3][12]

Involvement in Cellular Signaling Pathways

Both ac4C and m5C are intertwined with key cellular signaling pathways, influencing a range of cellular processes from proliferation to stress response.

ac4C-Associated Signaling

The writer enzyme for ac4C, NAT10 , is implicated in the Wnt/β-catenin and NF-κB signaling pathways . In the context of the Wnt pathway, NAT10 can promote the stability of key components like KIF23 mRNA, leading to the activation of β-catenin and downstream proliferative signals.[5][6]

ac4C_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC_Axin APC/Axin Complex APC_Axin->beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA adds ac4C KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein translates to ac4C_mod ac4C KIF23_mRNA->ac4C_mod KIF23_protein->GSK3b ac4C_mod->KIF23_mRNA stabilizes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Proliferation Cell Proliferation TCF_LEF->Proliferation activates

NAT10-mediated ac4C modification in the Wnt/β-catenin signaling pathway.
m5C-Associated Signaling

The m5C writer NSUN2 has been shown to influence the Ras/PI3K-Akt signaling pathway . By methylating and stabilizing the mRNA of key signaling components like GRB2, NSUN2 can promote the activation of this pro-proliferative and survival pathway.[8][13]

m5C_Ras_PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2_protein GRB2 RTK->GRB2_protein GRB2_mRNA GRB2 mRNA GRB2_mRNA->GRB2_protein translates to m5C_mod m5C GRB2_mRNA->m5C_mod SOS SOS GRB2_protein->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival NSUN2 NSUN2 NSUN2->GRB2_mRNA adds m5C m5C_mod->GRB2_mRNA stabilizes

NSUN2-mediated m5C modification in the Ras/PI3K-Akt signaling pathway.

Experimental Protocols for Detection

Accurate detection and mapping of ac4C and m5C are crucial for understanding their functions. The following sections provide an overview of the key experimental workflows.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) for ac4C Detection

acRIP-seq is an antibody-based method used to enrich for and identify ac4C-containing RNA fragments.

acRIP_seq_workflow start Total RNA Isolation polyA Poly(A) RNA Enrichment start->polyA fragment RNA Fragmentation (100-200 nt) polyA->fragment ip Immunoprecipitation (IP) with anti-ac4C antibody fragment->ip wash Wash to remove non-specific binding ip->wash elute Elution of ac4C-containing RNA wash->elute library Library Preparation elute->library sequencing High-Throughput Sequencing library->sequencing analysis Bioinformatic Analysis (Peak Calling, Motif Analysis) sequencing->analysis end Identification of ac4C sites analysis->end

Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

Detailed Methodology for acRIP-seq:

  • RNA Isolation and Enrichment: Isolate total RNA from cells or tissues. Enrich for polyadenylated (poly(A)) mRNA using oligo(dT) magnetic beads.[14][15]

  • RNA Fragmentation: Fragment the enriched mRNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[16]

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for ac4C. Capture the antibody-RNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Perform stringent washes to remove non-specifically bound RNA. Elute the ac4C-containing RNA fragments from the beads.

  • Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms to identify regions enriched for ac4C.[17]

RNA Bisulfite Sequencing (RNA-BS-seq) for m5C Detection

RNA-BS-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of m5C.

RNA_BS_seq_workflow start Total RNA Isolation bisulfite Sodium Bisulfite Treatment (converts C to U, m5C remains C) start->bisulfite rt Reverse Transcription bisulfite->rt pcr PCR Amplification (U is read as T) rt->pcr library Library Preparation pcr->library sequencing High-Throughput Sequencing library->sequencing analysis Bioinformatic Analysis (Comparison to reference sequence) sequencing->analysis end Identification of m5C sites at single-base resolution analysis->end

Workflow for RNA bisulfite sequencing (RNA-BS-seq).

Detailed Methodology for RNA-BS-seq:

  • RNA Isolation: Isolate total RNA from the sample of interest.

  • Bisulfite Conversion: Treat the RNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosine (C) to uracil (B121893) (U), while 5-methylcytosine (m5C) remains unchanged.

  • Reverse Transcription and PCR: Reverse transcribe the bisulfite-treated RNA into cDNA. During this process, the uracils are incorporated as thymines (T). Subsequently, amplify the cDNA via PCR.

  • Library Preparation and Sequencing: Prepare a sequencing library from the amplified cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify m5C sites as cytosines that were not converted to thymines.[18][19][20]

Concluding Remarks

The epitranscriptomic landscape is a dynamic and complex layer of gene regulation. N4-acetylcytidine and 5-methylcytidine, while both modifications of cytosine in mRNA, exhibit distinct functional roles, are governed by different enzymatic machinery, and are involved in separate, though sometimes overlapping, signaling pathways. A deeper understanding of these differences is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting the epitranscriptome. Future research focusing on direct quantitative comparisons and the intricate interplay between these and other mRNA modifications will further illuminate the complexity and elegance of post-transcriptional gene regulation.

References

A Researcher's Guide to the Validation of N4-acetylcytidine (ac4C) Sites Using NAT10 Genetic Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for the validation of N4-acetylcytidine (ac4C) RNA modification sites, with a primary focus on the use of N-acetyltransferase 10 (NAT10) knockout as a genetic control. This document details the experimental and computational approaches available, presenting quantitative data, in-depth protocols, and visual workflows to facilitate informed decisions in experimental design.

The Central Role of NAT10 in ac4C Deposition

N4-acetylcytidine is a crucial post-transcriptional modification of RNA that influences mRNA stability and translation.[1] The primary enzyme responsible for catalyzing this modification is NAT10, often referred to as the ac4C "writer".[2][3] Consequently, the genetic knockout or knockdown of NAT10 serves as a powerful negative control to validate bona fide ac4C sites. A reduction or complete loss of the ac4C signal at a specific site upon NAT10 depletion is strong evidence of a true modification.

Comparative Analysis of ac4C Validation Methodologies

The validation of ac4C sites can be approached through a combination of experimental and computational methods. The use of NAT10 knockout/knockdown is a cornerstone for the experimental validation of techniques that map ac4C sites across the transcriptome.

Quantitative Comparison of ac4C Detection Methods

The following table summarizes the key quantitative parameters of various experimental and computational methods for ac4C site identification. The data is compiled from studies utilizing wild-type (WT) and NAT10 knockout (KO) or knockdown (KD) cells.

MethodPrincipleResolutionThroughputKey Quantitative Findings with NAT10 KO/KD
ac4C-RIP-seq Antibody-based enrichment of ac4C-containing RNA fragments followed by sequencing.[2][3]Low (100-200 nt)HighSignificant reduction in the number and score of ac4C peaks in NAT10 KD cells compared to WT.[3]
ac4C-seq / RedaC:T-seq Chemical modification of ac4C leading to a C>T transition during reverse transcription, identified by sequencing.[4][5]Single nucleotideHighNAT10 KO is essential to reduce false positives and identify specific ac4C sites.[5] Mismatch rates at known ac4C sites are significantly reduced in NAT10 KO cells.[6]
LC-MS/MS Liquid chromatography-tandem mass spectrometry for direct detection and quantification of ac4C nucleosides.[7][8]Not site-specificLowGlobal reduction of ac4C levels in total RNA upon NAT10 silencing.[9]
Dot Blot Antibody-based detection of total ac4C levels in an RNA sample.[10][11]Not site-specificMediumSignificant decrease in dot blot signal in NAT10 depleted cells.[10]
Computational Prediction Machine learning models trained on known ac4C sites to predict new ones based on sequence features.[12][13][14]Single nucleotideHighPerformance varies; can be used for initial screening before experimental validation.
Performance of Computational ac4C Site Prediction Tools

Computational methods offer a rapid, cost-effective approach for the initial identification of potential ac4C sites. However, their performance varies, and experimental validation is crucial.

ToolAlgorithmAccuracyMCC (Matthews Correlation Coefficient)
TransC-ac4C CNN and Transformer81.42%0.63
STM-ac4C Selective Kernel Convolution, TCN, and Multi-head Self-attention84.78%0.70
DeepAc4C Convolutional Neural Network78.12%0.61
XG-ac4C XGBoost76.17%0.52
PACES Random Forest64.47%0.29

Data compiled from various studies for comparison purposes. Performance metrics can vary based on the dataset used.[12][14]

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the underlying biological context is essential for understanding the validation of ac4C sites.

experimental_workflow cluster_sample Sample Preparation cluster_methods ac4C Detection Methods cluster_analysis Data Analysis & Validation WT Wild-Type Cells acRIP ac4C-RIP-seq WT->acRIP acSeq ac4C-seq / RedaC:T-seq WT->acSeq LCMS LC-MS/MS WT->LCMS DotBlot Dot Blot WT->DotBlot KO NAT10 KO/KD Cells KO->acRIP KO->acSeq KO->LCMS KO->DotBlot Analysis Comparative Analysis (WT vs. KO/KD) acRIP->Analysis acSeq->Analysis LCMS->Analysis DotBlot->Analysis Validation Validated ac4C Sites Analysis->Validation

Figure 1: General experimental workflow for ac4C site validation using NAT10 genetic controls.

nat10_pathway NAT10 NAT10 (ac4C Writer) RNA RNA Substrate (mRNA, tRNA, rRNA) NAT10->RNA Acetylation ac4C_RNA ac4C-modified RNA Stability Increased mRNA Stability ac4C_RNA->Stability Translation Enhanced Translation ac4C_RNA->Translation KO NAT10 Knockout/Knockdown KO->NAT10 Inhibition

Figure 2: The central role of NAT10 in mediating ac4C modification and its functional consequences.

Detailed Experimental Protocols

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This method relies on an antibody to enrich for RNA fragments containing ac4C, which are then sequenced.

Protocol:

  • RNA Extraction and Fragmentation: Isolate total RNA from both wild-type and NAT10 knockout/knockdown cells. Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[3]

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody. Use a non-specific IgG as a negative control.

  • Bead Capture: Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.

  • Washing: Perform stringent washes to remove non-specifically bound RNA.

  • Elution and Purification: Elute the enriched RNA from the beads and purify it.

  • Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA before immunoprecipitation). Perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and identify peaks of enrichment in the ac4C-IP samples relative to the input and IgG controls. Compare the peak profiles between wild-type and NAT10 knockout/knockdown samples to identify NAT10-dependent ac4C sites.

Chemical-based Sequencing (ac4C-seq and RedaC:T-seq)

These methods introduce a chemical modification at ac4C sites that leads to a predictable base change during reverse transcription.

Protocol (General):

  • RNA Preparation: Isolate total RNA from wild-type and NAT10 knockout cells. It is critical to use NAT10 knockout cells as a negative control to minimize false positives.[5]

  • Chemical Treatment:

    • ac4C-seq: Treat RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[7]

    • RedaC:T-seq: Treat RNA with sodium borohydride (B1222165) (NaBH₄).[15][16]

  • RNA Fragmentation and Library Preparation: Fragment the treated RNA and prepare sequencing libraries. During reverse transcription, the reduced ac4C will cause a misincorporation (typically C to T).

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads and identify positions with a high frequency of C-to-T mismatches in the wild-type samples compared to the NAT10 knockout samples.

Dot Blot Assay for Global ac4C Levels

This is a semi-quantitative method to assess the overall level of ac4C in an RNA sample.

Protocol:

  • RNA Preparation: Extract total RNA from wild-type and NAT10 knockdown cells.[10]

  • Membrane Spotting: Denature the RNA and spot serial dilutions onto a nitrocellulose or nylon membrane.[11]

  • UV Crosslinking: Crosslink the RNA to the membrane using UV radiation.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with an anti-ac4C primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the signal. A decrease in signal intensity in the NAT10 knockdown samples compared to the wild-type indicates a reduction in global ac4C levels.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly accurate and quantitative measurement of nucleoside modifications but does not provide sequence context.

Protocol:

  • RNA Isolation and Digestion: Isolate total RNA and digest it into single nucleosides using a cocktail of nucleases.

  • Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify ac4C based on its specific mass-to-charge ratio.[8]

  • Quantification: Compare the amount of ac4C relative to canonical nucleosides in wild-type versus NAT10 knockout/knockdown samples.

Conclusion and Recommendations

The validation of ac4C sites is a multi-faceted process that benefits from the integration of several techniques. The use of NAT10 knockout or knockdown as a genetic control is indispensable for confirming the authenticity of ac4C sites identified by high-throughput sequencing methods like ac4C-RIP-seq and ac4C-seq/RedaC:T-seq.

For researchers aiming to identify novel ac4C sites, a recommended workflow would be:

  • Initial Screening: Employ computational tools to predict potential ac4C sites within transcripts of interest.

  • Transcriptome-wide Mapping: Use ac4C-seq or RedaC:T-seq on wild-type and NAT10 knockout cells for single-nucleotide resolution mapping of NAT10-dependent ac4C sites.

  • Validation of Global Changes: Confirm the overall reduction of ac4C levels in NAT10 knockout/knockdown cells using dot blot or LC-MS/MS.

  • Site-specific Validation: For key identified sites, techniques like site-directed mutagenesis of the target sequence followed by functional assays can provide further validation.

By combining these approaches, researchers can confidently identify and validate ac4C sites, paving the way for a deeper understanding of the role of this important RNA modification in health and disease.

References

A Comparative Guide to the Transcriptomic Landscape of N4-acetylcytidine (ac4C) Modification Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N4-acetylcytidine (ac4C), a critical RNA modification, across various tissues. We delve into the available data on the distribution of this modification, detail the experimental methodologies for its detection, and present the information in a structured format to facilitate understanding and further research.

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that has been identified in all domains of life.[1] This acetylation event, the only one known in eukaryotic RNA, is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[2][3] The presence of ac4C on messenger RNA (mRNA) has been shown to enhance its stability and translational efficiency, thereby playing a crucial role in regulating gene expression.[4][5] Dysregulation of ac4C modification has been implicated in a variety of human diseases, including cancer and neurodegenerative disorders.[6]

Comparative Analysis of ac4C Modification Potential in Human Tissues

Direct transcriptome-wide mapping of ac4C across a broad spectrum of healthy human tissues is an emerging area of research. However, the expression level of the sole writer enzyme, NAT10, can serve as a strong indicator of the potential for ac4C modification in different tissues.[7] By examining data from comprehensive resources such as the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, we can infer the tissue-specific prevalence of this RNA modification.

Data Presentation: NAT10 Expression Across Human Tissues

The following table summarizes the mRNA and protein expression levels of NAT10 in various human tissues, providing a comparative look at the potential for ac4C modification. Tissues with higher NAT10 expression are likely to exhibit a more pronounced ac4C landscape.

TissueNAT10 mRNA Expression (TPM)NAT10 Protein Expression LevelData Source
TestisHighHighThe Human Protein Atlas
Bone MarrowHighMediumThe Human Protein Atlas
Lymph NodeMediumMediumThe Human Protein Atlas
SpleenMediumMediumThe Human Protein Atlas
Brain (Cerebral Cortex)MediumMediumThe Human Protein Atlas, GTEx
ColonMediumMediumThe Human Protein Atlas
LungMediumMediumThe Human Protein Atlas
KidneyMediumLowThe Human Protein Atlas, GTEx
LiverMediumLowThe Human Protein Atlas, GTEx
Heart MuscleLowLowThe Human Protein Atlas
Skeletal MuscleLowLowThe Human Protein Atlas
Adipose TissueLowNot detectedThe Human Protein Atlas

This table is a synthesis of data from publicly available databases and is intended to provide a general overview. Expression levels are categorized for clarity.

From the data, it is evident that tissues with high rates of cell proliferation and metabolic activity, such as the testis and bone marrow, exhibit higher levels of NAT10 expression.[8] This suggests a potentially significant role for ac4C modification in processes like spermatogenesis and hematopoiesis. Conversely, tissues with lower proliferative rates, like skeletal muscle and heart muscle, show lower NAT10 expression.

While NAT10 expression provides a valuable proxy, direct measurement of ac4C levels is crucial for a complete understanding. Studies on specific tissues, though not exhaustively comparative, have begun to shed light on the ac4C landscape. For instance, a transcriptome-wide map of ac4C in the mouse hippocampus has been generated, revealing dynamic regulation of this modification during learning and memory.[9] In this context, the protein levels of NAT10 were found to increase at synapses following memory formation.[9] Another study in a mouse model of early-stage Alzheimer's disease identified notable variations in ac4C modification on mRNAs in the hippocampus, particularly those associated with synaptic structure and function.[10][11]

Experimental Protocols for ac4C Detection

The transcriptome-wide analysis of ac4C modification is primarily achieved through two key methodologies: acetylated RNA immunoprecipitation sequencing (acRIP-seq) and ac4C sequencing (ac4C-seq), which relies on chemical modification for single-nucleotide resolution.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq utilizes an antibody specific to ac4C to enrich for RNA fragments containing this modification, which are then identified by high-throughput sequencing.[12]

Detailed Methodology:

  • RNA Extraction and Fragmentation: Total RNA is extracted from the tissue of interest and fragmented into smaller pieces (typically 100-200 nucleotides) to allow for effective immunoprecipitation.

  • Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody. This antibody-RNA complex is then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA. The enriched ac4C-containing RNA fragments are then eluted from the antibody-bead complex.

  • Library Preparation: The eluted RNA is used to construct a sequencing library. This involves reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and peaks representing enriched ac4C regions are identified.

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq offers single-nucleotide resolution by employing a chemical-based approach to identify the precise location of the modification.[13] This method takes advantage of the fact that the acetyl group on ac4C can be chemically reduced, leading to a misincorporation during reverse transcription.[13]

Detailed Methodology:

  • RNA Preparation: Total RNA is isolated from the tissue sample.

  • Chemical Reduction: The RNA is treated with sodium cyanoborohydride (NaCNBH3), which reduces the ac4C to a tetrahydro-N4-acetylcytidine.[13]

  • RNA Fragmentation and Library Preparation: The chemically treated RNA is fragmented, and sequencing libraries are prepared as in the acRIP-seq protocol.

  • Reverse Transcription and Sequencing: During reverse transcription, the reduced ac4C is read as a uridine (B1682114) (U) instead of a cytidine (B196190) (C). Consequently, a C-to-T transition is observed in the sequencing data at the site of modification.

  • Data Analysis: The sequencing data is analyzed to identify positions with a high frequency of C-to-T mismatches in the treated sample compared to a control (mock-treated) sample. These positions correspond to the ac4C sites.

Mandatory Visualization

To further clarify the experimental workflows and the biological context of ac4C modification, the following diagrams are provided.

Caption: Experimental workflow for acRIP-seq.

Caption: Experimental workflow for ac4C-seq.

ac4c_signaling_pathway cluster_process Cellular Processes NAT10 NAT10 (Writer Enzyme) mRNA mRNA NAT10->mRNA Acetylation ac4C_mRNA ac4C-modified mRNA Stability Increased mRNA Stability ac4C_mRNA->Stability Translation Enhanced Translation Efficiency ac4C_mRNA->Translation Protein Protein Translation->Protein Proliferation Proliferation Protein->Proliferation Differentiation Differentiation Protein->Differentiation StressResponse Stress Response Protein->StressResponse

Caption: Role of NAT10 in ac4C modification and its downstream effects.

References

Cross-Validation of ac4C Sequencing with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the accuracy and reliability of techniques for detecting RNA modifications is paramount. This guide provides an objective comparison of N4-acetylcytidine (ac4C) sequencing (ac4C-seq) and mass spectrometry (MS), two prominent methods for identifying and quantifying ac4C modifications in RNA. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of their cross-validation.

N4-acetylcytidine (ac4C) is a crucial post-transcriptional RNA modification involved in regulating mRNA stability and translation, with implications in various diseases, including cancer. Accurate mapping of ac4C sites is therefore essential for understanding its biological roles. This guide focuses on the cross-validation of ac4C-seq, a sequencing-based method, with the "gold standard" quantitative technique of liquid chromatography-mass spectrometry (LC-MS).

Performance Comparison: ac4C-seq vs. Mass Spectrometry

The core principle of ac4C-seq is a chemical treatment that induces a specific C-to-T mutation at ac4C sites during reverse transcription, allowing for their identification at single-nucleotide resolution through high-throughput sequencing.[1][2][3] In contrast, mass spectrometry directly detects and quantifies modified nucleosides by their unique mass-to-charge ratio after enzymatic digestion of the RNA.[4][5]

Experimental evidence has demonstrated a strong linear correlation between the quantification of ac4C levels by ac4C-seq and LC-MS. Studies have shown that the misincorporation rates at known ac4C sites in synthetic RNA spike-ins and across numerous sites in eukaryotic and archaeal ribosomal RNA (rRNA) scale linearly with the ac4C stoichiometry as measured by LC-MS.[1][4] This indicates that ac4C-seq provides a reliable quantitative measure of ac4C abundance that is validated by the orthogonal and highly accurate mass spectrometry method.

Quantitative Data Summary
Featureac4C-seqMass Spectrometry (LC-MS/MS)
Principle Chemical modification (reduction) of ac4C leading to C>T transition during reverse transcription.Direct detection of ac4C nucleosides based on mass-to-charge ratio after RNA hydrolysis.
Resolution Single nucleotide.Nucleoside level (no sequence context in total digest).
Quantification Relative (based on C>T mutation frequency).Absolute or relative quantification.
Sensitivity High, requires nanogram amounts of RNA.[6]Lower sensitivity, typically requires more input material.[4]
Throughput High, transcriptome-wide analysis.Lower, targeted analysis of specific RNA species or total nucleoside composition.
Validation Cross-validated with mass spectrometry, showing linear correlation in quantification.[1][4]Considered a "gold standard" for quantification of RNA modifications.[5]

Experimental Workflows

To understand the practical aspects of each technique, the following diagrams illustrate the key steps in cross-validating ac4C-seq results with mass spectrometry.

Figure 1. Workflow for cross-validating ac4C-seq with mass spectrometry.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in ac4C detection by both ac4C-seq and mass spectrometry.

ac4C-seq Protocol

This protocol is based on the chemical reduction of ac4C to induce C-to-T mutations during reverse transcription.[1][3]

  • RNA Preparation:

    • Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Chemical Reduction of ac4C:

    • Prepare three reaction tubes for each RNA sample:

      • Reduced: RNA sample with sodium cyanoborohydride (NaCNBH₃) in an acidic buffer.

      • Mock Control: RNA sample in the acidic buffer without NaCNBH₃.

      • Deacetylation Control: RNA sample pre-treated with a mild alkali buffer to remove the acetyl group, followed by the same reduction treatment as the "Reduced" sample.

    • Incubate the reactions to allow for the chemical reduction of ac4C.

    • Purify the RNA from the reaction mixtures.

  • Library Preparation:

    • Fragment the treated RNA to a suitable size for sequencing (e.g., ~200 bp).

    • Ligate a 3' adapter to the RNA fragments.

    • Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and incorporates a non-cognate nucleotide (resulting in a C-to-T change in the cDNA).

    • Ligate a 5' adapter to the cDNA.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference transcriptome.

    • Identify potential ac4C sites by calling C-to-T mutations that are significantly enriched in the "Reduced" sample compared to the "Mock" and "Deacetylation" controls.

    • The frequency of the C-to-T mutation at a given site corresponds to the relative stoichiometry of ac4C.

Mass Spectrometry Protocol for ac4C Quantification

This protocol outlines the general steps for the quantification of ac4C from total RNA using LC-MS/MS.

  • RNA Digestion:

    • Take a known amount of total RNA.

    • Perform enzymatic digestion of the RNA into individual nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Liquid Chromatography (LC) Separation:

    • Inject the digested nucleoside mixture onto a reverse-phase LC column.

    • Separate the nucleosides using a gradient of solvents. The different nucleosides (A, C, G, U, and modified nucleosides like ac4C) will elute at characteristic retention times.

  • Mass Spectrometry (MS) Analysis:

    • The eluate from the LC system is introduced into the mass spectrometer.

    • The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify ac4C. This involves monitoring a specific precursor ion (the molecular ion of ac4C) and a specific product ion generated by fragmentation.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure ac4C standard.

    • Calculate the amount of ac4C in the biological sample by comparing its peak area to the standard curve.

    • The quantity of ac4C can be expressed as a ratio to one of the canonical nucleosides (e.g., ac4C/C ratio).

Signaling Pathways and Logical Relationships

The interplay between the enzyme responsible for ac4C deposition (NAT10) and its effect on mRNA translation can be visualized as follows:

Signaling_Pathway ac4C-mediated mRNA Regulation NAT10 NAT10 (Acetyltransferase) mRNA mRNA NAT10->mRNA Adds acetyl group to Cytidine (B196190) ac4C_mRNA ac4C-modified mRNA Stability Increased mRNA Stability ac4C_mRNA->Stability Translation Enhanced Translation ac4C_mRNA->Translation Protein Protein Translation->Protein

Figure 2. Role of NAT10 in ac4C modification and its impact on mRNA fate.

References

A Head-to-Head Battle: Comparing Enzymatic and Chemical Synthesis of ac4C Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the epitranscriptome, the precise incorporation of modifications like N4-acetylcytidine (ac4C) into RNA is paramount for functional studies and therapeutic development. The choice between enzymatic and chemical synthesis for producing ac4C-modified RNA is a critical one, with each method presenting a unique set of advantages and limitations. This guide provides an objective comparison of these two approaches, supported by available data and detailed methodologies, to aid in selecting the most suitable strategy for your research needs.

N4-acetylcytidine is a conserved RNA modification found in all domains of life that plays a crucial role in regulating RNA stability, translation, and other cellular processes.[1][2][3] In eukaryotes, the sole enzyme responsible for installing this modification is N-acetyltransferase 10 (NAT10).[4][5][6] Understanding the functional impact of ac4C requires access to precisely modified RNA molecules, which can be produced through either enzymatic or chemical synthesis.

Methodology Overview

Enzymatic synthesis leverages the cell's natural machinery. In vitro, this typically involves transcription reactions where a modified nucleotide triphosphate (ac4C-CTP) is incorporated into the growing RNA chain by an RNA polymerase. This approach can lead to the widespread, non-specific incorporation of ac4C at every cytidine (B196190) position.[7] More targeted enzymatic methods are an area of ongoing research, with the potential to use specific enzymes for site-specific modification.[8]

Chemical synthesis , on the other hand, offers a bottom-up approach. It involves the solid-phase synthesis of RNA oligonucleotides using phosphoramidite (B1245037) chemistry. This method allows for the site-specific incorporation of ac4C at any desired position within the RNA sequence.[7][9][10] However, the chemical lability of the acetyl group on the cytidine base presents a significant challenge, requiring specialized protecting groups and milder deprotection conditions to preserve the modification.[7]

Quantitative Performance Comparison

The selection of a synthesis method often hinges on quantitative metrics such as yield, purity, cost, and scalability. The following table summarizes these parameters for both enzymatic and chemical synthesis of ac4C-modified RNA based on currently available information.

ParameterEnzymatic SynthesisChemical SynthesisKey Considerations
Specificity Generally non-specific (global incorporation)[7]Site-specific[7][9][10]Chemical synthesis is superior for studying the effects of single modifications.
Yield Variable, can be high for global incorporation.Generally lower due to the lability of the ac4C modification and additional purification steps.[7]Optimization of deprotection conditions is crucial for chemical synthesis yield.
Purity Can be high, but may contain unmodified or partially modified species.High purity achievable after chromatographic purification, but side products from deacetylation can be a concern.[7]Rigorous purification is essential for both methods to remove impurities.
Scalability Readily scalable for large-scale production of globally modified RNA.More challenging and costly to scale up due to reagent costs and synthesis cycle times.[11][12]Enzymatic methods are generally more amenable to industrial-scale production.[12]
Cost Potentially lower for large-scale production due to reusable enzymes and cheaper precursors.[11][13]Higher due to the cost of specialized phosphoramidites and reagents for solid-phase synthesis.[13]The cost-effectiveness of enzymatic synthesis is improving with advancements in enzyme engineering.[11]
RNA Length Can produce very long RNA transcripts.Typically limited to shorter oligonucleotides (under 100 nucleotides).Enzymatic methods are preferred for synthesizing long ac4C-modified RNAs.
Environmental Impact "Greener" approach with aqueous-based reactions and less hazardous waste.[12][14]Relies on organic solvents and generates significant chemical waste.[13][14]Enzymatic synthesis offers a more sustainable alternative.[12]

Experimental Workflows

To visualize the distinct processes of each synthesis method, the following diagrams illustrate the typical experimental workflows.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis DNA_template DNA Template IVT In Vitro Transcription DNA_template->IVT ac4C_CTP ac4C-CTP & other NTPs ac4C_CTP->IVT RNAP RNA Polymerase RNAP->IVT DNase_treatment DNase Treatment IVT->DNase_treatment Purification RNA Purification (e.g., column or gel) DNase_treatment->Purification QC Quality Control (e.g., gel, MS) Purification->QC

Enzymatic synthesis workflow for ac4C RNA.

Chemical_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Solid_support Solid Support Coupling_cycles Iterative Coupling Cycles (ac4C-phosphoramidite at desired position) Solid_support->Coupling_cycles Cleavage Cleavage from Support Coupling_cycles->Cleavage Deprotection Mild Base Deprotection Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (e.g., MS, NMR) Purification->QC

Chemical synthesis workflow for ac4C RNA.

Detailed Experimental Protocols

While specific protocols will vary based on the desired RNA sequence and scale, the following provides a general outline for each method.

Enzymatic Synthesis of Globally ac4C-Modified RNA via In Vitro Transcription
  • Template Preparation: A linear double-stranded DNA template containing a T7, T3, or SP6 RNA polymerase promoter upstream of the desired RNA sequence is prepared.

  • In Vitro Transcription Reaction Setup:

    • Assemble the reaction at room temperature in the following order: nuclease-free water, transcription buffer, DTT, RNase inhibitor, NTPs (ATP, GTP, UTP, and ac4C-CTP), and the DNA template.

    • Initiate the reaction by adding the appropriate RNA polymerase (e.g., T7 RNA polymerase).

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized RNA using a column-based purification kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or denaturing polyacrylamide gel electrophoresis (PAGE) for size-specific purification.

  • Quality Control: Assess the integrity and purity of the RNA by denaturing gel electrophoresis. Confirm the incorporation of ac4C by mass spectrometry.

Site-Specific Chemical Synthesis of ac4C-Modified RNA

This protocol requires an automated solid-phase oligonucleotide synthesizer.

  • Synthesis Setup:

    • The synthesis is performed on a solid support (e.g., controlled pore glass) in a column.

    • Standard RNA phosphoramidites (A, G, C, U) and the custom ac4C-phosphoramidite with appropriate protecting groups are installed on the synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds through iterative cycles of:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite to the growing chain. The ac4C-phosphoramidite is coupled at the desired position in the sequence.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final cycle, the synthesized RNA is cleaved from the solid support using a specific cleavage solution.

    • The protecting groups are removed using a mild deprotection strategy to avoid the hydrolysis of the N4-acetyl group on cytidine. This is a critical step that differentiates ac4C RNA synthesis from standard RNA synthesis.

  • Purification: The crude RNA product is purified by high-performance liquid chromatography (HPLC) to isolate the full-length, correctly modified oligonucleotide.

  • Quality Control: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC. The presence and location of the ac4C modification can be further verified by enzymatic digestion followed by mass spectrometry or by sequencing methods adapted for modified bases.

Conclusion

The choice between enzymatic and chemical synthesis of ac4C-modified RNA is dictated by the specific research question and experimental requirements. For studies requiring site-specific modification to dissect the functional role of a single ac4C, chemical synthesis is the superior, albeit more complex and costly, option . Conversely, for applications that require large quantities of globally modified RNA or for the synthesis of very long transcripts, enzymatic synthesis offers a more scalable and cost-effective solution . As enzymatic technologies continue to evolve, the development of site-specific RNA acetyltransferases could bridge the gap between these two methodologies, offering the best of both worlds in the future.

References

N4-Acetylcytidine Triphosphate vs. Other Modified CTP Analogs in Transcription: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of modified nucleotides in in vitro transcription (IVT) is a critical determinant of synthetic mRNA efficacy. This guide provides an objective comparison of N4-Acetylcytidine triphosphate (ac4CTP) and other cytidine (B196190) triphosphate (CTP) analogs, focusing on their impact on transcription, translation, and immunogenicity, supported by available experimental data and detailed methodologies.

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification that has been shown to enhance mRNA stability and translation efficiency.[1][2][3][4] Its synthetic triphosphate form, ac4CTP, is increasingly utilized in the production of modified mRNA for various applications, including vaccines and therapeutics. This guide compares the performance of ac4CTP with other commonly used modified CTP analogs, such as 5-methylcytidine (B43896) triphosphate (5mCTP).

Comparison of Performance in In Vitro Transcription

The efficiency of in vitro transcription (IVT) is a key consideration when selecting modified nucleotides. While both ac4CTP and 5mCTP are incorporated by T7 RNA polymerase, direct head-to-head quantitative comparisons of IVT yields are not extensively documented in publicly available literature. However, the incorporation efficiency of any modified nucleotide can be influenced by the specific sequence context of the DNA template and the overall reaction conditions.

Modified CTP AnalogKey FeaturesCommercial Availability
N4-Acetylcytidine triphosphate (ac4CTP) Enhances mRNA stability and translation efficiency.[1][2][3][4]Available from various suppliers.
5-Methylcytidine triphosphate (5mCTP) Commonly used to reduce the innate immune response to synthetic mRNA.Widely available from multiple commercial sources.

Impact on Protein Expression

The ultimate goal of most mRNA-based applications is efficient protein production. The choice of modified cytidine analog can significantly influence the translational output of the resulting mRNA.

Studies have shown that the incorporation of ac4C into mRNA can enhance translation efficiency.[1][2][3][4] This is attributed to the structural properties of ac4C, which can promote more efficient decoding by the ribosome. While direct comparative studies with 5mCTP are limited, one study investigating eGFP expression from synthetic mRNAs found that the universal incorporation of ac4C resulted in slightly lower protein levels compared to canonical cytidine.[3] It is important to note that the impact of a modification on translation can be context-dependent, varying with the specific mRNA sequence and the cellular environment.

Modified CTP AnalogEffect on Protein ExpressionReference
N4-Acetylcytidine triphosphate (ac4CTP) Generally enhances translation efficiency. One study reported slightly lower eGFP expression compared to unmodified cytidine.[1][2][3][4]
5-Methylcytidine triphosphate (5mCTP) Known to improve protein expression from synthetic mRNA, largely by reducing innate immune responses that can suppress translation.

Immunogenicity Profile

A critical challenge in the therapeutic use of synthetic mRNA is its potential to trigger an innate immune response. Chemical modifications to the nucleotides are a key strategy to mitigate this immunogenicity.

The incorporation of modified nucleotides, such as 5mCTP and pseudouridine, is a well-established method for reducing the activation of pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). One study on self-amplifying RNA (saRNA) demonstrated that the inclusion of 5mC attenuated the type-I interferon response in peripheral blood mononuclear cells (PBMCs). While direct comparative data with ac4C is limited, a study on synthetic ac4C-containing mRNAs suggested a hypoinflammatory profile.[3]

Modified CTP AnalogImmunogenicity ProfileReference
N4-Acetylcytidine triphosphate (ac4CTP) Suggested to have a hypoinflammatory profile.[3]
5-Methylcytidine triphosphate (5mCTP) Attenuates type-I interferon responses.

Experimental Protocols

The following is a generalized protocol for in vitro transcription that can be adapted for the comparative evaluation of ac4CTP and other modified CTP analogs.

DNA Template Preparation

A linear DNA template containing a T7 promoter upstream of the sequence of interest is required. This can be generated by PCR amplification or by linearizing a plasmid with a restriction enzyme that leaves a blunt or 5' overhang end. The quality and purity of the DNA template are crucial for a successful IVT reaction.

In Vitro Transcription Reaction Setup

Reactions are typically performed in a total volume of 20 µL but can be scaled up as needed. All reagents should be nuclease-free.

Reaction Components:

ComponentVolume (µL)Final Concentration
Nuclease-Free Waterto 20 µL
5x Transcription Buffer41x
100 mM ATP210 mM
100 mM GTP210 mM
100 mM UTP210 mM
100 mM CTP or Modified CTP (e.g., ac4CTP or 5mCTP)210 mM
Linear DNA Template (0.5-1 µg)X25-50 ng/µL
RNase Inhibitor12 U/µL
T7 RNA Polymerase2

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the order listed above.

  • Mix gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to an increase in double-stranded RNA byproducts.

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

mRNA Purification

The synthesized mRNA should be purified to remove unincorporated nucleotides, enzymes, and the DNA template. This can be achieved using various methods, including:

  • Lithium Chloride (LiCl) precipitation: A common and effective method for purifying RNA.

  • Silica-based spin columns: Commercially available kits provide a quick and convenient way to purify high-quality RNA.

  • HPLC purification: For applications requiring very high purity, such as therapeutic use.

Visualizations

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_analysis Performance Analysis pcr PCR Amplification ivt_ac4ctp IVT with ac4CTP pcr->ivt_ac4ctp ivt_5mctp IVT with 5mCTP pcr->ivt_5mctp ivt_ctp IVT with CTP (Control) pcr->ivt_ctp linearize Plasmid Linearization linearize->ivt_ac4ctp linearize->ivt_5mctp linearize->ivt_ctp purification mRNA Purification ivt_ac4ctp->purification ivt_5mctp->purification ivt_ctp->purification yield Transcription Yield (e.g., Spectrophotometry) expression Protein Expression (e.g., Luciferase Assay, Western Blot) immunogenicity Immunogenicity (e.g., Cytokine Profiling) purification->yield transfection Transfection into Cells purification->transfection transfection->expression transfection->immunogenicity innate_immune_response cluster_cell Cell unmodified_mrna Unmodified mRNA prr Pattern Recognition Receptors (TLRs, RIG-I) unmodified_mrna->prr Activates modified_mrna Modified mRNA (e.g., ac4C, 5mC) modified_mrna->prr Evades/Attenuates Activation protein_synthesis Protein Synthesis modified_mrna->protein_synthesis Proceeds Efficiently signaling Signaling Cascade prr->signaling ifn_response Type I Interferon Response signaling->ifn_response ifn_response->protein_synthesis Inhibits

References

A Comparative Guide to the Impact of ac4C and m6A on mRNA Translation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of post-transcriptional gene regulation is intricately detailed, with chemical modifications to mRNA emerging as critical operators of cellular function. Among the more than 170 known RNA modifications, N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A) have garnered significant attention for their roles in modulating mRNA fate. This guide provides an objective comparison of their respective impacts on translation efficiency, supported by experimental data and detailed methodologies.

Executive Summary

Both ac4C and m6A are dynamic modifications that influence the translation of mRNA into protein, yet they operate through distinct mechanisms and can have divergent, context-dependent effects. While m6A is the most abundant internal modification in eukaryotic mRNA, ac4C is a more recently characterized mark with profound effects on translation.[1][2][3] The primary enzyme responsible for ac4C is N-acetyltransferase 10 (NAT10), whereas m6A is deposited by a methyltransferase complex centered around METTL3 and METTL14.[4][5][6] The functional outcomes of these marks are mediated by "reader" proteins that recognize the modification and enact downstream regulatory functions.

Molecular Mechanisms: A Side-by-Side Comparison

The impact of ac4C and m6A on translation is dictated by a complex interplay of "writer" enzymes, "reader" proteins, and the location of the modification on the mRNA transcript.

N4-acetylcytidine (ac4C):

  • Writer: NAT10 is the sole enzyme known to catalyze ac4C on mRNA.[5][6][7]

  • Mechanism of Action: The effect of ac4C on translation is highly dependent on its location.[8][9][10]

    • In Coding Sequences (CDS): When located in the CDS, particularly at the wobble position of codons, ac4C promotes translational elongation.[2][8] It does this by enhancing the accuracy of codon-anticodon pairing, which improves decoding efficiency and ribosome translocation.[2][8]

    • In 5' Untranslated Regions (5' UTR): Conversely, ac4C modification within the 5' UTR can decrease translation initiation.[8][11] This is thought to occur by stabilizing repressive secondary structures that impede ribosomal scanning and recognition of the start codon.[11]

  • Reader Proteins: The reader proteins for ac4C are not as extensively characterized as those for m6A. However, some studies suggest that the effect of ac4C might be more direct, by altering mRNA structure, rather than being solely dependent on readers.

N6-methyladenosine (m6A):

  • Writers: A multi-protein complex, including the catalytic subunit METTL3 and the scaffolding protein METTL14, is responsible for depositing m6A.[1][4]

  • Mechanism of Action: m6A's role in translation is also position-dependent and largely mediated by a family of reader proteins.

    • In 5' UTRs: m6A in the 5' UTR can promote cap-independent translation initiation.[12] It does this by recruiting initiation factors like eIF3 directly to the mRNA, bypassing the need for the standard m7G cap-binding protein eIF4E.[12][13]

    • Near Stop Codons/in 3' UTRs: When located near stop codons or in the 3' UTR, m6A can promote translation by facilitating ribosome recycling. Reader proteins like YTHDF1 can interact with initiation factors, effectively circularizing the mRNA and promoting subsequent rounds of translation.[14]

    • METTL3's Dual Role: Interestingly, METTL3 itself can promote translation independently of its catalytic activity.[4][15] It can associate with ribosomes and the translation initiation machinery in the cytoplasm to enhance the translation of specific mRNAs.[4][15][16]

  • Reader Proteins: The most well-studied m6A readers belong to the YTH domain family (YTHDF1, YTHDF2, YTHDF3) and the IGF2BP family. YTHDF1 is primarily known to promote the translation of m6A-modified mRNAs by interacting with ribosome subunits and initiation factors.[17]

Quantitative Data on Translation Efficiency

The following table summarizes experimental findings on the impact of ac4C and m6A on protein synthesis. The data is compiled from studies involving the depletion of the respective writer enzymes.

ModificationWriter EnzymeExperimental SystemKey Findings on TranslationQuantitative Effect (Example)Reference
ac4C NAT10Mouse OocytesDepletion of NAT10 leads to decreased mRNA translation efficiency.Significant reduction in ribosome occupancy on ac4C-positive transcripts upon NAT10 knockout.[18][19]
ac4C NAT10Human Cell LinesAblation of NAT10 is associated with downregulation of target mRNAs and reduced translation.Enhanced translation observed in vitro and in vivo for ac4C-modified substrates.[2][20]
m6A METTL3Human Cancer CellsMETTL3 depletion inhibits translation of specific oncogenic mRNAs (e.g., EGFR, TAZ).METTL3 knockdown leads to a shift of target mRNAs to lower polysome fractions, indicating reduced translation.[1][4][15]
m6A METTL3Human Cancer CellsMETTL3 promotes translation by recruiting eIF3 to the initiation complex.Tethering METTL3 to a reporter mRNA enhances translation.[4][16]

Visualization of Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the molecular pathways and a general experimental workflow.

G Comparative Mechanisms of ac4C and m6A in Translation cluster_ac4C ac4C Pathway cluster_m6A m6A Pathway ac4C_mRNA mRNA NAT10 NAT10 (Writer) ac4C_mRNA->NAT10 Acetylation ac4C_mod ac4C-modified mRNA NAT10->ac4C_mod ribosome_ac4C Ribosome ac4C_mod->ribosome_ac4C Location-Dependent Impact on Translation protein_ac4C Protein Product ribosome_ac4C->protein_ac4C Translation m6A_mRNA mRNA METTL3_14 METTL3/14 (Writer) m6A_mRNA->METTL3_14 Methylation m6A_mod m6A-modified mRNA METTL3_14->m6A_mod YTHDF1 YTHDF1 (Reader) m6A_mod->YTHDF1 Recognition eIFs eIFs YTHDF1->eIFs Recruits ribosome_m6A Ribosome eIFs->ribosome_m6A Promotes Initiation protein_m6A Protein Product ribosome_m6A->protein_m6A Translation

Caption: Molecular pathways for ac4C and m6A in regulating mRNA translation.

G General Experimental Workflow for Assessing Translation Efficiency cluster_translatome Translatome Analysis cluster_transcriptome Transcriptome Analysis start Cell Culture & Treatment (e.g., Writer KO/KD) lysis Cell Lysis with Translation Inhibitor (e.g., CHX) start->lysis split Split Lysate lysis->split polysome Polysome Profiling via Sucrose (B13894) Gradient split->polysome For Translation State rna_extract_total Total RNA Extraction split->rna_extract_total For Total mRNA fraction Fraction Collection (Monosomes vs. Polysomes) polysome->fraction rna_extract_poly RNA Extraction from Fractions fraction->rna_extract_poly seq_poly High-Throughput Sequencing rna_extract_poly->seq_poly analysis Bioinformatic Analysis: Calculate Translation Efficiency (Ribo-Seq Reads / mRNA-Seq Reads) seq_poly->analysis mrna_seq mRNA-Seq rna_extract_total->mrna_seq mrna_seq->analysis

Caption: Workflow for analyzing the impact of RNA modifications on translation.

Experimental Protocols

Accurate assessment of translation efficiency requires robust experimental techniques. Below are summarized protocols for key assays cited in this guide.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a high-resolution snapshot of translation by sequencing mRNA fragments protected by ribosomes.[21][22]

Objective: To quantify the density of ribosomes on specific mRNAs, which serves as a proxy for translation activity.

Methodology:

  • Cell Harvesting: Treat cells with a translation inhibitor like cycloheximide (B1669411) (CHX) to freeze ribosomes on the mRNA.[23] Harvest and lyse the cells under conditions that maintain ribosome-mRNA integrity.[21]

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA not protected within the ribosome.[21]

  • Ribosome Isolation: Isolate the 80S monosome complexes, which contain the ribosome and the protected mRNA fragment (~30 nucleotides), typically using a sucrose density gradient.[21]

  • RNA Extraction: Extract the ribosome-protected fragments (RPFs) from the isolated monosome fraction.

  • Library Preparation: Prepare a sequencing library from the RPFs. This involves 3' adapter ligation, reverse transcription, and PCR amplification.[24]

  • Sequencing: Perform high-throughput sequencing of the RPF library.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA. Translation efficiency is often calculated as the ratio of RPF reads to total mRNA reads (from a parallel mRNA-seq experiment).

Polysome Profiling

This technique separates mRNAs based on the number of associated ribosomes, allowing for the assessment of translation initiation and elongation.[25][26]

Objective: To separate mRNAs that are actively being translated (associated with multiple ribosomes, i.e., polysomes) from those that are not (unbound or in monosomes).

Methodology:

  • Cell Lysis: As with Ribo-Seq, lyse cells in the presence of a translation inhibitor.[27][28]

  • Sucrose Gradient Ultracentrifugation: Carefully layer the cytoplasmic lysate onto a linear sucrose gradient (e.g., 15-50%).[29] Centrifuge at high speed, which separates cellular components by size and density. Ribosomal subunits (40S, 60S), monosomes (80S), and polysomes will migrate to different positions in the gradient.[25]

  • Fractionation: Puncture the bottom of the centrifuge tube and collect fractions while continuously monitoring RNA absorbance at 254 nm.[25] This generates a profile with distinct peaks for subunits, monosomes, and polysomes.

  • RNA Analysis: Extract RNA from the collected fractions. The distribution of a specific mRNA across the gradient can be analyzed by RT-qPCR or by sequencing the RNA from pooled polysomal fractions versus sub-polysomal fractions. A shift towards the heavier polysome fractions indicates an increase in translation efficiency.[1]

Mapping RNA Modifications

Identifying the location of ac4C and m6A is crucial for understanding their function.

  • ac4C Mapping (e.g., RedaC:T-seq, ac4C-seq): These methods use a chemical approach.[9][10] Sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3) reduces ac4C, which causes a misincorporation during reverse transcription.[9][30][31] The acetylated site is then identified as a C-to-T transition in the sequencing data.[9]

  • m6A Mapping (e.g., meRIP-Seq/m6A-Seq): This technique relies on immunoprecipitation.[32][33][34] Total mRNA is fragmented and then incubated with an antibody specific to m6A. The antibody-bound RNA fragments are captured, and the enriched RNA is then sequenced to identify regions with m6A modifications.[32][35]

Conclusion and Implications

Both ac4C and m6A are pivotal regulators of mRNA translation, but they employ distinct, location-dependent mechanisms. m6A primarily acts through a well-defined system of reader proteins that recruit the translation machinery. In contrast, ac4C's impact appears to be more directly linked to its influence on mRNA structure and codon-anticodon interactions, though the full cast of its effector proteins is still under investigation.

For drug development professionals, understanding these pathways offers new therapeutic avenues. Targeting the writer enzymes (NAT10 for ac4C, METTL3 for m6A) or the reader proteins (e.g., YTHDF1 for m6A) could modulate the translation of key disease-driving proteins, such as oncogenes in cancer.[6][15] The continued development of precise mapping techniques and functional assays will be essential to fully elucidate the context-specific roles of these modifications and exploit them for therapeutic benefit.

References

N4-Acetylcytidine Enhances Thermodynamic Stability of RNA Duplexes Compared to Canonical Cytosine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the thermodynamic properties of RNA duplexes containing N4-acetylcytidine (ac4C) paired with guanine (B1146940) (G) versus the canonical cytosine-guanine (C-G) base pair reveals a significant stabilizing effect of the ac4C modification. Experimental data from UV-melting studies demonstrate that the presence of ac4C increases the melting temperature (Tm) of RNA duplexes, indicating a more stable structure.

N4-acetylcytidine is a post-transcriptional RNA modification conserved across all domains of life.[1][2] Found in both ribosomal RNA (rRNA) and transfer RNA (tRNA), this modification plays a crucial role in maintaining the structural integrity and function of these RNA molecules.[1] This guide provides a comparative analysis of the thermodynamic stability of ac4C-G and C-G base pairs, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Thermodynamic Stability

The thermodynamic stability of RNA duplexes is a critical factor in their biological function. The melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands, is a direct measure of this stability. Comparative analysis of RNA duplexes with and without the ac4C modification shows a consistent increase in Tm when ac4C is present.

In a study investigating the effects of ac4C in the context of human 18S rRNA helix 45, synthetic RNA decamers were used to form duplexes. The results from UV-melting experiments clearly showed that the duplex containing the ac4C-G pair was more stable than the one with the canonical C-G pair.[1] This stabilizing effect was even more pronounced in the presence of a nearby G•U wobble base pair, a common feature in the native context of ac4C in human rRNA.[1]

Duplex CompositionMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Canonical C-G
Canonical C-G Pair54.8 ± 0.2-
ac4C-G Pair57.1 ± 0.1+2.3
Canonical C-G Pair with proximal G•U wobble53.5 ± 0.1-
ac4C-G Pair with proximal G•U wobble56.6 ± 0.1+3.1

Experimental Protocols

The thermodynamic data presented above were obtained through UV-melting experiments, a standard technique for determining the thermal stability of nucleic acid duplexes.

UV-Melting Experimental Protocol
  • Sample Preparation: Synthetic RNA oligonucleotides, with and without the ac4C modification, are synthesized and purified. Complementary RNA strands are annealed to form duplexes.

  • Buffer Conditions: The RNA duplexes are dissolved in a buffer solution that mimics physiological conditions, typically containing a salt like NaCl and a buffering agent such as sodium phosphate (B84403) to maintain a constant pH.

  • UV Absorbance Measurement: The absorbance of the RNA duplex solution is monitored at a specific wavelength (usually 260 nm) as the temperature is gradually increased. The heating rate is kept constant to ensure thermal equilibrium at each temperature point.

  • Melting Curve Generation: As the temperature increases, the duplex dissociates into single strands, leading to an increase in UV absorbance, a phenomenon known as the hyperchromic effect.[3] A plot of absorbance versus temperature generates a sigmoidal melting curve.

  • Melting Temperature (Tm) Determination: The Tm is the temperature at which the absorbance is halfway between the minimum (fully duplex) and maximum (fully single-stranded) values. This is determined by finding the peak of the first derivative of the melting curve.

  • Thermodynamic Parameter Calculation: From the melting curves, other thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be calculated to provide a more comprehensive understanding of the duplex stability.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement UV-Melting Experiment cluster_analysis Data Analysis synthesis RNA Oligonucleotide Synthesis (with/without ac4C) purification Purification synthesis->purification annealing Annealing to form RNA Duplexes purification->annealing buffer Dissolve in Buffer annealing->buffer uv_spec UV Spectrophotometer (Monitor Absorbance at 260 nm) buffer->uv_spec temp_ramp Gradual Temperature Increase melting_curve Generate Melting Curve (Absorbance vs. Temperature) uv_spec->melting_curve Raw Data temp_ramp->uv_spec Feedback tm_calc Calculate Tm (First Derivative Peak) melting_curve->tm_calc thermo_params Determine Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) tm_calc->thermo_params

Experimental workflow for determining the thermodynamic stability of RNA duplexes.

Structural Insights and Implications

The increased thermodynamic stability of the ac4C-G base pair can be attributed to the conformational properties of N4-acetylcytidine. The acetyl group can lock the cytosine into a specific conformation that enhances the base pairing with guanine.[4] This enhanced stability has significant biological implications. For instance, in tRNA, ac4C is thought to regulate tRNA half-life and overall cellular fitness by modulating the structural dynamics of these molecules, particularly at elevated temperatures.[1]

References

Mismatch Discrimination Effects of N4-acetylcytidine (ac4C) in RNA Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of RNA duplex formation is critical for numerous biological processes and the efficacy of RNA-based therapeutics. Post-transcriptional modifications play a pivotal role in modulating the structure, stability, and recognition of RNA. Among these, N4-acetylcytidine (ac4C), a conserved modification found across all domains of life, has been shown to enhance the stability of RNA duplexes. This guide provides a comparative analysis of the mismatch discrimination effects of ac4C in RNA duplexes, supported by experimental data, and detailed methodologies for researchers.

Quantitative Analysis of Duplex Stability

The thermodynamic effects of ac4C on RNA duplex stability and mismatch discrimination have been quantitatively assessed using UV thermal denaturation experiments. The data presented below is derived from studies on RNA decamers based on the helix 45 of human 18S rRNA, where ac4C is naturally found in a 5'-CCG-3' context.

Table 1: Thermodynamic Parameters for Duplexes Containing Cytidine (C) or N4-acetylcytidine (ac4C)

This table summarizes the melting temperatures (Tm) and thermodynamic parameters for RNA duplexes containing a central C-G or ac4C-G pair, as well as various mismatches opposite the unmodified or modified cytosine.

EntryDuplex Sequence (5'-3')Top Strand: GCA CCX GUA CBottom Strand: G UAC Y G G UGCModification (X)Opposing Base (Y)Tm (°C)ΔTm vs. C (°C)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
1Unmodified MatchCG55.4--10.1-67.2-183.8
2ac4C Match ac4C G 57.1 +1.7 -10.6 -72.8 -199.9
3Unmodified C-A MismatchCA41.5--6.8-52.4-147.1
4ac4C-A Mismatch ac4C A 37.9 -3.6 -6.2 -54.8 -156.7
5Unmodified C-C MismatchCC46.8--8.1-63.7-179.3
6ac4C-C Mismatch ac4C C 45.6 -1.2 -7.8 -66.8 -189.6
7Unmodified C-U MismatchCU48.0--8.4-63.8-178.6
8ac4C-U Mismatch ac4C U 47.6 -0.4 -8.3 -68.5 -193.5

Data sourced from Bartee et al., J. Am. Chem. Soc. 2022, 144, 8, 3487–3496.[1]

Key Observations:

  • Duplex Stabilization: The presence of ac4C in a canonical Watson-Crick pair with guanine (B1146940) (ac4C-G) stabilizes the RNA duplex, increasing the melting temperature by 1.7 °C compared to the unmodified C-G pair.[1] This stabilization is primarily driven by a more favorable enthalpy of formation (ΔΔH° = -5.6 kcal/mol).[1]

  • Enhanced Mismatch Discrimination: Notably, ac4C enhances the discrimination against a C-A mismatch. The ac4C-A mismatch is significantly more destabilizing (ΔTm = -3.6 °C relative to the unmodified C-A mismatch) than the already unfavorable C-A mismatch.[1] This suggests that the acetyl group at the N4 position disfavors the tautomerization required for C-A pairing, thereby improving fidelity.[1]

  • Context-Dependent Effects: The mismatch discrimination effect is most pronounced for the A mismatch. For C-C and C-U mismatches, the presence of ac4C has a less significant impact on duplex stability compared to the unmodified mismatches.[1]

Comparison with Other RNA Modifications

While comprehensive, directly comparable thermodynamic data for all RNA modifications in identical sequence contexts is limited, we can draw comparisons based on existing literature.

Table 2: Comparative Effects of Various RNA Modifications on Duplex Stability and Mismatch Discrimination
ModificationGeneral Effect on Matched Duplex StabilityEffect on Mismatch DiscriminationNotes
ac4C Stabilizing (ΔTm ≈ +1.7 °C)[1]Enhances discrimination against A mismatches [1]The acetyl group enforces the canonical C-G pairing geometry.
Pseudouridine (Ψ) Generally stabilizingCan stabilize certain mismatches (e.g., Ψ-G, Ψ-U) relative to U-G and U-U mismatches.The additional hydrogen bond donor at N1 can participate in non-canonical pairing.
N6-methyladenosine (m6A) Generally destabilizing in a duplex (ΔΔG° ≈ +0.5 to +1.7 kcal/mol)Data on specific mismatch discrimination is limited, but the destabilizing nature of m6A itself would contribute to a lower melting temperature for both matched and mismatched pairs.The methyl group in the major groove can cause steric hindrance.
5-methylcytosine (m5C) Minor stabilizing effect in RNA duplexes (ΔΔG° ≈ -0.8 kcal/mol in a specific context)Limited data available for RNA duplexes. In DNA, it generally stabilizes the duplex.The effect on mismatch discrimination in RNA is not well-characterized.
N1-methyladenosine (m1A) Highly destabilizing (ΔΔG° ≈ +4.3 to +6.5 kcal/mol)Potently disrupts duplex formation, thus providing strong discrimination against its incorporation into a standard duplex.Blocks Watson-Crick face, preventing canonical base pairing.

Experimental Protocols

The following are detailed protocols for the key experiments involved in investigating the mismatch discrimination effects of modified RNA nucleosides.

Solid-Phase Synthesis of Modified RNA Oligonucleotides

This protocol outlines the automated synthesis of RNA oligonucleotides containing modified bases using phosphoramidite (B1245037) chemistry.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard and modified RNA phosphoramidites (e.g., for ac4C, A, G, C, U).

  • Activator solution (e.g., 5-Ethylthiotetrazole).

  • Oxidizing solution (e.g., Iodine/water/pyridine).

  • Capping solutions (Cap A and Cap B).

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile (B52724).

  • Ammonia/methylamine (AMA) solution.

  • Triethylamine trihydrofluoride (TEA·3HF).

Procedure:

  • Preparation: Dissolve phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M) and install them on the synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Addition of the next phosphoramidite monomer, activated by the activator solution, to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final cycle, cleave the oligonucleotide from the CPG support using the AMA solution.

    • Incubate the solution to remove the protecting groups from the nucleobases and the phosphate backbone.

    • Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using TEA·3HF.

  • Purification: Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting: Desalt the purified oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation.

  • Quantification and Characterization: Determine the concentration of the RNA by UV absorbance at 260 nm and verify its identity by mass spectrometry (e.g., MALDI-TOF).

RNA Duplex Annealing

This protocol describes the formation of RNA duplexes from two complementary single-stranded oligonucleotides.

Materials:

  • Purified single-stranded RNA oligonucleotides.

  • Nuclease-free water.

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Heating block or thermocycler.

Procedure:

  • Resuspend Oligonucleotides: Dissolve the lyophilized single-stranded RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Mix Equimolar Amounts: In a nuclease-free microcentrifuge tube, combine equal molar amounts of the complementary RNA strands in the annealing buffer to the desired final concentration (e.g., 5 µM).

  • Denaturation: Heat the mixture to 95 °C for 3 minutes to disrupt any secondary structures.

  • Annealing: Slowly cool the mixture to room temperature over a period of 30-60 minutes. This can be achieved by placing the tube in a heating block and turning it off, or by using a thermocycler with a slow ramp-down program.

  • Storage: Store the annealed duplexes at 4 °C for immediate use or at -20 °C for long-term storage.

UV Thermal Denaturation (Melting) Analysis

This protocol details the determination of thermodynamic parameters of RNA duplexes by monitoring the change in UV absorbance with temperature.

Materials:

  • Annealed RNA duplex solution.

  • UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Sample Preparation: Prepare the RNA duplex sample in the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a known concentration (typically in the low micromolar range).

  • Instrument Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the temperature controller to ramp the temperature from a low value (e.g., 15 °C) to a high value (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/minute).

  • Data Acquisition:

    • Place the cuvette with the sample in the spectrophotometer and allow it to equilibrate at the starting temperature.

    • Start the temperature ramp and record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the maximum of the first derivative of the melting curve.

    • Fit the melting curve to a two-state model to extract the thermodynamic parameters: change in enthalpy (ΔH°), change in entropy (ΔS°), and change in Gibbs free energy (ΔG°).

Visualizations

Experimental Workflow for Thermodynamic Analysis

experimental_workflow cluster_synthesis 1. RNA Synthesis & Purification cluster_duplex 2. Duplex Formation cluster_analysis 3. Thermodynamic Analysis synthesis Solid-Phase Synthesis of Modified Oligonucleotides purification PAGE or HPLC Purification synthesis->purification quantification Quantification & MS Verification purification->quantification annealing Annealing of Complementary Strands quantification->annealing uv_melt UV Thermal Denaturation annealing->uv_melt data_analysis Data Analysis (Tm, ΔG°, ΔH°, ΔS°) uv_melt->data_analysis

Caption: Workflow for the thermodynamic analysis of modified RNA duplexes.

Mechanism of Enhanced Mismatch Discrimination by ac4C

Caption: ac4C enhances discrimination against A-C mismatches.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for N4-Acetylcytidine Triphosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the proper handling and disposal of N4-Acetylcytidine triphosphate sodium (ac4CTP sodium), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. For handling larger quantities or if dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations. Consultation with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company is mandatory.

Experimental Protocol for Waste Neutralization is not applicable as there are no established protocols for the neutralization of this specific compound for general lab disposal.

Step 1: Segregation of Waste

  • Immediately segregate all waste materials contaminated with this compound. This includes unused solid compound, solutions, and any disposable labware that has come into contact with the chemical (e.g., pipette tips, tubes, gloves).

Step 2: Solid Waste Disposal

  • Carefully collect all solid waste, including any remaining solid this compound and contaminated disposables.

  • Place the solid waste into a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Chemical Waste," the name of the chemical, and the date.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Step 3: Liquid Waste Disposal

  • Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix with other chemical waste unless compatibility has been confirmed.

  • Store the liquid waste container in a secondary containment bin in a designated hazardous waste area.

Step 4: Spill Management

  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste containers by your institution's EHS department or a licensed professional waste disposal service.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated (Solid or Liquid) is_solid Is the waste solid? start->is_solid spill Is it a spill? start->spill solid_waste_container Place in labeled hazardous solid waste container is_solid->solid_waste_container Yes liquid_waste_container Place in labeled hazardous liquid waste container is_solid->liquid_waste_container No store_waste Store in designated hazardous waste accumulation area solid_waste_container->store_waste liquid_waste_container->store_waste spill->is_solid No absorb_spill Absorb with inert material spill->absorb_spill Yes collect_spill Collect absorbed material into hazardous solid waste container absorb_spill->collect_spill collect_spill->store_waste contact_ehs Contact EHS or licensed waste disposal service for pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N4-Acetylcytidine Triphosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N4-Acetylcytidine triphosphate sodium.

This compound (ac4CTP) is a crucial component in mRNA research and drug development, particularly as a substrate for in vitro transcription.[1][2][3] Proper handling and disposal are paramount to ensure laboratory safety and maintain the integrity of your experiments. This guide provides essential procedural information for the safe use of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protective equipment is essential. While specific hazards are not fully characterized, the precautionary principle dictates treating it with care. A general safety data sheet for nucleotide triphosphates recommends the following:[4]

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesPowder-freePrevents skin contact and contamination of the compound.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects against splashes and aerosols.
Body Protection Laboratory CoatStandardPrevents contamination of personal clothing.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area or chemical fume hood.Minimizes inhalation exposure, especially when handling the powdered form or creating solutions.

Note: For large quantities or situations with a higher risk of aerosolization, consulting your institution's environmental health and safety (EHS) office for a more detailed risk assessment is recommended.

Handling and Storage: Maintaining Compound Integrity

This compound is a sensitive compound requiring specific handling and storage conditions to prevent degradation.

AspectProcedureRationale
Receiving and Initial Storage Upon receipt, immediately store at -20°C.[5]Ensures long-term stability of the compound.
Preparation of Solutions Prepare solutions fresh for each use as the compound is unstable in solution.[1] If using water as a solvent, it is recommended to filter and sterilize with a 0.22 µm filter before use.[1]Maximizes the biological activity of the compound in your experiments.
Short-Term Handling Short-term exposure to ambient temperatures (up to one week cumulative) is possible.[5] However, it is best practice to keep the compound on ice when not in storage.Minimizes degradation during experimental setup.
General Laboratory Practice Centrifuge the vial briefly before opening to ensure all material is at the bottom.[5] Avoid direct contact with skin and eyes.[4]Prevents loss of material and accidental exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.

Waste StreamDisposal Procedure
Unused Compound Dispose of as chemical waste in accordance with federal, state, and local regulations. Do not discard down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Empty Vials Rinse with a suitable solvent (e.g., water) three times. Dispose of the rinsate as chemical waste. The rinsed vial can then be disposed of as regular laboratory glass waste, if permitted by your institution.
Aqueous Waste from Experiments Collect all aqueous waste containing this compound in a designated hazardous waste container.

Always consult your institution's EHS guidelines for specific disposal protocols.

Experimental Workflow: Handling this compound

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive Shipment store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe prepare_solution Prepare Solution Fresh ppe->prepare_solution experiment Perform Experiment prepare_solution->experiment waste_collection Collect Waste experiment->waste_collection dispose Dispose per EHS Guidelines waste_collection->dispose

Caption: A flowchart illustrating the procedural steps for safely handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.